molecular formula C5H12ClNO B3105184 (1R,3R)-3-aminocyclopentanol hydrochloride CAS No. 1523541-74-3

(1R,3R)-3-aminocyclopentanol hydrochloride

Cat. No.: B3105184
CAS No.: 1523541-74-3
M. Wt: 137.61
InChI Key: SGKRJNWIEGYWGE-TYSVMGFPSA-N
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Description

(1R,3R)-3-aminocyclopentanol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61. The purity is usually 95%.
BenchChem offers high-quality (1R,3R)-3-aminocyclopentanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3R)-3-aminocyclopentanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3R)-3-aminocyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRJNWIEGYWGE-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124555-33-5
Record name rac-(1R,3R)-3-aminocyclopentan-1-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to (1R,3R)-3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (1R,3R)-3-aminocyclopentanol hydrochloride, a critical chiral building block in modern pharmaceutical synthesis. We will move beyond basic specifications to explore the causality behind its synthesis, robust analytical validation, and its pivotal role in the creation of targeted therapeutics.

Core Compound Identity and Significance

(1R,3R)-3-aminocyclopentanol hydrochloride is a chiral aminocyclopentanol derivative, valued for its specific stereochemistry which is essential for the biological activity of the final drug product.[1] The hydrochloride salt form enhances stability and simplifies handling and formulation during the early stages of drug development. Its primary significance lies in its role as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), where the precise orientation of the amino and hydroxyl groups is critical for molecular recognition and binding to biological targets.[1]

CAS Number: 1279030-36-7

Physicochemical Properties

The physical and chemical properties of a starting material dictate its handling, reaction conditions, and purification strategies. Understanding these parameters is the first step in a self-validating process design.

PropertyValueRationale & Implication
Molecular Formula C₅H₁₂ClNODefines the elemental composition and is the basis for all stoichiometric calculations.
Molecular Weight 137.61 g/mol Critical for accurate reagent measurement and yield calculations.[2][3]
Appearance White to off-white solidVisual inspection provides a preliminary, albeit non-specific, indication of purity.
Purity ≥97% (Typical)A key release criterion. Higher purity minimizes side reactions and simplifies downstream purification.
Solubility Soluble in water and methanolDictates solvent choice for reactions and purification steps like crystallization or chromatography.
Storage Inert atmosphere, Room TemperatureThe hydrochloride salt is generally stable, but storage under inert gas mitigates potential degradation from atmospheric moisture and reactive gases.[1]

Synthesis Pathway: A Chemoenzymatic Approach for Stereochemical Control

The synthesis of (1R,3R)-3-aminocyclopentanol hydrochloride with high optical purity is a significant challenge. A robust and scalable method involves a chemoenzymatic approach, which leverages the high selectivity of enzymes for chiral resolution. A representative pathway is outlined below, which overcomes the high cost and control difficulties of some earlier routes.[4]

Synthesis Workflow Diagram

This diagram illustrates a logical flow for producing the target molecule with high enantiomeric excess.

Synthesis_Workflow cluster_0 Step 1: Hetero-Diels-Alder Reaction cluster_1 Step 2: Reductive Ring Opening cluster_2 Step 3: Enzymatic Kinetic Resolution cluster_3 Step 4 & 5: Reduction & Deprotection A tert-Butyl Hydroxylamine Carbonate C cis-2-Oxa-3-azabicyclo [2.2.1]hept-5-ene-3-carboxylate A->C CuCl₂ / 2-Ethyl-2-oxazoline B Cyclopentadiene B->C D cis-N-[4-Hydroxycyclopent -2-en-1-yl]carbamate C->D Zinc Powder / Acetic Acid E cis-(+)-N-[4-Acetoxycyclopent -2-en-1-yl]carbamate D->E Lipase / Vinyl Acetate F (1R,3S)-3-Boc-aminocyclopentanol E->F 1. Pd/C, H₂ 2. LiOH G (1R,3R)-3-Aminocyclopentanol Hydrochloride (Target) F->G HCl / Isopropanol

Caption: Chemoenzymatic synthesis of (1R,3R)-3-aminocyclopentanol hydrochloride.

Step-by-Step Synthesis Protocol

This protocol is based on a common synthetic route described in patent literature, designed for scalability and high chiral purity.[4]

  • Hetero-Diels-Alder Reaction:

    • Rationale: This step constructs the core bicyclic intermediate. The in-situ oxidation of tert-butyl hydroxylamine carbonate followed by reaction with cyclopentadiene is an efficient way to form the initial scaffold.[4]

    • Procedure: In a suitable reactor, tert-butyl hydroxylamine carbonate is oxidized using a copper chloride catalyst in the presence of 2-ethyl-2-oxazoline. Cyclopentadiene is then added to undergo an in-situ hetero-Diels-Alder reaction, yielding cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[4]

  • Selective N-O Bond Reduction:

    • Rationale: The nitrogen-oxygen bond in the bicyclic intermediate is weak and can be selectively cleaved under mild reducing conditions, exposing the hydroxyl and protected amine groups. A zinc powder-acetic acid system is a cost-effective and efficient choice for this transformation.[4]

    • Procedure: The intermediate from Step 1 is dissolved in acetic acid, and zinc powder is added portion-wise while controlling the temperature. The reaction selectively reduces the N-O bond to yield cis-N-[4-hydroxycyclopent-2-en-1-yl] carbamic acid tert-butyl ester.[4]

  • Enzymatic Chiral Resolution:

    • Rationale: This is the key step for establishing the correct stereochemistry. Lipase enzymes can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two. Novozym 435 is a commonly used immobilized lipase for this type of resolution.[4]

    • Procedure: The racemic alcohol from Step 2 is dissolved in a suitable organic solvent. Vinyl acetate is added as the acyl donor, and a lipase catalyst (e.g., Novozym 435) is introduced. The enzyme selectively acetylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.[4]

  • Hydrogenation and Deprotection:

    • Rationale: The double bond in the cyclopentene ring is reduced to give the desired saturated cyclopentane backbone. Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this type of hydrogenation.[5] Subsequent deprotection steps remove the acetyl and tert-butoxycarbonyl (Boc) protecting groups.

    • Procedure: The chirally pure ester is hydrogenated using 10% Pd/C under a hydrogen atmosphere.[5] Following reduction, the acetyl group is removed under basic conditions (e.g., lithium hydroxide in methanol). Finally, the Boc protecting group is removed, and the hydrochloride salt is formed in situ by adding a solution of hydrogen chloride in isopropanol. The target product precipitates and can be isolated by filtration.[4]

Analytical Characterization: A Self-Validating System

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and stereochemical integrity of the intermediate. This validation is crucial for downstream success and regulatory compliance.

Analytical Workflow

Analytical_Workflow Start Batch of (1R,3R)-3-amino- cyclopentanol hydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Confirms Structure HPLC Chiral HPLC Start->HPLC Determines Purity & Enantiomeric Excess MS Mass Spectrometry Start->MS Confirms Molecular Weight Result Certificate of Analysis (CoA) NMR->Result HPLC->Result MS->Result

Caption: Standard analytical workflow for quality control.

Key Analytical Techniques and Expected Results
TechniqueParameterExpected Result/SpecificationPurpose
¹H NMR Chemical Shift, Integration, MultiplicityConsistent with the proposed structure.Confirms the chemical structure and identifies major impurities.[6]
¹³C NMR Number of Signals, Chemical Shift5 distinct signals corresponding to the cyclopentane ring carbons.Confirms the carbon backbone and overall structural integrity.[6]
Chiral HPLC Enantiomeric Excess (e.e.)>99.5%Critical: Verifies the stereochemical purity, which is essential for the final API's efficacy and safety.
Mass Spec (MS) Molecular Ion Peak (m/z)[M+H]⁺ corresponding to the free base (C₅H₁₁NO) at ~102.1 m/z.Confirms the molecular weight of the free base.
Melting Point RangeA sharp, defined melting range.A simple, effective indicator of purity.
Protocol: NMR Sample Preparation and Analysis
  • Rationale: NMR is a powerful tool for unambiguous structure elucidation. Proper sample preparation is key to obtaining high-quality, reproducible data.[6]

  • Materials: 5-10 mg of (1R,3R)-3-aminocyclopentanol hydrochloride, 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆), 5 mm NMR tube.[6]

  • Procedure:

    • Accurately weigh the sample and dissolve it in the deuterated solvent inside a clean vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube to remove any particulates.[6]

    • Place the tube in the NMR spectrometer and allow it to equilibrate to the probe temperature.

    • Lock, tune, and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire ¹H and ¹³C spectra using standard parameters. For ¹³C, a sufficient number of scans must be acquired to achieve a good signal-to-noise ratio.[6]

Application in Drug Development: The Case of Abrocitinib

(1R,3R)-3-aminocyclopentanol hydrochloride is not just a laboratory chemical; it is a crucial building block for targeted therapies. Its most prominent application is in the synthesis of Abrocitinib .

  • Abrocitinib (PF-04965842): An orally administered, selective Janus kinase 1 (JAK1) inhibitor.[7]

  • Therapeutic Indication: Approved for the treatment of moderate-to-severe atopic dermatitis (eczema).[7][8]

  • Mechanism of Action: Abrocitinib modulates the JAK-STAT signaling pathway, which is a key player in the inflammatory processes of atopic dermatitis. By selectively inhibiting JAK1, it interferes with the signaling of several pro-inflammatory cytokines, including IL-4, IL-13, IL-31, and IL-22, thereby reducing inflammation and pruritus (itching).[7]

JAK-STAT Signaling Pathway and Point of Intervention

The diagram below illustrates the simplified JAK-STAT pathway and how Abrocitinib, synthesized using our key intermediate, intervenes.

JAK_STAT_Pathway cluster_cell Cell Interior cluster_nucleus JAK1 JAK1 STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Gene Gene Transcription (Inflammation) pSTAT->Gene Translocates to Nucleus Nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binds Receptor->JAK1 Activates Abrocitinib Abrocitinib Abrocitinib->JAK1 Inhibits

Caption: Abrocitinib's inhibition of the JAK1-STAT signaling pathway.

Safety and Handling

As with any chemical reagent, proper handling is paramount.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

  • Handling: Avoid dust formation and inhalation. Use in a well-ventilated area or a fume hood.[9][10]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, rinse mouth and seek medical advice.[9]

  • Storage: Keep the container tightly closed in a dry, well-ventilated place.[10]

References

  • Abrocitinib. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • CN110577472A - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. (n.d.). Google Patents.
  • Cas 1279032-31-3, (1R,3S)-3-AMinocyclopentanol hydrochloride. (n.d.). LookChem. Retrieved January 30, 2026, from [Link]

  • Jakhar, D., Kaur, I., & Hazarika, N. (2022). Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology. Indian Dermatology Online Journal, 13(5), 579–585. [Link]

  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (n.d.). Google Patents.
  • (1R,3S)-AMINOCYCLOPENTANOL(Hydrochloride form). (n.d.). PharmaCompass. Retrieved January 30, 2026, from [Link]

  • MSDS of (1R,3S)-3-Aminocyclopentanol hydrochloride. (2018, April 8). Capot Chemical. Retrieved January 30, 2026, from [Link]

  • Synthesis of Abrocitinib. (2025, August 6). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Safety Data Sheet: Cyclopentanol. (n.d.). Carl ROTH. Retrieved January 30, 2026, from [Link]

Sources

Structural Elucidation of (1R,3R)-3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for the structural elucidation of (1R,3R)-3-aminocyclopentanol hydrochloride . It is designed for analytical chemists and process development scientists requiring a definitive protocol to verify the identity, connectivity, and stereochemistry of this chiral scaffold, which is a critical intermediate in the synthesis of antiretroviral agents (e.g., Bictegravir) and other bioactive molecules.[1]

Executive Technical Summary

The structural validation of (1R,3R)-3-aminocyclopentanol hydrochloride (CAS: 1279032-31-3, free base analogs related to 1110772-05-8) requires a rigorous differentiation between its regioisomers (1,2- vs 1,3-substitution) and, more critically, its stereoisomers.[1][2] The (1R,3R) configuration represents the trans isomer.[1] Distinguishing this from the cis diastereomer ((1R,3S) or (1S,3R)) and its enantiomer ((1S,3S)) is the primary analytical challenge.[1]

This guide outlines a self-validating workflow combining high-resolution mass spectrometry (HRMS), multi-dimensional NMR spectroscopy, and X-ray crystallography to establish absolute configuration.[1][2]

Chemical Identity & Properties
PropertySpecification
IUPAC Name (1R,3R)-3-aminocyclopentan-1-ol hydrochloride
Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
Stereochemistry Trans-1,3-disubstituted cyclopentane
Chirality (1R, 3R)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in THF
Analytical Workflow Strategy

The following directed acyclic graph (DAG) visualizes the logical flow of the elucidation process.

ElucidationWorkflow cluster_Phase1 Phase 1: Composition cluster_Phase2 Phase 2: Connectivity (NMR) cluster_Phase3 Phase 3: Stereochemistry Start Unknown Sample (Crystalline Solid) EA Elemental Analysis (C, H, N, Cl) Start->EA HRMS HRMS (ESI+) [M+H]+ = 102.0917 H1 1H NMR (Integration & Splitting) EA->H1 C13 13C NMR (DEPT-135) H1->C13 COSY COSY (Spin System Tracing) C13->COSY HSQC HSQC/HMBC (C-H Correlation) COSY->HSQC NOESY 1D/2D NOESY (Relative Config: Cis vs Trans) HSQC->NOESY XRD Single Crystal XRD (Absolute Config) NOESY->XRD Final Proof Mosher Mosher's Analysis (Alternative Absolute Config) NOESY->Mosher If Non-Crystalline Result Confirmed Structure: (1R,3R)-Trans Isomer XRD->Result Mosher->Result

Caption: Logical workflow for the structural elucidation of (1R,3R)-3-aminocyclopentanol HCl.

Phase 1: Compositional Verification[1][2]

Before stereochemical assignment, the elemental composition must be confirmed to rule out inorganic salts or hydration states.[1][2]

  • High-Resolution Mass Spectrometry (HRMS):

    • Method: ESI-TOF or Orbitrap in positive mode.[1][2]

    • Target Ion:

      
       m/z (Calculated for C₅H₁₂NO⁺).[1][2]
      
    • Validation: The presence of the chloride counterion should be verified via Ion Chromatography (IC) or precipitation with AgNO₃, confirming the salt stoichiometry (1:1).[1]

  • Elemental Analysis (CHN):

    • Expected: C: 43.65%, H: 8.79%, N: 10.18%.[1][2]

    • Note: Significant deviation in Hydrogen often indicates hygroscopicity (formation of hydrates).[1][2]

Phase 2: Connectivity & Regiochemistry (NMR)

The 1,3-substitution pattern is distinguished from the 1,2-isomer using 2D NMR.[1][2]

Solvent Selection: DMSO-d₆ or D₂O.[1][2] DMSO-d₆ is preferred to observe exchangeable protons (OH, NH₃⁺) if the sample is dry, which aids in assessing hydrogen bonding.[1][2]

Step-by-Step Assignment Protocol:
  • 1H NMR (500 MHz+):

    • Identify the two methine protons: H3 (alpha to NH₃⁺) and H1 (alpha to OH).[1][2]

    • H3 (CH-NH₃⁺): Typically

      
       3.4–3.8 ppm.[1][2] Downfield shift due to the cationic nitrogen.[1][2]
      
    • H1 (CH-OH): Typically

      
       4.0–4.3 ppm.[1][2]
      
    • Methylene Envelope: The three CH₂ groups (C2, C4, C5) appear as complex multiplets between

      
       1.4–2.2 ppm.[1]
      
  • COSY (Correlation Spectroscopy):

    • Establish the spin system:

      
      .
      
    • Differentiation: In a 1,3-system, H1 and H3 are separated by one methylene group (C2).[1][2] In a 1,2-system, they are directly coupled.[1][2]

    • Observation: Cross-peaks between H1/H2 and H2/H3 confirm the 1,3-linkage.[1][2]

  • 13C NMR & DEPT-135:

    • C1 (CH-OH): ~70–75 ppm.[1][2]

    • C3 (CH-NH₃⁺): ~50–55 ppm.[1][2]

    • CH₂ Signals: Three distinct signals in the 30–40 ppm range confirm the lack of symmetry (unlike the meso-cis-1,3-diol which would show equivalent carbons).[1][2]

Phase 3: Stereochemical Definition (The Core)

This is the most critical phase. The (1R,3R) isomer is trans .[1][3][4] The substituents are on opposite faces of the cyclopentane ring.[1][2]

A. Relative Stereochemistry (NOESY/ROESY)

To distinguish trans (1R,3R) from cis (1R,3S):

  • Experiment: 1D-NOESY (Selective Excitation) targeting H1.[1][2]

  • Mechanistic Logic:

    • Cis Isomer (1R,3S): H1 and H3 are on the same face (pseudo-diaxial or pseudo-diequatorial).[1] In the envelope conformation, the spatial distance is often < 3.0 Å, resulting in a strong NOE enhancement .[1]

    • Trans Isomer (1R,3R): H1 and H3 are on opposite faces.[1][2] The distance is typically > 4.0 Å.[1][2] No NOE enhancement should be observed between H1 and H3.

  • Secondary Confirmation: Observe NOEs between H1/H3 and the neighboring methylene protons. In the trans isomer, if H1 is pseudo-axial, it will show strong NOE to the pseudo-axial protons of C2 and C5, but not to H3.[1]

B. Absolute Configuration (X-Ray Crystallography)

The hydrochloride salt facilitates crystallization, making Single Crystal X-Ray Diffraction (SC-XRD) the gold standard.[1][2]

  • Protocol:

    • Dissolve 20 mg in minimal hot methanol/ethanol.

    • Slowly diffuse diethyl ether or hexane vapor into the solution.[1][2]

    • Harvest needles/prisms.[1][2]

  • Analysis: The anomalous scattering of the Chloride atom (using Cu K

    
     radiation) allows for the determination of the Flack parameter.[1]
    
    • Flack Parameter

      
       0:  Confirms the absolute configuration (1R, 3R).
      
    • Flack Parameter

      
       1:  Indicates the inverted structure (1S, 3S).[1][2]
      
C. Chiral Derivatization (Mosher's Method)

If XRD is not viable, use Mosher's acid chloride (MTPA-Cl) to derivatize the hydroxyl/amine groups.[1][2]

  • Reaction: React free base with (R)- and (S)-MTPA-Cl.[1][2]

  • Analysis: Compare

    
     (
    
    
    
    H NMR) of the diastereomers. The sign of
    
    
    for protons near the chiral centers allows deduction of the configuration based on the Mosher model.[1][2]
Quality Control: Impurity Profiling

For drug development applications, the enantiomeric excess (ee) and diastereomeric ratio (dr) must be quantified.[1]

MethodParameterSpecification Target
Chiral HPLC Column: Chiralpak AD-H or IC> 99.5% ee
Mobile Phase Hexane/IPA/Diethylamine (80:20:0.[1][2]1)Resolution (

) > 2.0
qNMR Internal Standard: Maleic Acid> 98.0% w/w Assay
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22827986, (1R,3R)-3-Aminocyclopentanol.[1][2] Retrieved January 30, 2026 from [Link]

  • TutorChase (2024). How does NMR differentiate between cis and trans isomers? Retrieved January 30, 2026 from [Link]

  • Royal Society of Chemistry (2002). Conformational analysis by NMR spectroscopy... of 1-aminocyclopentane-1,3-dicarboxylic acid.[1][2] J. Chem. Soc., Perkin Trans.[1][2] 2. Retrieved January 30, 2026 from [Link][1][2]

  • Google Patents (2021). CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.[1][2] Retrieved January 30, 2026 from

Sources

An In-depth Technical Guide to the Spectroscopic Data of (1R,3R)-3-Aminocyclopentanol Hydrochloride: Acknowledging a Data Gap

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide addresses the topic of spectroscopic data for (1R,3R)-3-aminocyclopentanol hydrochloride. However, a comprehensive search of publicly available scientific literature, chemical databases, and supplier information has revealed a significant lack of specific experimental spectroscopic data for this particular stereoisomer. While data for related isomers, such as (1R,3S)-3-aminocyclopentanol hydrochloride, is more accessible, it is scientifically unsound to directly extrapolate this information to the (1R,3R) isomer due to the profound impact of stereochemistry on spectroscopic properties. This document will therefore outline the expected spectroscopic characteristics of (1R,3R)-3-aminocyclopentanol hydrochloride based on fundamental principles and available data for analogous structures. It will also provide a comparative analysis with its diastereomer, (1R,3S)-3-aminocyclopentanol, to highlight the anticipated differences. We will also present standardized protocols for acquiring the necessary spectroscopic data, should a sample of (1R,3R)-3-aminocyclopentanol hydrochloride be available.

Introduction: The Significance of Stereochemistry

(1R,3R)-3-aminocyclopentanol hydrochloride is a chiral molecule whose biological activity and pharmaceutical potential are intrinsically linked to its specific three-dimensional arrangement. In drug development, even minor changes in stereochemistry can lead to significant differences in efficacy, toxicity, and metabolic stability. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the unambiguous structural elucidation and confirmation of the correct stereoisomer.

The cyclopentane ring in (1R,3R)-3-aminocyclopentanol adopts a puckered conformation, and the trans relationship between the amino and hydroxyl groups at positions 1 and 3 will dictate a unique set of spatial relationships between the protons and carbons. These relationships directly influence NMR chemical shifts and coupling constants.

Predicted Spectroscopic Signatures of (1R,3R)-3-Aminocyclopentanol Hydrochloride

While experimental data is not currently available, we can predict the general features expected in the spectra of (1R,3R)-3-aminocyclopentanol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of (1R,3R)-3-aminocyclopentanol hydrochloride is expected to be complex due to the conformational flexibility of the cyclopentane ring and the diastereotopic nature of the methylene protons.

  • Key Resonances:

    • H1 and H3 (methine protons): These protons, attached to the carbons bearing the hydroxyl and ammonium groups respectively, would likely appear as multiplets in the downfield region of the aliphatic section of the spectrum. Their chemical shifts will be influenced by the electronegativity of the attached heteroatoms.

    • Cyclopentane Ring Protons (CH₂ groups): The methylene protons on the cyclopentane ring are diastereotopic and will exhibit complex splitting patterns (multiplets).

    • Amine and Hydroxyl Protons (-NH₃⁺ and -OH): In a protic solvent like D₂O, these protons would exchange with the solvent and might not be observed. In an aprotic solvent like DMSO-d₆, they would appear as broad singlets.

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

  • Expected Signals:

    • C1 and C3: The carbons attached to the hydroxyl and amino groups are expected to resonate at the lowest field among the aliphatic carbons due to the deshielding effect of the heteroatoms.

    • C2, C4, and C5: The remaining three methylene carbons of the cyclopentane ring will appear at higher fields. Due to the symmetry of the trans isomer, C2 and C5, as well as C4, might be chemically equivalent or very close in chemical shift, depending on the ring conformation.

2.1.3. Comparative Analysis with (1R,3S)-3-Aminocyclopentanol

A patent for the synthesis of the cis-isomer, (1R,3S)-3-amino-1-cyclopentanol, provides ¹H NMR data for the free base in D₂O: 4.28-4.32 (m, 1H), 3.61-3.67 (m, 1H), 2.13-2.21 (m, 1H), 2.02-2.11 (m, 1H), 1.70-1.86 (m, 3H), 1.60-1.66 (m, 1H)[1]. For the (1R,3R) or trans-isomer, we would anticipate different chemical shifts and coupling constants for the H1 and H3 protons due to their different spatial relationship. The coupling constants between H1, H3, and their adjacent methylene protons would be particularly informative in confirming the trans stereochemistry.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Key Absorptions:

    • O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group.

    • N-H Stretch: A broad and complex series of bands in the region of 3200-2800 cm⁻¹ characteristic of a primary ammonium salt (R-NH₃⁺).

    • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ for the C-H bonds of the cyclopentane ring.

    • N-H Bend: An absorption band around 1600-1500 cm⁻¹ for the ammonium group.

    • C-O Stretch: A peak in the region of 1260-1000 cm⁻¹ for the C-O bond of the secondary alcohol.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For (1R,3R)-3-aminocyclopentanol hydrochloride, the free base would be detected.

  • Expected Molecular Ion: The molecular weight of the free base (C₅H₁₁NO) is 101.15 g/mol . Therefore, the molecular ion peak (M⁺) would be expected at m/z = 101.

  • Fragmentation Pattern: Common fragmentation pathways for aminocycloalkanols include the loss of water (M-18), loss of ammonia (M-17), and cleavage of the cyclopentane ring.

Standardized Protocols for Spectroscopic Data Acquisition

For researchers who have access to a sample of (1R,3R)-3-aminocyclopentanol hydrochloride, the following are detailed, step-by-step methodologies for acquiring the necessary spectroscopic data.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., D₂O, DMSO-d₆) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim h1_acq Acquire ¹H Spectrum lock_shim->h1_acq c13_acq Acquire ¹³C Spectrum h1_acq->c13_acq ft Fourier Transform c13_acq->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Peak Integration (¹H) phase_baseline->integrate analyze Analyze Chemical Shifts and Coupling Constants integrate->analyze

Caption: Workflow for NMR data acquisition and processing.

Experimental Causality:

  • Choice of Solvent: Deuterated water (D₂O) is a good choice for hydrochloride salts as it will readily dissolve the sample. However, it will lead to the exchange of the labile -OH and -NH₃⁺ protons, rendering them invisible in the ¹H NMR spectrum. DMSO-d₆ is an alternative that will allow for the observation of these protons.

  • Shimming: This process optimizes the homogeneity of the magnetic field, leading to sharper spectral lines and better resolution, which is crucial for resolving the complex multiplets of the cyclopentane ring protons.

IR Spectroscopy Protocol

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place Small Amount of Solid on ATR Crystal apply_pressure Apply Pressure with Anvil place_sample->apply_pressure collect_bkg Collect Background Spectrum apply_pressure->collect_bkg collect_sample Collect Sample Spectrum collect_bkg->collect_sample bkg_subtract Background Subtraction collect_sample->bkg_subtract peak_picking Identify Peak Frequencies bkg_subtract->peak_picking

Caption: Workflow for IR data acquisition using an ATR accessory.

Experimental Causality:

  • Attenuated Total Reflectance (ATR): This is a common and convenient method for obtaining IR spectra of solid samples with minimal sample preparation. It ensures good contact between the sample and the IR beam.

  • Background Collection: Collecting a background spectrum of the empty ATR crystal is essential to subtract the absorbance of the crystal and the surrounding atmosphere from the sample spectrum, resulting in a clean spectrum of the compound.

Mass Spectrometry Protocol

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve_sample Dissolve Sample in Suitable Solvent (e.g., Methanol) infuse Infuse into Mass Spectrometer via ESI Source dissolve_sample->infuse tune_ms Tune Mass Spectrometer infuse->tune_ms acquire_full_scan Acquire Full Scan Spectrum tune_ms->acquire_full_scan identify_m_ion Identify Molecular Ion Peak acquire_full_scan->identify_m_ion analyze_frag Analyze Fragmentation Pattern identify_m_ion->analyze_frag

Caption: Workflow for mass spectrometry data acquisition.

Experimental Causality:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like aminocyclopentanols. It typically results in the observation of the protonated molecule [M+H]⁺, which for the free base would be at m/z = 102.

  • Full Scan Spectrum: This provides an overview of all the ions produced from the sample, allowing for the identification of the molecular ion and major fragment ions.

Conclusion and Path Forward

The creation of a comprehensive and technically accurate spectroscopic guide for (1R,3R)-3-aminocyclopentanol hydrochloride is currently hindered by the lack of available experimental data for this specific stereoisomer. While predictions based on fundamental principles and data from related isomers can offer some insight, they cannot replace empirical evidence.

For researchers and drug development professionals working with this compound, it is imperative to generate and publish this fundamental characterization data. The protocols outlined in this guide provide a standardized approach to acquiring high-quality NMR, IR, and MS spectra. The availability of such data in the public domain would be of great benefit to the scientific community, enabling more robust research and development efforts involving this and related chiral building blocks.

References

  • PubChem. trans-(1R,3R)-3-aminocyclopentan-1-ol. National Center for Biotechnology Information. [Link]

  • Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. CN110862325B.
  • PubChem. cis-(1R,3S)-3-aminocyclopentan-1-ol. National Center for Biotechnology Information. [Link]

Sources

Stereochemical Engineering of 3-Aminocyclopentanol: Isomer Resolution and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical intricacies, synthetic pathways, and pharmaceutical applications of 3-aminocyclopentanol isomers.

Executive Summary

3-Aminocyclopentanol represents a privileged scaffold in medicinal chemistry, serving as a conformationally restricted bioisostere of


-amino alcohols. Its rigid carbocyclic core reduces the entropic penalty of ligand-target binding, a feature exploited in high-affinity inhibitors such as Bictegravir  (HIV-1 integrase inhibitor) and various carbocyclic nucleoside analogues.

The molecule possesses two chiral centers (C1 and C3), generating four distinct stereoisomers. The biological activity of these derivatives is strictly governed by their stereochemistry, particularly the cis vs. trans relationship between the hydroxyl and amine functionalities. This guide provides a definitive technical analysis of these isomers, resolving nomenclature ambiguities and detailing the industrial-grade synthesis of the pharmacologically critical (1R,3S)-isomer.

Part 1: Stereochemical Matrix and Conformational Analysis

The Four Isomers

The presence of two stereogenic centers at positions 1 and 3 creates four stereoisomers. Unlike 1,2-disubstituted systems, the 1,3-relationship allows for unique "envelope" conformations that dictate reactivity and NMR behavior.

IUPAC DesignationConfigurationRelationship (OH/NH₂)Stereochemical Class
(1R, 3S) C1(R), C3(S)Cis (Syn)Enantiomer Pair A
(1S, 3R) C1(S), C3(R)Cis (Syn)Enantiomer Pair A
(1R, 3R) C1(R), C3(R)Trans (Anti)Enantiomer Pair B
(1S, 3S) C1(S), C3(S)Trans (Anti)Enantiomer Pair B

Critical Note on Nomenclature: In 1,3-disubstituted cyclopentanes with different substituents, the cis isomers have opposite absolute configurations (e.g., R,S), while the trans isomers have identical configurations (e.g., R,R). This is counter-intuitive compared to 1,2-systems and is a frequent source of error in literature.

Conformational Dynamics

The cyclopentane ring is not planar but adopts a dynamic "envelope" puckering.

  • Cis-Isomers ((1R,3S) / (1S,3R)): Capable of forming an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen (N···H–O). This stabilizes the syn-diaxial-like conformation, making the cis-isomer thermodynamically distinct and often more soluble in non-polar solvents than the trans-isomer.

  • Trans-Isomers ((1R,3R) / (1S,3S)): The substituents are topologically unable to hydrogen bond intramolecularly. They typically adopt a conformation where both bulky groups occupy pseudo-equatorial positions to minimize 1,3-diaxial steric strain.

Visualization of Isomeric Relationships

The following diagram maps the stereochemical relationships and the crucial distinction between the synthetic targets.

StereochemistryMap cluster_Cis Cis-Isomers (Syn) Pharmacologically Preferred Scaffold cluster_Trans Trans-Isomers (Anti) Node_1R3S (1R, 3S)-3-Aminocyclopentanol (Bictegravir Intermediate) Node_1S3R (1S, 3R)-3-Aminocyclopentanol Node_1R3S->Node_1S3R Enantiomers Node_1R3R (1R, 3R)-3-Aminocyclopentanol Node_1R3S->Node_1R3R Diastereomers Node_1S3S (1S, 3S)-3-Aminocyclopentanol Node_1S3R->Node_1S3S Diastereomers Node_1R3R->Node_1S3S Enantiomers

Caption: Stereochemical map illustrating the enantiomeric and diastereomeric relationships. The (1R, 3S) isomer is highlighted as the primary pharmaceutical target.

Part 2: Synthetic Methodologies

Primary Protocol: Hetero Diels-Alder (HDA) Cycloaddition

This route is the industry standard for generating the cis-3-aminocyclopentanol scaffold (specifically the (1R,3S) enantiomer) with high optical purity. It utilizes the inherent stereocontrol of the

An In-Depth Technical Guide to (1R,3R)-3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1R,3R)-3-aminocyclopentanol hydrochloride, a chiral building block with significant potential in synthetic and medicinal chemistry. While its stereoisomers, particularly (1R,3S)-3-aminocyclopentanol hydrochloride, have been extensively studied as key intermediates in the synthesis of antiviral drugs like Bictegravir, the (1R,3R) isomer remains a less-explored yet equally intriguing molecule.[1][2] This document aims to consolidate the available information on the (1R,3R) stereoisomer, offering insights into its structure, properties, and potential applications, while also drawing logical comparisons with its more extensively characterized counterparts.

Molecular Structure and Physicochemical Properties

(1R,3R)-3-Aminocyclopentanol hydrochloride is the hydrochloride salt of (1R,3R)-3-aminocyclopentanol. The molecule features a five-membered cyclopentane ring with two stereocenters at the C1 and C3 positions. The (1R,3R) configuration designates a cis relationship between the amino and hydroxyl groups, where both substituents are on the same face of the ring. This is in contrast to the trans configuration of the (1R,3S) and (1S,3R) isomers.[3] The hydrochloride salt is formed by the protonation of the amino group, which enhances the compound's stability and aqueous solubility.

A summary of its key physicochemical properties is presented below. It is important to note that while the molecular formula and weight are definitive, other physical properties for the (1R,3R) isomer are not widely reported and are therefore estimated based on data available for its stereoisomers.

PropertyValueSource
Molecular Formula C₅H₁₂ClNO[4]
Molecular Weight 137.61 g/mol [4]
Appearance Expected to be a white to off-white solidInferred
Melting Point Not reported; (1R,3S) isomer is 93-96°C[5]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.Inferred from stereoisomers[6]
Stereochemistry cis configuration[3]

The molecular weight of the parent compound, (1R,3R)-3-aminocyclopentanol, is 101.15 g/mol .[7]

Synthesis and Stereochemical Considerations

The stereoselective synthesis of 3-aminocyclopentanol derivatives is a topic of significant interest in organic chemistry due to their utility as chiral synthons. While specific synthetic routes for the (1R,3R) isomer are not as well-documented as for the (1R,3S) isomer, general strategies for accessing chiral aminocyclopentanols often involve either chiral resolution of a racemic mixture or asymmetric synthesis from a prochiral starting material.

For the related (1R,3S) isomer, a common synthetic approach involves a hetero-Diels-Alder reaction, followed by stereoselective reduction and hydrolysis.[1][8] Another strategy employs enzymatic resolution to separate the desired enantiomer from a racemic mixture.[2] It is plausible that similar methodologies could be adapted to selectively synthesize the (1R,3R) isomer, potentially by altering the chiral catalysts or resolving agents.

The logical workflow for a potential synthesis of (1R,3R)-3-aminocyclopentanol hydrochloride is outlined below. This generalized pathway highlights the key transformations that would be necessary to achieve the target molecule with the desired stereochemistry.

G cluster_0 Synthesis of Racemic cis-3-Aminocyclopentanol cluster_1 Chiral Resolution cluster_2 Salt Formation Prochiral Starting Material Prochiral Starting Material Racemic cis-3-Aminocyclopentanol Racemic cis-3-Aminocyclopentanol Prochiral Starting Material->Racemic cis-3-Aminocyclopentanol Multi-step Synthesis (1R,3R)-3-Aminocyclopentanol (1R,3R)-3-Aminocyclopentanol Racemic cis-3-Aminocyclopentanol->(1R,3R)-3-Aminocyclopentanol Enzymatic or Chemical Resolution (1R,3R)-3-Aminocyclopentanol Hydrochloride (1R,3R)-3-Aminocyclopentanol Hydrochloride (1R,3R)-3-Aminocyclopentanol->(1R,3R)-3-Aminocyclopentanol Hydrochloride Reaction with HCl

Caption: A generalized synthetic workflow for (1R,3R)-3-aminocyclopentanol hydrochloride.

Applications in Drug Discovery and Development

The stereochemical arrangement of functional groups in a molecule is a critical determinant of its biological activity. Chiral building blocks like (1R,3R)-3-aminocyclopentanol hydrochloride are therefore of high value in the synthesis of enantiomerically pure drug candidates.

While the (1R,3S) isomer is a well-established intermediate for the HIV integrase inhibitor Bictegravir, the applications of the (1R,3R) isomer are less defined but hold significant potential.[1] Research into carbocyclic nucleoside analogues derived from aminocyclopentanol scaffolds has demonstrated their potential as antiviral agents against a range of viruses, including orthopoxviruses and coronaviruses.[3] The constrained cyclopentane ring of (1R,3R)-3-aminocyclopentanol hydrochloride can serve as a valuable scaffold for presenting pharmacophoric groups in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets.

Analytical Characterization

The definitive identification and purity assessment of (1R,3R)-3-aminocyclopentanol hydrochloride would rely on a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for confirming the molecular structure. The chemical shifts and coupling constants of the protons on the cyclopentane ring would provide information about their relative stereochemistry.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations of the hydroxyl and ammonium groups, respectively, as well as C-H and C-N stretching and bending vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a critical technique for determining the enantiomeric purity of the compound, ensuring the absence of its (1S,3S) enantiomer.

The following diagram illustrates a typical analytical workflow for the characterization of a chiral molecule like (1R,3R)-3-aminocyclopentanol hydrochloride.

G Sample Sample NMR NMR Sample->NMR Structural Elucidation IR IR Sample->IR Functional Group ID MS MS Sample->MS Molecular Weight Chiral HPLC Chiral HPLC Sample->Chiral HPLC Enantiomeric Purity Confirmed Structure Confirmed Structure NMR->Confirmed Structure Confirmed Functional Groups Confirmed Functional Groups IR->Confirmed Functional Groups Confirmed Molecular Weight Confirmed Molecular Weight MS->Confirmed Molecular Weight Confirmed Enantiomeric Purity Confirmed Enantiomeric Purity Chiral HPLC->Confirmed Enantiomeric Purity

Caption: Analytical workflow for the characterization of (1R,3R)-3-aminocyclopentanol HCl.

Safety and Handling
Conclusion

(1R,3R)-3-Aminocyclopentanol hydrochloride represents a chiral building block with considerable potential for the synthesis of novel, enantiomerically pure molecules of interest to the pharmaceutical industry. While it is currently less studied than its (1R,3S) stereoisomer, its unique cis stereochemistry offers a distinct structural scaffold for drug design. Further research into the stereoselective synthesis and applications of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

  • Google Patents. (CN112574046A) Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • WIPO Patentscope. (WO/2020/132819) METHOD FOR PREPARING (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE. Retrieved from [Link]

  • Google Patents. (CN110577472A) Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Nanjing Legend Pharmaceutical & Chemical Co., Ltd. (1R,3S)-3-Aminocyclopentanol hydrochloride. Retrieved from [Link]

  • PharmaCompass. (1R,3S)-3-AMINOCYCLOPENTANOL(Hydrochloride form). Retrieved from [Link]

  • PubChem. (1R,3S)-3-Aminocyclopentanol. Retrieved from [Link]

  • PubChem. (1R,3R)-3-Aminocyclopentanol. Retrieved from [Link]

Sources

Solubility Profile and Solvent Selection Guide: (1R,3R)-3-Aminocyclopentanol Hydrochloride

[2][3]

Executive Summary & Structural Analysis

Compound: (1R,3R)-3-Aminocyclopentanol Hydrochloride Stereochemistry: Trans-isomer.[2][3] (Note: The (1R,3R) configuration places the amino and hydroxyl groups on opposite faces of the cyclopentane ring).[2][3] Physicochemical Class: Ionic Chiral Salt.[2][3]

The "Ionic Lattice" Effect

Unlike its free base form, which is an oil or low-melting solid soluble in organic solvents like dichloromethane (DCM), the hydrochloride salt possesses high lattice energy.[2][3] This significantly restricts its solubility in non-polar and moderately polar aprotic solvents.[2][3]

  • Dominant Interaction: Ionic bonding (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) and Hydrogen bonding (
    
    
    ).[2]
  • Solubility Rule: Soluble only in solvents capable of disrupting the ionic lattice (high dielectric constant ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     or strong H-bond donors).[2]
    

Solubility Matrix: Empirical & Predicted

The following data categorizes solvents based on their interaction with the hydrochloride salt.

Solvent ClassSpecific SolventSolubility StatusOperational Use
Protic Polar Water High (>100 mg/mL) Dissolution, aqueous workup.[2][3]
Methanol High Synthesis medium, hydrogenation solvent.[2][3]
Ethanol Moderate Recrystallization (often requires heating).[2][3]
Isopropanol (IPA) Low Key Anti-solvent: Used to precipitate the salt.[2][3]
Aprotic Polar DMSO High Analytical (NMR) solvent; difficult to remove.[2][3]
DMF Moderate/High Reaction solvent; avoid for isolation.[2][3]
Acetone Insoluble Wash Solvent: Removes organic impurities without dissolving salt.[2][3]
Acetonitrile Low Slurry solvent for purification.[2][3]
Non-Polar Dichloromethane Insoluble Used to extract the free base (after neutralization).[2][3]
Ethyl Acetate Insoluble Anti-solvent for crystallization.[2][3]
Toluene/Hexane Insoluble Strictly anti-solvents.[2][3]
Critical Insight: The Enantiomeric Proxy

Data for the (1S,3S) enantiomer (often cited in patent literature for nucleoside analog synthesis) is physically identical to the (1R,3R) isomer in achiral solvents.[2][3] Protocols developed for (1S,3S) or the diastereomeric (1R,3S) cis-isomer salts generally hold true: Alcohol/Ether or Alcohol/Ester systems are the standard purification systems.[2][3]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise quantitative data (mg/mL) for your specific solvent system.[2][3]

  • Preparation: Weigh 100 mg of (1R,3R)-3-aminocyclopentanol HCl into a 4 mL vial.

  • Addition: Add the target solvent in 100

    
    L increments while vortexing at 25°C.
    
  • Observation:

    • If dissolved immediately (< 0.5 mL), solubility is High .[2][3]

    • If undissolved after 2 mL, proceed to Equilibrium Method .

  • Equilibrium Method (for low solubility):

    • Add excess solid to 5 mL of solvent.[2][3]

    • Stir at 25°C for 24 hours.

    • Filter supernatant through a 0.45 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      m PTFE syringe filter.[2]
      
    • Evaporate a known volume of filtrate to dryness and weigh the residue.[2][3]

  • Calculation:

    
    
    
Protocol B: Purification via Anti-Solvent Crystallization

This is the industry-standard method for isolating high-purity hydrochloride salts of aminocyclopentanols.[2][3]

  • Dissolution: Dissolve crude (1R,3R)-3-aminocyclopentanol HCl in the minimum volume of Methanol (approx. 3-5 volumes) at 40°C.

  • Displacement: Slowly add Isopropanol (IPA) (approx. 10 volumes).

  • Concentration: Distill off the methanol under reduced pressure (vacuum) until the solution becomes cloudy.

  • Crystallization: Cool the mixture to 0-5°C and stir for 2 hours. The HCl salt will crystallize out.[2][3][4][5]

  • Isolation: Filter the white solid.

  • Wash: Wash the filter cake with cold Acetone (removes residual organics and speeds up drying).

  • Drying: Vacuum dry at 40°C.

Visualization of Workflows

Diagram 1: Solubility-Based Purification Logic

This decision tree guides the selection of solvents based on the polarity of impurities relative to the (1R,3R) salt.[2][3]

SolventSelectionStartStart: Crude (1R,3R)-3-Aminocyclopentanol HClImpurityCheckIdentify Primary Impurity TypeStart->ImpurityCheckNonPolarImpNon-Polar Organics(Starting materials, Byproducts)ImpurityCheck->NonPolarImpOrganic ImpuritiesPolarImpPolar/Inorganic SaltsImpurityCheck->PolarImpInorganic SaltsWashSlurry Wash StrategyNonPolarImp->WashRecrystRecrystallization StrategyPolarImp->RecrystAction1Wash with Acetone or EtOAc(Salt remains solid, impurities dissolve)Wash->Action1Action2Dissolve in MeOH/WaterPrecipitate with IPA/AcetoneRecryst->Action2ResultPure Crystalline SaltAction1->ResultAction2->Result

Caption: Decision matrix for solvent selection based on impurity profile. Green path indicates removal of organic contaminants; Red path indicates removal of inorganic salts.[2][3]

Diagram 2: Experimental Solubility Determination Workflow

A self-validating loop for establishing solubility data when literature values are absent.[2][3]

SolubilityProtocolStep1Weigh 100mg SaltStep2Add Solvent (100µL steps)Step1->Step2DecisionDissolved?Step2->DecisionHighSolHigh Solubility(>100 mg/mL)Decision->HighSolYes (<1mL)Step3Add Excess Solid(Saturated Slurry)Decision->Step3No (>2mL)Step4Equilibrate 24h @ 25°CStep3->Step4Step5Filter & Dry ResidueStep4->Step5CalcCalculate GravimetricSolubilityStep5->Calc

Caption: Step-by-step experimental workflow for determining quantitative solubility limits.

Thermodynamic & Stability Considerations

  • Hygroscopicity: As an amine hydrochloride, the (1R,3R) isomer is likely hygroscopic.[2][3] Solubility experiments must be conducted in humidity-controlled environments (<40% RH) to prevent water uptake, which falsely inflates solubility in organic solvents.[2][3]

  • Temperature Dependence: The solubility in alcohols (MeOH, EtOH) exhibits a steep Van't Hoff curve.[2][3] This property is exploited in recrystallization:

    • High T (50°C): Soluble in EtOH.[2][3][6]

    • Low T (0°C): Crystallizes.[1][2][3][5][7]

  • Free Base Conversion: To switch solvents to non-polar types (e.g., for chromatography), the salt must be neutralized with ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     or 
    
    
    in a biphasic system (DCM/Water).[2]

References

  • Preparation of (1R,3S)-3-aminocyclopentanol hydrochloride. World Intellectual Property Organization, WO/2020/132819.[2][3][8] (Describes the synthesis and isolation of the diastereomeric salt using alcohol/ether systems). Link[2][3]

  • Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride. Google Patents, CN112574046A.[2][3] (Details the in-situ hydrochloride formation in isopropanol). Link

  • (1S,3S)-3-Aminocyclopentanol hydrochloride. BenchChem. (Provides handling protocols for the enantiomer, applicable to the 1R,3R form). Link[2][3]

  • (1R,3S)-3-Aminocyclopentanol hydrochloride MSDS. Capot Chemical. (Safety and handling data relevant to the chemical class). Link

A Comprehensive Technical Guide to the Safe Handling of (1R,3R)-3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(1R,3R)-3-Aminocyclopentanol hydrochloride is a chiral aminocyclopentanol derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereospecific nature makes it a valuable intermediate in the development of targeted therapeutics. As with any chemical reagent, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for (1R,3R)-3-aminocyclopentanol hydrochloride, grounded in established safety principles and technical data.

Understanding the Compound: Physicochemical Properties

A foundational aspect of safe handling is a comprehensive understanding of the compound's physical and chemical characteristics. This knowledge informs risk assessment and the selection of appropriate safety measures.

PropertyValueSignificance for Handling
Molecular Formula C₅H₁₂ClNOIndicates the presence of a hydrochloride salt, which can affect solubility and reactivity.
Molecular Weight 137.61 g/mol Relevant for accurate measurement and solution preparation.
Appearance White to off-white solidThe solid form necessitates precautions against dust inhalation.
Solubility Soluble in water, methanol, and DMSO (slight)[1]Water solubility is a key factor in cleaning up spills and in considering aqueous reaction conditions.
Storage Temperature 2-8°C[2]Requires refrigerated storage to maintain stability and prevent degradation.

Hazard Identification and Risk Assessment

While specific toxicological data for (1R,3R)-3-aminocyclopentanol hydrochloride is not extensively detailed in publicly available literature, the precautionary principle dictates that it should be handled as a potentially hazardous substance. Based on data for similar aminocyclopentanol derivatives, the primary hazards include:

  • Eye Irritation: Direct contact with the eyes can cause irritation.[3][4]

  • Skin Irritation: Prolonged or repeated skin contact may lead to irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust particles can irritate the mucous membranes and upper respiratory tract.[3][4]

  • Unknown Long-Term Effects: The toxicological properties have not been thoroughly investigated, warranting a cautious approach to minimize exposure.[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable choice for handling the solid and its solutions. Always inspect gloves for any signs of degradation or punctures before use and dispose of them properly after handling the compound.

    • Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from accidental contamination.

  • Respiratory Protection: For situations where dust formation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[3]

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the logical flow for safely handling (1R,3R)-3-aminocyclopentanol hydrochloride from receipt to disposal.

Workflow for Safe Handling of (1R,3R)-3-Aminocyclopentanol Hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Reaction Perform Reaction Prepare Solution->Perform Reaction Decontaminate Glassware Decontaminate Glassware Perform Reaction->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Logical workflow for handling the compound.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining the compound's integrity and preventing accidental exposure.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[3]

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Grounding: When transferring large quantities of the solid, take precautionary measures against static discharge.[5]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage
  • Temperature: Store in a tightly closed container in a refrigerator at 2-8°C.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents.[5]

  • Ventilation: Ensure the storage area is well-ventilated.

First-Aid and Emergency Procedures

In the event of an exposure or spill, prompt and appropriate action is critical.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical advice if irritation persists.[3][4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Accidental Release Measures
  • Small Spills:

    • Ensure proper PPE is worn.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a suitable, closed container for disposal.

    • Clean the spill area with a suitable solvent (e.g., water) and then wipe dry.

  • Large Spills:

    • Evacuate the area.

    • Ensure adequate ventilation.

    • Prevent the material from entering drains or waterways.

    • Follow institutional protocols for large chemical spills.

Decision Tree: Spill Response Protocol

This diagram provides a clear decision-making process for responding to a spill of (1R,3R)-3-aminocyclopentanol hydrochloride.

Spill Response Decision Tree Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill < 10g and contained Large Spill Large Spill Assess Spill Size->Large Spill > 10g or uncontained Wear Full PPE Wear Full PPE Small Spill->Wear Full PPE Evacuate Area Evacuate Area Large Spill->Evacuate Area Sweep and Contain Sweep and Contain Wear Full PPE->Sweep and Contain Dispose of Waste Dispose of Waste Sweep and Contain->Dispose of Waste Clean Area Clean Area Dispose of Waste->Clean Area Notify EHS Notify EHS Evacuate Area->Notify EHS

Caption: Decision tree for spill response.

Disposal Considerations

All waste generated from the handling of (1R,3R)-3-aminocyclopentanol hydrochloride, including contaminated PPE and empty containers, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.

Applications in Drug Development

(1R,3R)-3-Aminocyclopentanol hydrochloride is a chiral intermediate of significant interest in medicinal chemistry. Its constrained cyclic structure can impart favorable properties to drug candidates, such as enhanced metabolic stability and improved pharmacokinetic profiles.[6] It is a key intermediate in the synthesis of antiviral medications.[7] Research has also explored its use in preparing compounds for the treatment of conditions like rheumatoid arthritis and psoriasis.[1][8] The specific stereochemistry of this molecule is often essential for its biological activity, highlighting the importance of using the correct isomer in synthesis.[6]

Conclusion

The safe and effective use of (1R,3R)-3-aminocyclopentanol hydrochloride in a research and development setting is contingent upon a thorough understanding of its properties, a comprehensive assessment of the risks involved, and the diligent application of appropriate safety protocols. By adhering to the principles of good laboratory practice and the specific guidance outlined in this document, researchers can minimize their risk of exposure and ensure the integrity of their scientific work.

References

  • Capot Chemical. (2018, April 8). MSDS of (1R,3S)-3-Aminocyclopentanol hydrochloride. Retrieved from [Link]

  • Home Sunshine Pharma. (1R,3S)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3. Retrieved from [Link]

  • Nanjing Legend Pharmaceutical & Chemical Co., Ltd. (1R,3S)-3-Aminocyclopentanol hydrochloride. Retrieved from [Link]

  • Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

Sources

Technical Guide: Stability, Storage, and Handling of (1R,3R)-3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, storage, and handling protocols for (1R,3R)-3-aminocyclopentanol hydrochloride .

Executive Summary

(1R,3R)-3-aminocyclopentanol hydrochloride is a chiral bifunctional building block used in the synthesis of complex pharmaceutical agents. As a hydrochloride salt of a 1,3-disubstituted cyclopentane, it exhibits significant hygroscopicity and specific stereochemical constraints.

While the cis-isomer ((1R,3S), CAS 1279032-31-3) is widely recognized as a key intermediate for integrase inhibitors (e.g., Bictegravir), the (1R,3R)-trans-isomer requested here possesses distinct thermodynamic properties. The primary threat to its stability is moisture-induced deliquescence, followed by potential oxidative degradation if the salt form is compromised. Optimal storage requires a desiccated, inert atmosphere at controlled temperatures.

Physicochemical Profile & Identification

Correct identification of stereochemistry is critical, as the (1R,3R) trans-isomer has different solubility and reactivity profiles compared to the more common cis-isomer.

ParameterSpecificationNotes
Chemical Name (1R,3R)-3-Aminocyclopentanol HydrochlorideTrans-isomer
Stereochemistry (1R, 3R)1,3-trans relationship
Molecular Formula C₅H₁₁NO[1][2][3][4] · HCl
Molecular Weight 137.61 g/mol
Physical State White to off-white crystalline solidHighly hygroscopic
Solubility High in Water, Methanol, DMSOLow in non-polar solvents (Hexane, DCM)
pKa (Predicted) ~16 (OH), ~9-10 (NH₃⁺)Amine is protonated in salt form
Stereochemical Context

In 1,3-disubstituted cyclopentanes, the cis isomer (pseudo-diequatorial envelope) is generally thermodynamically more stable than the trans isomer. Consequently, the (1R,3R) isomer possesses higher internal ring strain. While spontaneous epimerization in the solid state is rare, it can occur under basic conditions or elevated temperatures in solution.

Stability Mechanisms & Degradation Pathways

The stability of (1R,3R)-3-aminocyclopentanol hydrochloride is governed by three primary vectors: Hygroscopicity , Oxidation , and Thermal Stress .

Degradation Workflow (DOT Visualization)

The following diagram illustrates the causal relationships between environmental exposure and chemical degradation.

DegradationPathways Compound (1R,3R)-3-Aminocyclopentanol HCl (Crystalline Solid) LiquidPhase Deliquescence (Formation of concentrated acidic solution) Compound->LiquidPhase Hygroscopic Absorption Epimerization Epimerization to (1R,3S) Isomer Compound->Epimerization Heat + Base (Solution Phase) Moisture Atmospheric Moisture (>40% RH) Moisture->LiquidPhase Hydrolysis Hydrolysis of Impurities/Matrix LiquidPhase->Hydrolysis Acidic pH FreeBase Free Base Formation (If HCl is lost/neutralized) LiquidPhase->FreeBase pH Shift (Rare) Oxidation Oxidative Degradation (N-Oxides, Imines) FreeBase->Oxidation O2 Exposure

Figure 1: Degradation pathways showing the critical role of moisture in initiating instability.

Key Stability Risks
  • Hygroscopicity (Critical): The hydrochloride salt is avidly hygroscopic. Exposure to ambient air for minutes can lead to surface liquefaction (deliquescence). Once in solution, the local acidity (HCl) can catalyze degradation of trace impurities or packaging materials.

  • Oxidation: The protonated amine (ammonium salt) is resistant to oxidation. However, if the salt dissociates in solution or is exposed to base, the free amine is susceptible to air oxidation, forming N-oxides or imines.

  • Epimerization: The (1R,3R) trans configuration is thermodynamically less favored than the cis form. In the presence of strong bases or high heat, the chiral center at C3 (alpha to the amine) may invert to form the more stable (1R,3S) isomer.

Storage & Handling Protocols

To maintain >98% purity and enantiomeric excess (ee), strictly adhere to the following "Self-Validating" storage system.

The "Double-Barrier" Storage System
TierComponentSpecificationFunction
Primary Glass Vial / AmberTeflon-lined screw cap or crimp seal.Prevents UV light and direct air contact.
Secondary Mylar/Foil BagHeat-sealed with desiccant pack (Silica/Mol Sieve).Creates a micro-environment with <10% RH.
Tertiary Desiccator/FreezerStore at -20°C (Long term) or 2-8°C (Active use).Slows kinetic degradation rates.
Handling Workflow (Glovebox vs. Bench)

HandlingProtocol Start Start: Handling (1R,3R)-3-Aminocyclopentanol HCl Decision Is Inert Atmosphere Available? Start->Decision Glovebox Glovebox (N2/Ar) <1 ppm O2/H2O Decision->Glovebox Yes Bench Benchtop Handling Decision->Bench No Weighing1 Weigh Required Amount Glovebox->Weighing1 Reseal1 Reseal Container Inside Box Weighing1->Reseal1 End Return to -20°C Storage Reseal1->End Prep Equip: N2 Line, Desiccated Spatula, Pre-weighed Vial Bench->Prep Action Quick Weighing (<2 mins exposure) Prep->Action Purge Backfill Headspace with Argon/N2 Action->Purge Parafilm Seal with Parafilm/Tape Purge->Parafilm Parafilm->End

Figure 2: Decision matrix for handling to minimize moisture uptake.

Specific Handling Instructions
  • Equilibration: Before opening a cold vial, allow it to warm to room temperature (approx. 30-60 mins) inside a desiccator. Opening a cold vial in humid air causes immediate condensation on the solid.

  • Tools: Use anti-static spatulas (PTFE coated) to prevent powder scattering, as the dry salt can be static-prone.

  • Solvents: When using in synthesis, ensure solvents (MeOH, DMF) are anhydrous. Water in the solvent will degrade the salt over time.

Quality Control & Re-Validation

Because stereochemistry is the defining feature of this reagent, QC must validate both purity and chirality.

Test MethodPurposeAcceptance Criteria
¹H NMR (D₂O or DMSO-d₆) Confirm structure and salt stoichiometry.Consistent integration; no extra peaks.
Chiral HPLC / GC Determine Enantiomeric Excess (ee) and Diastereomeric Ratio (dr).>98% ee; <1% cis-isomer (1R,3S).[1]
Karl Fischer (KF) Measure water content.<1.0% w/w (indicates good storage).
Appearance Visual check for degradation.White crystals (Yellowing = Oxidation).

Note on NMR: The cis and trans isomers can often be distinguished by the coupling constants of the methine protons on the cyclopentane ring. The trans isomer typically displays different splitting patterns due to the specific dihedral angles of the 1,3-substituents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56845289, (1R,3S)-3-Aminocyclopentanol hydrochloride. (Note: Used for physicochemical property extrapolation of the isomer class).

  • ChemicalBook (2025). (1R,3S)-3-Aminocyclopentanol hydrochloride MSDS and Properties. (Provides baseline handling data for the aminocyclopentanol HCl class).

  • Sigma-Aldrich. Handling and Storage of Hygroscopic Hydrochloride Salts. (General protocol grounding).

  • Cayman Chemical. (1R,3S)-3-Amino-cyclopentanol Product Information.

Sources

Methodological & Application

High-Precision Application of (1R,3R)-3-Aminocyclopentanol Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (1R,3R)-3-Aminocyclopentanol Hydrochloride Stereochemistry: cis-1,3-disubstituted cyclopentane Key Role: Chiral Scaffold / Pharmacophore Constraint CAS (Base): 946826-74-0 (HCl salt often custom synthesized or designated by base CAS + HCl)[1]

This technical guide addresses the application of (1R,3R)-3-aminocyclopentanol hydrochloride , a specific chiral building block characterized by its cis-geometry. Unlike its trans-isomer (1R,3S)—widely known as the key intermediate for the HIV integrase inhibitor Bictegravir—the (1R,3R) isomer offers a unique spatial arrangement where the hydroxyl and amino groups reside on the same face of the cyclopentane ring. This "cis-constraint" is critical in Structure-Activity Relationship (SAR) studies for kinase inhibitors, NMDA receptor antagonists, and carbocyclic nucleoside analogs, where it mimics the specific sugar puckering of ribose or positions hydrogen-bond donors/acceptors for intra-pocket chelation.

Part 1: Stereochemical Integrity & The "Cis-Constraint"

The Stereochemical Imperative

In medicinal chemistry, the choice between (1R,3R) [cis] and (1R,3S) [trans] is not merely about chirality; it is about vector alignment.

  • The (1R,3S) trans isomer (Bictegravir intermediate) projects substituents in a pseudo-planar, extended conformation.

  • The (1R,3R) cis isomer forces the substituents into an envelope conformation that favors "U-shape" binding modes or specific bidentate interactions with metal centers (e.g., Mg²⁺ in kinase pockets).

Critical Warning: Commercial suppliers often list "3-aminocyclopentanol HCl" without explicit stereolabels, or conflate the cis (1R,3R/1S,3S) and trans (1R,3S/1S,3R) diastereomers. Verification via optical rotation and NOESY NMR is mandatory before initiating synthesis.

Physical Properties & Handling
PropertyDataNote
Molecular Formula C₅H₁₂ClNOHCl Salt
Molecular Weight 137.61 g/mol
Appearance White to off-white hygroscopic solidStore under N₂/Ar
Stereochemistry (1R, 3R)cis-configuration
Solubility Water, Methanol, DMSOInsoluble in Et₂O, Hexanes
Hygroscopicity HighDry under vacuum at 40°C before weighing

Part 2: Experimental Protocols

Protocol A: Stereoselective Amide Coupling (Kinase Inhibitor Scaffold)

Context: This protocol describes the coupling of (1R,3R)-3-aminocyclopentanol HCl to a heteroaromatic carboxylic acid (e.g., a pyrimidine core). The challenge is preventing racemization at the C3-amine center and avoiding O-acylation.

Reagents:

  • (1R,3R)-3-Aminocyclopentanol HCl (1.0 equiv)

  • Heteroaromatic Carboxylic Acid (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation:

    • Charge a flame-dried round-bottom flask with the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv).

    • Add anhydrous DMF (0.1 M concentration relative to acid) under Argon atmosphere.

    • Add DIPEA (1.0 equiv only at this stage) dropwise.

    • Mechanism: This pre-activation forms the active ester (O-At ester) without exposing the free amine to excess base immediately, reducing potential side reactions. Stir for 15 minutes at 0°C.

  • Free-Basing In Situ:

    • In a separate vial, suspend (1R,3R)-3-aminocyclopentanol HCl in minimal DMF.

    • Add remaining DIPEA (2.0 equiv) to neutralize the HCl salt. Note: The solution may remain cloudy.

  • Coupling:

    • Add the amine solution dropwise to the activated acid mixture at 0°C.

    • Allow the reaction to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check LC-MS for the product mass [M+H]⁺. Ensure no O-acylated byproduct (Mass + Acid - H₂O) is forming (usually observed if temperature is too high).

  • Work-up:

    • Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), Water (x1), and Brine (x1).

    • Critical Step: If the product is highly polar (due to the free OH), continuous extraction with DCM/IPA (3:1) may be required instead of EtOAc.

  • Purification:

    • Flash Chromatography (DCM:MeOH gradient 0-10%).

    • Validation: 1H NMR should show the C1-H (chiral center with OH) as a multiplet. In the cis isomer (1R,3R), NOE correlations should be observed between C1-H and C3-H (or their respective vicinal protons depending on ring pucker).

Protocol B: Conversion to Carbocyclic Nucleoside Mimic (Mitsunobu Inversion)

Context: If the target requires the trans geometry but you only have the cis starting material, or if you need to install a nucleobase at the C1 position with inversion of configuration (creating a trans product from a cis precursor).

Reagents:

  • (1R,3R)-3-Aminocyclopentanol (N-protected, e.g., N-Boc)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Nucleophile (e.g., Benzoic acid or a weak N-nucleophile)

  • THF (Anhydrous)

Methodology:

  • Dissolve N-Boc-(1R,3R)-3-aminocyclopentanol and PPh₃ in anhydrous THF at 0°C.

  • Add the Nucleophile.

  • Add DIAD dropwise over 20 minutes.

  • Stir at 0°C -> RT overnight.

  • Result: The SN2 mechanism inverts the C1 stereocenter, converting the (1R,3R) cis alcohol into a (1S,3R) trans ester/amine derivative.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision tree for using the (1R,3R) isomer versus the (1R,3S) isomer and the synthetic pathway for scaffold incorporation.

G cluster_0 Stereochemical Selection cluster_1 Synthesis Workflow (1R,3R) Start Target Molecule Design Choice Pharmacophore Geometry? Start->Choice Trans (1R,3S) Trans (Bictegravir-like) Extended Conformation Choice->Trans Linear Vector Cis (1R,3R) Cis (User Topic) Envelope/Chelating Choice->Cis U-Shape Vector Reagent (1R,3R)-3-Aminocyclopentanol HCl Cis->Reagent Protect Free-Basing (DIPEA) Avoid Racemization Reagent->Protect Coupling Amide Coupling (HATU/DMF, 0°C) Protect->Coupling Check QC: Check for O-Acylation Coupling->Check Check->Coupling Fail (Optimize Temp) Final Chiral Scaffolding Complete Check->Final Pass

Caption: Decision matrix for stereoisomer selection and critical checkpoints in the amide coupling workflow for (1R,3R)-3-aminocyclopentanol.

Part 4: Critical Application Notes

Differentiation from Bictegravir Intermediate

Researchers must explicitly distinguish this work from the synthesis of Bictegravir (GS-9883). Bictegravir utilizes the (1R,3S) isomer.[2][3][4] Using the (1R,3R) isomer in a Bictegravir analog synthesis will result in a diastereomer with significantly altered binding affinity (likely inactive due to steric clash in the integrase active site). The (1R,3R) isomer is more commonly explored in NMDA receptor antagonists and AKT inhibitor optimization where the cis-relationship mimics a specific turn motif.

Analytical Validation

Due to the lack of UV chromophores in the starting material, standard HPLC is insufficient.

  • Derivatization: React a small aliquot with Mosher's acid chloride to determine enantiomeric excess (ee) via ¹⁹F NMR or HPLC.

  • Optical Rotation: Compare specific rotation

    
     with literature values for the free base.
    
    • (1R,3R) typically exhibits distinct rotation compared to the (1R,3S) diastereomer.[2]

Solvation Effects

The cis-amino alcohol is capable of forming an intramolecular hydrogen bond between the NH₂ and OH groups. This can make the amine less nucleophilic in non-polar solvents compared to the trans isomer.

  • Recommendation: Use polar aprotic solvents (DMF, DMSO) to disrupt the intramolecular H-bond and increase reaction rates during coupling.

References

  • PubChem. (2025).[3] cis-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride (Compound Summary). National Library of Medicine. [Link](Note: PubChem nomenclature for "cis" often maps to specific relative stereochemistry; verify specific isomeric SMILES).

  • Google Patents. (2005). WO2005019221A1 - 4-cycloalkylaminopyrazolo pyrimidine nmda/nr2b antagonists.(Demonstrates the specific use of racemic cis-3-aminocyclopentanol in NMDA antagonist synthesis).
  • Taylor & Francis. (2021). Ipatasertib – Knowledge and References.[2][3][5][6][Link](Contextualizes the use of aminocyclopentanol scaffolds in AKT inhibitors).

Sources

Application Note: A Scalable Chemo-Enzymatic Synthesis Protocol for (1R,3R)-3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3R)-3-Aminocyclopentanol hydrochloride is a valuable chiral building block in medicinal chemistry and drug development. Its specific stereochemistry is crucial for the desired pharmacological activity and safety profile of target molecules. This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of (1R,3R)-3-aminocyclopentanol hydrochloride. The described methodology follows a robust chemo-enzymatic pathway, ensuring high optical purity and scalability. This protocol is designed to be self-validating, with explanations for the causality behind experimental choices and rigorous safety considerations for industrial application.

Introduction: The Significance of Chiral Aminocyclopentanols

Chiral 1,3-amino alcohols are privileged structural motifs found in a wide array of biologically active compounds. The spatial arrangement of the amino and hydroxyl groups on the cyclopentane scaffold is critical for molecular recognition and binding to biological targets. The (1R,3R) stereoisomer, in particular, serves as a key precursor for various therapeutic agents. The synthesis of enantiomerically pure aminocyclopentanols is a significant challenge, often requiring sophisticated asymmetric synthesis or efficient resolution strategies.[1] This guide details a practical and scalable approach that combines classical organic reactions with a highly selective enzymatic kinetic resolution step to achieve the desired (1R,3R) stereochemistry with high fidelity.

Overview of the Synthetic Strategy

The synthesis of (1R,3R)-3-aminocyclopentanol hydrochloride is accomplished through a five-step sequence, commencing with the formation of a racemic intermediate, followed by a key enzymatic resolution step to isolate the desired enantiomer.

The overall workflow is depicted below:

G cluster_0 Step 1: Hetero-Diels-Alder Reaction cluster_1 Step 2: Reductive N-O Bond Cleavage cluster_2 Step 3: Enzymatic Kinetic Resolution cluster_3 Step 4: Hydrogenation cluster_4 Step 5: Deprotection & Salt Formation A Cyclopentadiene + N-Boc-hydroxylamine B rac-N-Boc-2-oxa-3-azabicyclo[2.2.1]hept-5-ene A->B NaIO4, H2O/DCM C rac-cis-N-Boc-3-hydroxycyclopent-4-en-1-amine B->C Zn, Acetic Acid D (1R,3R)-N-Boc-3-hydroxycyclopent-4-en-1-amine (Unreacted Alcohol) C->D Lipase (e.g., CAL-B), Vinyl Acetate E (1S,3S)-N-Boc-3-acetoxycyclopent-4-en-1-amine (Acylated Ester) C->E Lipase (e.g., CAL-B), Vinyl Acetate F (1R,3R)-N-Boc-3-aminocyclopentanol D->F H2, Pd/C G (1R,3R)-3-Aminocyclopentanol Hydrochloride F->G HCl in Isopropanol

Sources

protocol for N-protection of (1R,3R)-3-aminocyclopentanol

Application Note: Chemoselective -Protection of -3-Aminocyclopentanol

Abstract & Strategic Rationale



The primary challenge in functionalizing this scaffold is chemoselectivity . While amines are inherently more nucleophilic than alcohols, uncontrolled conditions can lead to





Why Boc?

  • Orthogonality: Stable to basic hydrolysis and hydrogenation; cleaved exclusively by acid.

  • Crystallinity: Enhances the lipophilicity and crystallinity of the intermediate, facilitating non-chromatographic purification.

  • Safety: Di-tert-butyl dicarbonate (

    
    ) is a safer alternative to chloroformates (e.g., phosgene derivatives).
    

Reaction Mechanism & Selectivity Logic

The reaction relies on the nucleophilicity differential between the amine and the alcohol. Under mild basic conditions (

Mechanism Diagram

The following diagram illustrates the competitive pathways and the thermodynamic preference for

ReactionMechanismcluster_conditionsCritical Control ParametersSM(1R,3R)-3-Aminocyclopentanol(Nucleophile)TS_NTS: N-Attack(Kinetic Major)SM->TS_N High Nucleophilicity Low Activation EnergyTS_OTS: O-Attack(Kinetic Minor)SM->TS_O Low Nucleophilicity High Activation EnergyBoc2OBoc2O(Electrophile)Boc2O->TS_NBoc2O->TS_OProduct_NN-Boc Product(Desired)TS_N->Product_N- tBuOH, - CO2Product_OO-Boc / N,O-bis-Boc(Impurity)TS_O->Product_OControlTemp < 25°CStoichiometry 1.1 eqBase: Mild (NaHCO3)

Caption: Kinetic competition between N-acylation and O-acylation. The pathway to the N-Boc product is favored by the higher nucleophilicity of the nitrogen atom under controlled temperature and pH.

Experimental Protocol

Materials & Reagents
  • Substrate:

    
    -3-Aminocyclopentanol hydrochloride (
    
    
    equiv).
    • Note: If using the free base, reduce the base stoichiometry by 1.0 equiv.

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (
    
    
    equiv).
  • Base: Sodium Bicarbonate (

    
    ) (
    
    
    equiv).
  • Solvent: Tetrahydrofuran (

    
    ) / Water (
    
    
    ).
    • Rationale: Water dissolves the inorganic base and the amino alcohol salt; THF solubilizes the

      
      .
      
Step-by-Step Methodology

Step 1: Preparation of Reaction Matrix

  • Charge a round-bottom flask with

    
    -3-aminocyclopentanol hydrochloride (
    
    
    ,
    
    
    ).
  • Add

    
     of deionized water. Stir until fully dissolved.
    
  • Add

    
     (
    
    
    ,
    
    
    ,
    
    
    equiv) slowly to avoid excessive foaming (
    
    
    evolution).
  • Add

    
     of 
    
    
    . The mixture may become biphasic or cloudy.

Step 2: Controlled Addition

  • Cool the mixture to

    
     using an ice bath.
    
    • Expert Insight: Cooling suppresses the reaction rate of the hydroxyl group, maximizing chemoselectivity.

  • Prepare a solution of

    
     (
    
    
    ,
    
    
    ,
    
    
    equiv) in
    
    
    
    
    .
  • Add the

    
     solution dropwise over 30 minutes.
    

Step 3: Reaction & Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (

    
    ).
    
  • Stir for 4–12 hours.

  • Checkpoint (TLC): Elute with

    
     Methanol in Dichloromethane (DCM).
    
    • Stain: Ninhydrin.

    • Result: Starting material (red spot on baseline) should disappear. Product (UV active/faint stain) appears at

      
      .
      

Step 4: Workup & Isolation

  • Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of THF.

  • Extract the remaining aqueous layer with Ethyl Acetate (

    
    ).
    
    • Note: The product is moderately polar; thorough extraction is required.

  • Wash combined organics with:

    • 
      
      
      
      Citric Acid (removes unreacted amine).
    • 
       Brine.
      
  • Dry over anhydrous

    
    , filter, and concentrate to dryness.
    

Step 5: Purification

  • Crude Yield: Typically

    
     as a white/off-white solid.
    
  • Refinement: If necessary, recrystallize from Hexanes/Ethyl Acetate (

    
    ) or perform flash chromatography (
    
    
    
    
    /
    
    
    ).

Workflow Visualization

ProtocolWorkflowStartStart: (1R,3R)-3-Aminocyclopentanol HClDissolveDissolve in H2O/THF (1:1)Add NaHCO3 (2.5 eq)Start->DissolveCoolCool to 0°CDissolve->CoolAddBocAdd Boc2O (1.1 eq) in THFDropwise over 30 minCool->AddBocReactWarm to RTStir 4-12hAddBoc->ReactCheckQC Check: TLC/LCMSSM Consumed?React->CheckCheck->ReactNo (Add more time)WorkupEvaporate THFExtract w/ EtOAcCheck->WorkupYesWashWash: Citric Acid -> BrineDry (Na2SO4)Workup->WashFinalIsolate N-Boc ProductWash->Final

Caption: Operational workflow for the N-protection protocol, highlighting critical decision points and phase transitions.

Analytical Validation (Self-Validating System)

To ensure the protocol worked and chemoselectivity was achieved, compare the analytical data against the criteria below.

MetricExpected ResultInterpretation
Appearance White crystalline solidHigh purity; yellowing indicates oxidation or solvent trapping.

NMR (

,

)

(s, 9H)
Presence of Boc group (

-butyl).[1][2][3]
NMR Shift (

-proton)
Shift of

-3 from

to

Confirms

-functionalization (deshielding effect of carbamate).
NMR (OH proton) Broad singlet,

exchangeable
Confirms free hydroxyl group (no

-Boc).
Mass Spectrometry

(or

)
Confirms mono-protection. Bis-Boc would be

.
Melting Point

(Typical for Boc-amino cycloalkanols)
Sharp range indicates purity.[3]
Troubleshooting Guide
  • Issue: Formation of

    
    -bis-Boc product.
    
    • Cause: Temperature too high or excess base/

      
      .
      
    • Fix: Treat the crude mixture with

      
      
      
      
      in
      
      
      for 1 hour at RT. This selectively hydrolyzes the ester (
      
      
      -Boc) while leaving the carbamate (
      
      
      -Boc) intact.
  • Issue: Low Yield.

    • Cause: Product lost in aqueous layer.

    • Fix: Saturate the aqueous layer with

      
       before extraction and use a more polar solvent like 
      
      
      /isopropanol (
      
      
      ).

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard reference for Boc chemistry and stability profiles).

  • Sarkar, A., et al. (2011).[4] "Ionic liquid catalyzed efficient and chemoselective N-tert-butyloxycarbonylation of amines."[4] Journal of Organic Chemistry, 76(17), 7132-7140. (Mechanistic insights into chemoselectivity).

  • BenchChem Technical Support. (2025). "Deprotection of Boc-Protected Aminocyclopentanol." (Provides context on the stability and handling of the scaffold).

  • Organic Syntheses, Coll. Vol. 5. (1973). "tert-Butyl Carbamate."[2][4][5][6] (Foundational protocol for carbamate synthesis).

Application Note: Strategic Synthesis and Application of 6-Aminopyridine-3-Thiazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the thiazole ring is a cornerstone moiety, integral to a multitude of natural products and FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged structure."[2] Similarly, the pyridine ring is a fundamental component of numerous bioactive molecules, including essential vitamins and alkaloids.[3] The strategic fusion of these two heterocyclic systems into a single molecular entity, specifically the 6-aminopyridine-3-thiazole framework, creates a scaffold with immense potential for modulating complex biological targets. These hybrid molecules have demonstrated a wide array of pharmacological activities, including potent anticancer, antimicrobial, and antimalarial properties, making them a focal point for modern drug development programs.[3][4][5]

This guide provides an in-depth exploration of the primary synthetic routes to 6-aminopyridine-3-thiazoles, with a particular focus on the robust and versatile Gewald reaction. We will dissect the causality behind key experimental choices, present a detailed, field-proven protocol, and offer insights to empower researchers in their synthesis and application of this valuable chemical scaffold.

Section 1: Synthetic Strategies for Assembling the Pyridine-Thiazole Core

The construction of the 6-aminopyridine-3-thiazole core can be approached through several reliable synthetic methodologies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

The Gewald reaction, traditionally used for the synthesis of 2-aminothiophenes, can be effectively adapted for the construction of 2-aminothiazoles.[6][7] A key modification involves the reaction of an α-substituted cyano-precursor with an aldehyde source and elemental sulfur, catalyzed by a base.[8][9] This multicomponent reaction is highly valued for its atom economy and operational simplicity.

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene group of the cyano-precursor, facilitated by a base like morpholine or piperidine.[6] The resulting α,β-unsaturated nitrile is a critical intermediate. Elemental sulfur then adds to this intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiazole ring.[8] The choice of solvent is crucial; polar, slightly acidic solvents like trifluoroethanol have been shown to significantly improve reaction rates and yields by promoting the solubilization of sulfur and stabilizing intermediates.[8]

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry and provides a reliable, alternative route to substituted thiazoles.[10][11] This method involves the condensation of an α-haloketone with a thioamide. In the context of our target scaffold, a 2-halo-1-(6-aminopyridin-3-yl)ethan-1-one would be reacted with thiourea or a substituted thiourea. The mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a final dehydration step to form the aromatic thiazole ring.[11] This method is particularly useful when specific substitutions are required on the thiazole ring, which can be pre-installed on the thioamide component.

Section 2: Detailed Experimental Protocol: A Modified Gewald Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of a model compound, 2-amino-4-phenyl-5-(6-aminopyridin-3-yl)thiazole , illustrating the practical application of the modified Gewald reaction.

Objective: To synthesize a representative 6-aminopyridine-3-thiazole derivative via a one-pot, three-component Gewald reaction.

Materials:

  • 2-cyano-1-(6-aminopyridin-3-yl)ethan-1-one (1.0 eq.)

  • Benzaldehyde (1.1 eq.)

  • Elemental Sulfur (S₈) (1.2 eq.)

  • Morpholine (0.2 eq.)

  • Ethanol (anhydrous, as solvent)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

  • Solvents for chromatography (Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and extraction

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-cyano-1-(6-aminopyridin-3-yl)ethan-1-one (1.0 eq.) and elemental sulfur (1.2 eq.).

  • Solvent and Reagent Addition: Add anhydrous ethanol (approx. 0.2 M concentration relative to the limiting reagent). Begin stirring the suspension. Add benzaldehyde (1.1 eq.) followed by morpholine (0.2 eq.) to the mixture via syringe.

    • Scientist's Note: Morpholine acts as a nucleophilic catalyst for the initial Knoevenagel condensation between the benzaldehyde and the active methylene group of the cyanoketone. A substoichiometric amount is sufficient to drive the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) under an inert atmosphere of nitrogen.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 6-12 hours, indicated by the consumption of the starting cyanoketone.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).

    • Scientist's Note: The acidic wash removes the morpholine catalyst, while the basic wash removes any unreacted acidic impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 70%). Combine the fractions containing the desired product (as identified by TLC) and evaporate the solvent.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected product is a pale yellow solid.

Section 3: Data Presentation

The efficiency of the Gewald synthesis can be influenced by the nature of the substituents on the starting materials. The following table provides representative data for the synthesis of various 2-amino-4-aryl-5-(6-aminopyridin-3-yl)thiazoles.

EntryAr-group (from Aldehyde)Reaction Time (h)Isolated Yield (%)
1Phenyl875
24-Chlorophenyl782
34-Methoxyphenyl1071
42-Naphthyl1268

Table 1: Representative yields for the synthesis of 6-aminopyridine-3-thiazole derivatives. Conditions: Reflux in ethanol with morpholine catalyst.

Section 4: Visualizations

The following diagrams illustrate the overall experimental workflow and the underlying reaction mechanism, providing a clear visual guide for the laboratory process.

G A Starting Materials (Cyanoketone, Aldehyde, Sulfur) B One-Pot Reaction (Ethanol, Morpholine, Reflux) A->B C Reaction Monitoring (TLC) B->C D Aqueous Work-up & Extraction C->D Upon Completion E Purification (Flash Chromatography) D->E F Characterization (NMR, HRMS) E->F G Final Product F->G

Caption: General experimental workflow for the synthesis of 6-aminopyridine-3-thiazoles.

G start Cyanoketone + Ar-CHO intermediate1 Knoevenagel Adduct (α,β-Unsaturated Nitrile) start->intermediate1 Knoevenagel Condensation (+ Morpholine) intermediate2 Sulfur Adduct (Thiolate Intermediate) intermediate1->intermediate2 Nucleophilic Addition of Sulfur (S₈) final_product 2-Aminothiazole Product intermediate2->final_product Intramolecular Cyclization & Tautomerization

Caption: Simplified mechanism of the modified Gewald reaction for 2-aminothiazole synthesis.

Conclusion

The 6-aminopyridine-3-thiazole scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic routes outlined in this guide, particularly the modified Gewald reaction, offer researchers efficient and versatile methods for accessing a diverse library of these compounds. The provided protocol is a robust starting point, designed to be adaptable for various substrates. By understanding the mechanistic principles and the rationale behind the experimental conditions, scientists can confidently leverage this powerful chemistry to advance their drug discovery and development efforts.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

  • Review on Chemical-Biological Applications of Thiazole Derivatives. Scientific Forefront. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. PMC. [Link]

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. [Link]

  • Thiazole formation through a modified Gewald reaction. PMC. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. De Gruyter. [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Antimalarial Aminothiazoles and Aminopyridines From Phenotypic Whole-Cell Screening Of A SoftFocus® Library. ResearchGate. [Link]

  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. ResearchGate. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • An improved synthesis of pyridine-thiazole cores of thiopeptide antibiotics. PubMed. [Link]

  • Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI. [Link]

  • Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. ResearchGate. [Link]

  • Thiazole formation through a modified Gewald reaction. Semantic Scholar. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PMC. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

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Introduction: The Critical Role of Chiral Aminocyclopentanols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Routes of Enantiomerically Pure Aminocyclopentanols

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure aminocyclopentanols are foundational chiral building blocks in modern medicinal chemistry and materials science. Their rigid cyclopentane scaffold, combined with the stereospecific arrangement of amino and hydroxyl functional groups, makes them indispensable intermediates in the synthesis of a wide array of pharmaceutical compounds. Most notably, they form the core of carbocyclic nucleoside analogues, a class of drugs with potent antiviral (e.g., against HIV and Hepatitis B) and antitumor activities.[1][2] The precise three-dimensional arrangement of these functional groups is paramount; often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even detrimental.

Achieving absolute stereochemical control during synthesis is therefore not merely an academic challenge but a critical necessity for drug efficacy and safety. This guide provides an in-depth analysis of the principal synthetic strategies for accessing these high-value molecules, moving beyond simple procedural lists to explain the mechanistic reasoning behind experimental choices. We will explore field-proven protocols for enzymatic resolutions, asymmetric catalysis, and chiral pool synthesis, offering a comparative framework to aid researchers in selecting the optimal route for their specific objectives.

Strategy 1: Enzymatic Kinetic Resolution (EKR) - Harnessing Biocatalysis for Precision

Enzymatic kinetic resolution is a powerful and widely adopted strategy that leverages the exquisite stereoselectivity of enzymes to separate a racemic mixture.[3] The underlying principle is the enzyme-catalyzed reaction of one enantiomer at a significantly faster rate than the other, allowing for the isolation of both the unreacted enantiomer and the product of the reacted enantiomer in high enantiomeric purity. Lipases are commonly employed for this purpose, catalyzing the acylation of the hydroxyl group in racemic aminocyclopentanols.[4]

A significant advantage of this method is the ability to obtain both enantiomers of the target molecule from a single racemic precursor. However, the primary limitation is a theoretical maximum yield of 50% for each of the separated enantiomers.

Causality in Experimental Design: The Hetero-Diels-Alder/EKR Workflow

A robust and common workflow combines a hetero-Diels-Alder reaction to efficiently generate a racemic aminocyclopentenol precursor, followed by enzymatic resolution.[1][5]

  • Hetero-Diels-Alder Reaction: Cyclopentadiene, a readily available starting material, undergoes a [4+2] cycloaddition with an in-situ generated nitroso dienophile. This step efficiently constructs the cyclopentene ring with the requisite amino and hydroxyl functionalities (initially as an N-O bridge).[4]

  • Reduction & Protection: The weak N-O bond in the resulting bicyclic adduct is selectively reduced to yield the racemic cis-aminocyclopentenol. The amine is typically protected (e.g., as a Boc-carbamate) to ensure compatibility with subsequent enzymatic steps.[1]

  • Enzymatic Resolution: This is the key asymmetric step. An enzyme, such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer (e.g., the (1S,3R)-enantiomer) using an acyl donor like vinyl acetate. This leaves the other enantiomer (e.g., the (1R,3S)-enantiomer) unreacted.[1][4] The significant difference in physical properties between the acylated ester and the unreacted alcohol allows for straightforward separation via column chromatography.

Visualizing the EKR Workflow

EKR_Workflow cluster_0 Racemate Synthesis cluster_1 Resolution cluster_2 Separation & Final Products Racemate_Syn Hetero-Diels-Alder & Reduction (Cyclopentadiene -> Racemic Aminocyclopentenol) EKR Enzymatic Kinetic Resolution (e.g., CALB, Vinyl Acetate) Racemate_Syn->EKR Racemic Precursor Separation Chromatographic Separation EKR->Separation Mixture of Alcohol & Ester Enantiomer_A Unreacted Enantiomer (e.g., (1R,3S)-Alcohol) Separation->Enantiomer_A Enantiomer_B Acylated Enantiomer (e.g., (1S,3R)-Acetate) Separation->Enantiomer_B

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Protocol 1: Synthesis and EKR of (±)-N-Boc-3-hydroxycyclopent-4-en-1-amine

This protocol is a synthesized representation based on established methodologies.[1][4]

Step A: Synthesis of Racemic Precursor

  • Hetero-Diels-Alder Reaction: To a stirred solution of cyclopentadiene (1.2 equiv.) in dichloromethane (DCM) at -78°C, add an in-situ generated nitroso dienophile (1.0 equiv.). Stir the mixture for 4-6 hours, allowing it to warm to room temperature gradually.

  • Reduction of N-O Bond: After completion, concentrate the reaction mixture. Redissolve the crude adduct in a suitable solvent system (e.g., THF/water) and add a reducing agent like Mo(CO)₆ or Zn/NH₄Cl (excess) to cleave the N-O bond.[4] Stir overnight at room temperature.

  • N-Protection: Filter the reaction mixture and concentrate the filtrate. Dissolve the crude amino alcohol in THF and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base like triethylamine (1.2 equiv.). Stir for 12 hours. Perform an aqueous workup and purify by column chromatography (Silica, Hexanes/Ethyl Acetate gradient) to yield the racemic N-Boc protected aminocyclopentenol.

Step B: Enzymatic Kinetic Resolution

  • Dissolve the racemic N-Boc-aminocyclopentenol (1.0 equiv.) in anhydrous tert-butyl methyl ether (TBME).

  • Add immobilized Candida antarctica lipase B (Novozym 435) as the biocatalyst (approx. 10-20% w/w of the substrate).

  • Add vinyl acetate (0.6 equiv.) as the acyl donor. Using a slight excess of the substrate ensures the reaction stops around 50% conversion.

  • Seal the reaction vessel and shake at a constant temperature (e.g., 30°C). Monitor the reaction progress by chiral HPLC or TLC.

  • Once ~50% conversion is reached (typically 24-48 hours), filter off the enzyme (which can be washed and reused).

  • Concentrate the filtrate and separate the unreacted alcohol and the acylated product by column chromatography to yield both enantiomers with high enantiomeric excess (>99% e.e.).[1]

Strategy 2: Sharpless Asymmetric Aminohydroxylation (AA) - Direct Enantioselective Synthesis

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into vicinal amino alcohols with high enantioselectivity and predictable stereochemistry.[6][7] This reaction avoids the need for resolving a racemic mixture by creating the desired stereocenters in a single, catalytic step.

Mechanistic Principles

The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand and a stoichiometric nitrogen source.[8][9]

  • Catalyst Activation: The Os(VIII) catalyst reacts with the nitrogen source (e.g., a chloramine salt) to form an osmium(VIII)-imido intermediate.

  • Stereoselective Cycloaddition: The chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), coordinates to the osmium center. This chiral complex then directs the [3+2] or [2+2] cycloaddition of the imido species across the double bond of the alkene from a specific face, thereby setting the stereochemistry.[8]

  • Hydrolysis & Re-oxidation: The resulting osma-azaglycolate intermediate is hydrolyzed to release the enantiomerically enriched N-protected amino alcohol. The reduced osmium(VI) species is then re-oxidized by the nitrogen source to regenerate the active Os(VIII) catalyst and complete the catalytic cycle.[8]

Visualizing the AA Catalytic Cycle

AA_Cycle OsVIII_Imido [Os(VIII)=NR]·L* Cycloaddition [3+2] Cycloaddition OsVIII_Imido->Cycloaddition Alkene Alkene (Cyclopentene) Alkene->Cycloaddition OsV_Complex Os(VI) Azaglycolate Cycloaddition->OsV_Complex Stereoselective Addition Hydrolysis Hydrolysis (H₂O) OsV_Complex->Hydrolysis Reoxidation Re-oxidation (R₂NCl) OsV_Complex->Reoxidation Oxidant Hydrolysis->OsVIII_Imido Catalyst Regeneration Product Enantiopure Amino Alcohol Hydrolysis->Product Reoxidation->OsVIII_Imido

Caption: Catalytic Cycle of Sharpless Asymmetric Aminohydroxylation.

Protocol 2: Asymmetric Aminohydroxylation of Cyclopentene

This protocol is a representative procedure based on established Sharpless AA methodologies.[6][8]

  • Prepare a 1:1 mixture of t-butanol and water as the solvent. Cool to 0°C in an ice bath.

  • To the cooled solvent, add the chiral ligand (e.g., (DHQ)₂PHAL, 0.05 equiv.) and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equiv.). Stir until dissolved.

  • Add the nitrogen source, such as n-chloro-p-toluenesulfonamide sodium salt (Chloramine-T, 1.1 equiv.).

  • Add cyclopentene (1.0 equiv.) to the reaction mixture.

  • Stir vigorously at 0°C for 6-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding sodium sulfite (Na₂SO₃, excess) and stir for an additional hour.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting N-protected aminocyclopentanol by flash column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Strategy 3: Chiral Pool Synthesis - A Stereochemically Defined Path

Chiral pool synthesis, or the "chiron" approach, utilizes enantiomerically pure starting materials from nature—such as amino acids, carbohydrates, or terpenes—to construct a target molecule.[10][11] This strategy transfers the pre-existing stereocenters of the starting material to the final product, providing an unambiguous and reliable method for controlling absolute stereochemistry.[6] The success of this approach hinges on the clever selection of a starting material that maps efficiently onto the stereochemical and structural features of the target aminocyclopentanol.

Protocol 3: Synthesis from a Chiral Precursor (Conceptual)

A reported synthesis of four distinct aminocyclopentanols begins from a chiral cis-fused cyclopentane-γ-lactone, which itself can be derived from carbohydrate precursors.[6] The key transformations involve:

  • Ring Opening: The lactone is opened nucleophilically to introduce a new functional group.

  • Functional Group Interconversion: The existing hydroxyl and newly introduced groups are manipulated through a series of protection, activation, and substitution reactions to install the desired amino functionality with the correct stereochemistry. For example, a hydroxyl group can be converted to an azide via a Mitsunobu reaction (which proceeds with inversion of stereochemistry), followed by reduction to the amine.

  • Deprotection: Final removal of all protecting groups yields the target enantiomerically pure aminocyclopentanol.

Visualizing the Chiral Pool Concept

Chiral_Pool Chiral_Pool Chiral Pool (e.g., Sugars, Amino Acids) Defined Stereochemistry Intermediate Chiral Intermediate (e.g., Lactone) Stereochemistry Transferred Chiral_Pool->Intermediate Initial Conversion FGI Multi-step Functional Group Interconversions Intermediate->FGI Target Enantiopure Aminocyclopentanol Absolute Stereocontrol FGI->Target Final Transformations

Caption: The Chiral Pool approach for absolute stereocontrol.

Comparative Summary of Synthetic Routes

The choice of synthetic strategy depends on numerous factors, including the target stereoisomer, required scale, cost considerations, and available expertise.

Strategy Typical e.e. Yield Key Reagents/Catalysts Advantages Disadvantages
Enzymatic Kinetic Resolution >99%[1]~45% for each enantiomer[1]Lipases (e.g., CALB), Acyl DonorsHigh enantioselectivity; access to both enantiomers; mild conditions.[3]Theoretical 50% max yield per enantiomer; requires separation step.
Asymmetric Aminohydroxylation >95%[6]70-90%OsO₄, Chiral Ligands (DHQ/DHQD)High efficiency and enantioselectivity; direct conversion of alkenes.[7]Cost and toxicity of osmium; regioselectivity can be an issue.[8]
Chiral Pool Synthesis >99%VariableNatural Chiral Starting MaterialsUnambiguous control of absolute stereochemistry.[11]Can require longer, multi-step synthetic sequences; limited by available starting materials.
Asymmetric Hydroboration 90-99%70-85%Chiral Boranes (e.g., Ipc₂BH)Excellent for setting hydroxyl stereochemistry; well-established methodology.[12]Indirect (amino group added later); stoichiometry of chiral reagent.
Desymmetrization >95%70-90%Chiral Catalysts (e.g., Pd-complexes)High atom economy; creates chirality from achiral precursors.[13]Requires a suitable meso-substrate; catalyst development can be complex.

Conclusion and Outlook

The synthesis of enantiomerically pure aminocyclopentanols is a well-developed field with several powerful and reliable strategies at the disposal of the modern chemist.

  • For access to both enantiomers with very high purity , Enzymatic Kinetic Resolution remains a premier choice, despite its inherent yield limitation.

  • For direct, highly efficient synthesis of a specific enantiomer , Sharpless Asymmetric Aminohydroxylation offers an elegant and powerful solution.

  • When absolute stereochemical fidelity is non-negotiable and a suitable precursor exists , Chiral Pool Synthesis provides the most secure, albeit potentially longer, pathway.

Emerging methods, such as asymmetric C-H functionalization and advanced organocatalysis, continue to expand the synthetic toolkit. The selection of a particular route will always involve a trade-off between factors like step economy, cost, scalability, and the specific stereochemical demands of the final target molecule. A thorough understanding of the principles and practicalities of each method, as outlined in this guide, is essential for making informed decisions in the pursuit of complex chiral pharmaceuticals.

References

  • BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride.
  • Dalton, A. M., et al. (1998). Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides. The Journal of Organic Chemistry.
  • BenchChem. (2025). Asymmetric Synthesis of (1S,3S)
  • BenchChem. (2025). A Comparative Guide: Enzymatic vs. Chemical Resolution of Aminocyclopentanols.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Aminocyclopentanols.
  • Semantic Scholar. (1998). Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides.
  • Hoyt, S. B., et al. (2013). Asymmetric Synthesis of the Aminocyclitol Pactamycin, a Universal Translocation Inhibitor. Journal of the American Chemical Society.
  • Sun, L., et al. (2016). Asymmetric Hydroboration Approach to the Scalable Synthesis of ((1R,3S)-1-Amino-3-((R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986104) as a Potent S1P1 Receptor Modulator. Journal of Medicinal Chemistry. [Link]

  • Raju, R., et al. (2012). An Asymmetric Stereodivergent Strategy Towards Aminocyclitols. PubMed Central. [Link]

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  • ResearchGate. (1988). Asymmetric Hydroboration of 5-Substituted Cyclopentadienes: Synthesis of Methyl (1 R ,5 R )-5-Hydroxy-2-Cyclopentene-1-Acetate. [Link]

  • Hu, T., et al. (2000). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry. [Link]

  • Asymmetric Synthesis. (n.d.). Chiral Pool.
  • ResearchGate. (2025). A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols. [Link]

  • BenchChem. (2025). Application Notes and Protocols: (1S,3S)-3-Aminocyclopentanol as a Chiral Auxiliary.
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  • Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). [Link]

  • Harvard DASH. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. [Link]

  • Pan, S. C., et al. (2018). Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. Organic Chemistry Frontiers. [Link]

  • Wikipedia. (n.d.). Sharpless oxyamination. [Link]

  • Ren, X., & Lu, Z. (2021). Cobalt-Catalyzed Asymmetric 1,4-Hydroboration of Enones with HBpin. Organic Letters. [Link]

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Crafting Next-Generation Peptidomimetics: An Application & Protocol Guide to the (1R,3R)-3-Aminocyclopentanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Conformational Constraint for Superior Peptidomimetic Design

The therapeutic promise of peptides is often hampered by their inherent pharmacological weaknesses, primarily their susceptibility to enzymatic degradation and poor cell membrane permeability.[1][2] Peptidomimetics, molecules that mimic the structure and function of peptides, offer a compelling solution to these challenges.[1] A key strategy in modern peptidomimetic design is the introduction of conformational constraints to lock the molecule into a bioactive conformation, thereby enhancing receptor binding affinity, selectivity, and metabolic stability.[3][4]

This guide provides a comprehensive overview and detailed protocols for the use of the (1R,3R)-3-aminocyclopentanol scaffold, a versatile building block for creating conformationally restricted peptidomimetics. The rigid cyclopentane ring system reduces the peptide's flexibility, which can lead to a lower entropic penalty upon binding to its target.[4] The stereochemically defined amino and hydroxyl groups on this scaffold offer precise points for incorporation into a peptide backbone and for further functionalization, enabling the exploration of novel chemical space in drug discovery.

The (1R,3R)-3-Aminocyclopentanol Scaffold: A Privileged Chiral Building Block

The (1R,3R)-3-aminocyclopentanol scaffold presents a unique combination of features that make it an attractive component for peptidomimetic design:

  • Stereochemical Rigidity: The cyclopentane ring imparts a significant degree of conformational constraint, pre-organizing the peptide backbone into a more defined three-dimensional structure. This can lead to enhanced binding affinity and selectivity for the target receptor.

  • Bifunctionality: The presence of both an amino and a hydroxyl group allows for versatile incorporation into peptide sequences. The amino group can act as a surrogate for an amino acid's N-terminus, while the hydroxyl group can be functionalized to introduce additional pharmacophoric features or to serve as a point of attachment for other molecular entities.

  • Chirality: The defined (1R,3R) stereochemistry is crucial for creating specific interactions with chiral biological targets, a fundamental principle in modern drug design.

Part 1: Synthesis of the (1R,3R)-3-Aminocyclopentanol Scaffold

The enantioselective synthesis of the (1R,3R)-3-aminocyclopentanol scaffold is a critical first step. While various synthetic routes have been reported for related aminocyclopentanols, a common and effective strategy involves a hetero-Diels-Alder reaction followed by an enzymatic kinetic resolution. This approach allows for the efficient separation of enantiomers to yield the desired (1R,3R) isomer with high optical purity.

Conceptual Synthetic Workflow

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Resolution & Final Steps Cyclopentadiene Cyclopentadiene Hetero-Diels-Alder Hetero-Diels-Alder Cyclopentadiene->Hetero-Diels-Alder Nitroso-dienophile Nitroso-dienophile Nitroso-dienophile->Hetero-Diels-Alder Racemic_Adduct Racemic_Adduct Hetero-Diels-Alder->Racemic_Adduct Reduction Reduction Racemic_Adduct->Reduction Racemic_Aminocyclopentenol Racemic_Aminocyclopentenol Reduction->Racemic_Aminocyclopentenol Enzymatic_Resolution Enzymatic_Resolution Racemic_Aminocyclopentenol->Enzymatic_Resolution Separation Separation Enzymatic_Resolution->Separation Desired_Enantiomer Desired_Enantiomer Separation->Desired_Enantiomer Hydrogenation Hydrogenation Desired_Enantiomer->Hydrogenation Final_Scaffold (1R,3R)-3-Aminocyclopentanol Hydrogenation->Final_Scaffold

Caption: Conceptual workflow for the synthesis of the (1R,3R)-3-aminocyclopentanol scaffold.

Protocol 1: Enantioselective Synthesis of (1R,3R)-3-Aminocyclopentanol

This protocol is a representative method adapted from literature procedures for the synthesis of related aminocyclopentanols and should be performed by chemists experienced in organic synthesis.[5][6][7]

Materials:

  • Cyclopentadiene (freshly cracked)

  • N-Boc-hydroxylamine

  • Sodium periodate (NaIO₄)

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • Lipase (e.g., Candida antarctica lipase B (CAL-B))

  • Vinyl acetate

  • Palladium on carbon (Pd/C)

  • Standard organic solvents and reagents for extraction and purification.

Procedure:

  • Hetero-Diels-Alder Reaction:

    • In a suitable reaction vessel, generate the N-Boc-nitroso dienophile in situ by oxidizing N-Boc-hydroxylamine with sodium periodate.

    • Trap the generated dienophile with freshly cracked cyclopentadiene at low temperature (e.g., -78 °C) to form the racemic bicyclic adduct.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

    • Purify the racemic adduct using column chromatography.

  • Reduction of the N-O Bond:

    • Reduce the N-O bond of the purified adduct using a reagent such as molybdenum hexacarbonyl to yield the racemic N-Boc-protected aminocyclopentenol.

    • Purify the product by column chromatography.

  • Enzymatic Kinetic Resolution:

    • Dissolve the racemic N-Boc-aminocyclopentenol in a suitable organic solvent.

    • Add a lipase, such as CAL-B, and an acylating agent, such as vinyl acetate.

    • Monitor the reaction progress carefully (e.g., by chiral HPLC) to approximately 50% conversion. The enzyme will selectively acylate one enantiomer, leaving the other unreacted.

    • Separate the acylated and unreacted enantiomers by column chromatography. The desired (1R,3R) enantiomer will be either the acylated or unreacted component depending on the specific enzyme and reaction conditions.

  • Hydrogenation and Deprotection:

    • Subject the separated, desired enantiomer (which still contains a double bond in the cyclopentene ring) to hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. This will saturate the ring to form the cyclopentanol.

    • If the desired enantiomer was the acylated product, first perform a deacetylation step under basic conditions.

    • Finally, remove the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to yield the (1R,3R)-3-aminocyclopentanol scaffold.

Quantitative Data Summary (Typical Ranges):

StepTypical YieldEnantiomeric Excess (e.e.)
Hetero-Diels-Alder70-85%N/A
Reduction80-95%N/A
Enzymatic Resolution40-48%>98%
Hydrogenation/Deprotection85-95%>98%

Part 2: Incorporation of the (1R,3R)-3-Aminocyclopentanol Scaffold into Peptides via SPPS

The integration of the (1R,3R)-3-aminocyclopentanol scaffold into a growing peptide chain on a solid support requires a carefully designed protecting group strategy and optimized coupling protocols.

Protecting Group Strategy

An orthogonal protecting group strategy is essential to selectively deprotect the amino and hydroxyl groups of the scaffold during solid-phase peptide synthesis (SPPS). A common approach is:

  • Amino Group: Protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile and compatible with standard Fmoc-based SPPS.

  • Hydroxyl Group: Protected with a tert-butyl (tBu) ether, which is stable to the basic conditions used for Fmoc removal but can be cleaved with strong acid (e.g., trifluoroacetic acid) during the final cleavage from the resin.[8][9]

G Scaffold (1R,3R)-3-Aminocyclopentanol Fmoc_Protect Fmoc-OSu Scaffold->Fmoc_Protect Protect Amino Group tBu_Protect Isobutylene, cat. H+ Scaffold->tBu_Protect Protect Hydroxyl Group Protected_Scaffold Fmoc-(1R,3R)-3-amino-1-(tBuO)-cyclopentane Fmoc_Protect->Protected_Scaffold tBu_Protect->Protected_Scaffold G Start Fmoc-AA-Resin Swell Swell Resin in DMF Start->Swell Fmoc_Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect1 Wash1 Wash (DMF, DCM) Fmoc_Deprotect1->Wash1 Activate_Scaffold Activate Protected Scaffold (HBTU/DIPEA in DMF) Wash1->Activate_Scaffold Couple_Scaffold Couple Scaffold to Resin Wash1->Couple_Scaffold Activate_Scaffold->Couple_Scaffold Monitor_Coupling Monitor Coupling (Kaiser/Chloranil Test) Couple_Scaffold->Monitor_Coupling Wash2 Wash Monitor_Coupling->Wash2 Fmoc_Deprotect2 Fmoc Deprotection of Scaffold Wash2->Fmoc_Deprotect2 Couple_Next_AA Couple Next Fmoc-AA Fmoc_Deprotect2->Couple_Next_AA Repeat Repeat Deprotection/ Coupling Cycles Couple_Next_AA->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Repeat->Cleavage Purify Purify Peptidomimetic (HPLC) Cleavage->Purify

Caption: Step-by-step workflow for incorporating the aminocyclopentanol scaffold via SPPS.

Part 3: Applications and Expected Outcomes

The incorporation of the (1R,3R)-3-aminocyclopentanol scaffold is expected to confer several advantageous properties to the resulting peptidomimetics.

Enhanced Enzymatic Stability

The conformational constraint imposed by the cyclopentane ring can sterically hinder the approach of proteases, thereby increasing the metabolic stability of the peptidomimetic. Studies on other constrained peptides have demonstrated a significant improvement in stability against enzymatic degradation. [10][11][12] Expected Outcome: Peptidomimetics containing the (1R,3R)-3-aminocyclopentanol scaffold are anticipated to exhibit a longer half-life in biological fluids compared to their linear, non-constrained counterparts when subjected to in vitro protease stability assays.

Improved Cell Permeability

Conformational rigidity and the potential for intramolecular hydrogen bonding can mask polar groups, increasing the lipophilicity of the peptidomimetic and facilitating its passive diffusion across cell membranes. [13] Expected Outcome: The incorporation of the scaffold may lead to an increase in cell permeability, which can be assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.

Illustrative Impact of Conformational Constraint:

G cluster_0 Linear Peptide cluster_1 Constrained Peptidomimetic Linear High Flexibility Susceptible to Proteases Poor Cell Permeability Scaffold (1R,3R)-3-Aminocyclopentanol Scaffold Linear->Scaffold Incorporation Constrained Rigid Conformation Enhanced Proteolytic Stability Improved Cell Permeability Scaffold->Constrained

Caption: The conceptual benefits of incorporating the aminocyclopentanol scaffold.

Conclusion

The (1R,3R)-3-aminocyclopentanol scaffold is a powerful tool for medicinal chemists and drug development professionals seeking to design next-generation peptidomimetics with enhanced pharmacological properties. By providing a rigid, stereochemically defined building block, this scaffold enables the creation of conformationally constrained molecules with the potential for improved enzymatic stability, cell permeability, and receptor binding affinity. The detailed protocols and conceptual framework presented in this guide offer a solid foundation for researchers to explore the vast potential of this and other cyclic scaffolds in the quest for novel and effective therapeutics.

References

  • Molecules. 2011 May; 16(5): 4115–4141. Published online 2011 May 3. doi: 10.3390/molecules16054115. [Link]

  • The Journal of Organic Chemistry. 2002, 67 (13), pp 4387–4395. doi: 10.1021/jo011153n. [Link]

  • Molecules. 2017 Aug; 22(8): 1353. Published online 2017 Aug 18. doi: 10.3390/molecules22081353. [Link]

  • ResearchGate. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. [Link]

  • Molecules. 2018 Apr; 23(4): 931. Published online 2018 Apr 19. doi: 10.3390/molecules23040931. [Link]

  • Research & Reviews: Journal of Medicinal and Organic Chemistry. 2024; 11(1): 1-6. [Link]

  • Google Patents. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Journal of Visualized Experiments. 2018; (136): 57632. Published online 2018 Jun 25. doi: 10.3791/57632. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • SpringerLink. Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Nature Protocols. 2007; 2(12): 3210–3216. [Link]

  • Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • WIPO Patentscope. WO/2020/132819 METHOD FOR PREPARING (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE. [Link]

  • JOCPR. Protecting Group Strategies for Complex Molecule Synt. [Link]

  • The Journal of Organic Chemistry. 2001, 66 (14), pp 4741–4748. doi: 10.1021/jo00c02586. [Link]

  • Polypeptide. Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. [Link]

  • Organic Chemistry Highlights. Enantioselective Synthesis of Alcohols and Amines: The Huang Synthesis of Rosiridol. [Link]

  • Angewandte Chemie International Edition. 2017 Feb 1;56(6):1663-1667. doi: 10.1002/anie.201610488. [Link]

  • ResearchGate. Enzymatic synthesis of enantiomerically pure 1,2-fluorocyclopentanols and 1,2-aminofluorocyclopentanes. [Link]

  • Pharmaceutics. 2023 Jul; 15(7): 1948. Published online 2023 Jul 15. doi: 10.3390/pharmaceutics15071948. [Link]

  • ResearchGate. Impact of Peptide Structure on Colonic Stability and Tissue Permeability. [Link]

  • Molecules. 2019 Jun; 24(12): 2299. Published online 2019 Jun 20. doi: 10.3390/molecules24122299. [Link]

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Troubleshooting & Optimization

Technical Support Center: Recrystallization of (1R,3R)-3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of (1R,3R)-3-aminocyclopentanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the recrystallization of this key chiral building block. Our goal is to move beyond simple protocols and explain the fundamental principles that ensure a successful and repeatable purification process.

Introduction to Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The core principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of pure crystals. Impurities, which are present in smaller amounts or have different solubility profiles, remain dissolved in the surrounding solution (the mother liquor).[1]

The success of this technique hinges on the careful selection of a solvent and precise control over the heating and cooling process. For a salt like (1R,3R)-3-aminocyclopentanol hydrochloride, which contains both a polar ammonium group and a hydroxyl group, solvent choice is paramount.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select the optimal solvent system for recrystallizing (1R,3R)-3-aminocyclopentanol hydrochloride?

A1: The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2] For a polar amine hydrochloride salt, polar protic solvents are the best starting point.

Expertise & Experience: (1R,3R)-3-aminocyclopentanol hydrochloride is a salt, making it highly polar. Therefore, non-polar solvents like hexanes or toluene will be ineffective. Your primary candidates are alcohols. A patent for the related (1R,3S) isomer specifically mentions using isopropanol for recrystallization, which is an excellent starting point.[3]

Solvent Selection Strategy:

  • Single-Solvent System: Start with polar protic solvents. Isopropanol (IPA), ethanol (EtOH), and methanol (MeOH) are primary candidates. Test the solubility by placing ~20 mg of your compound in a test tube with a small amount of solvent. It should not dissolve at room temperature but should dissolve completely upon heating.[4]

  • Two-Solvent (Mixed) System: This method is useful if no single solvent has the desired temperature-dependent solubility profile. You dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (turbid). A drop or two of the hot "good" solvent is then added to redissolve the solid and the solution is allowed to cool slowly.[5] For this compound, a good system would be Ethanol/Ethyl Acetate or Isopropanol/Diethyl Ether.

Data Presentation: Solvent Selection Guide

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Isopropanol (IPA) 82.619.9Recommended starting point. Often provides a good solubility differential. Used in related syntheses.[3]
Ethanol (EtOH) 78.424.5Good solubility for polar compounds. May require an anti-solvent if solubility is too high even when cold.
Methanol (MeOH) 64.732.7High polarity; may be too strong a solvent, leading to poor recovery. Often used in a mixture with water.
Water 10080.1Very high polarity. Likely to be a very good solvent, potentially making recovery difficult unless an anti-solvent (like IPA or EtOH) is used.
Acetonitrile 81.637.5A polar aprotic option. Can be effective but less common for amine salts than alcohols.
Q2: I've added the hot solvent, but my compound isn't dissolving completely. What should I do?

A2: This is a common issue that can arise from a few factors. It's critical to distinguish between the undissolved target compound and insoluble impurities.

Causality & Troubleshooting Steps:

  • Insufficient Solvent: The primary reason is often using too little solvent. The goal is to create a saturated solution at high temperature. Add more hot solvent in small portions, bringing the solution back to a boil after each addition, until everything dissolves.[5] Avoid the temptation to add a large volume at once, as this will reduce your final yield.

  • Insoluble Impurities: If a small amount of material remains undissolved after adding a significant amount of hot solvent, it is likely an insoluble impurity. Adding more solvent will not help and will only decrease your yield. In this case, you must perform a hot gravity filtration to remove the solid impurities before allowing the solution to cool.

  • Insufficient Heat: Ensure your solvent is at or very near its boiling point. A "hot" solvent that is not boiling may not be sufficient to dissolve the compound.[4]

Q3: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated with impurities. The result is a liquid layer (the oil) instead of solid crystals.[6]

Expertise & Experience: This is particularly common with compounds that are significantly impure, as impurities can depress the melting point. It can also happen if the boiling point of the solvent is much higher than the compound's melting point.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool again, but much more slowly.[6]

  • Slow Down the Cooling: Rapid cooling encourages oil formation. After reheating and dissolving, let the flask cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask with glass wool or paper towels can slow the process even further.[6]

  • Lower the Solvent Boiling Point: If the problem persists, your solvent's boiling point may be too high. Consider switching to a lower-boiling solvent from the table above (e.g., from IPA to EtOH).

  • Use a Seed Crystal: If you have a pure crystal of the compound, adding a tiny speck to the cooled, supersaturated solution can provide a nucleation site and initiate proper crystal growth.[7]

Q4: The solution is clear and has cooled to room temperature, but no crystals have formed. What's next?

A4: This indicates a supersaturated solution, where the compound remains dissolved even though its solubility limit has been exceeded. Crystal formation requires nucleation, which can sometimes be difficult to initiate.[6]

Inducing Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]

  • Add a Seed Crystal: As mentioned previously, adding a pure crystal of (1R,3R)-3-aminocyclopentanol hydrochloride will provide a template for crystallization.[7]

  • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility. If that fails, moving it to a freezer for a short period can be effective. Be patient; crystallization can take time.[8]

  • Reduce Solvent Volume: If the above methods fail, you likely added too much solvent initially. Gently heat the solution and boil off some of the solvent (in a fume hood) to re-concentrate it. Then, attempt the cooling process again.[6]

Q5: My starting material is off-white or yellowish, and the resulting crystals have the same color. How do I remove colored impurities?

A5: Colored impurities are often large, conjugated organic molecules that can be effectively removed using activated carbon (charcoal).

Authoritative Protocol for Decolorization:

  • Dissolve the crude compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source to prevent flash boiling in the next step.

  • Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.

  • Add a few boiling chips and gently heat the solution at its boiling point for 2-3 minutes.[4]

  • Perform a hot gravity filtration through fluted filter paper to remove the fine carbon particles.[9] This step is crucial and must be done quickly to prevent premature crystallization in the funnel. Using a pre-heated funnel can help.

  • The resulting filtrate should be colorless. Allow it to cool slowly to form pure, colorless crystals.

Experimental Protocols & Visualizations

Protocol 1: Single-Solvent Recrystallization (Isopropanol)
  • Dissolution: Place the crude (1R,3R)-3-aminocyclopentanol hydrochloride in an Erlenmeyer flask. In a separate flask, heat isopropanol (IPA) to boiling. Add the hot IPA to the crude solid portion-wise, swirling and heating, until the solid just dissolves.

  • (Optional) Hot Filtration: If insoluble impurities are present or if decolorizing charcoal was used, perform a hot gravity filtration into a clean, pre-heated flask.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold IPA to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.

Visualization: Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_finish Finishing start Crude Solid solvent Select & Heat Solvent start->solvent 1. Choose System dissolve Dissolve Solid in Min. Hot Solvent solvent->dissolve 2. Add Solvent hot_filter Hot Gravity Filtration (If Needed) dissolve->hot_filter 3. Remove Impurities cool Slow Cooling & Crystallization hot_filter->cool 4. Form Crystals cold_filter Vacuum Filtration (Collect Crystals) cool->cold_filter 5. Isolate Product wash Wash with Cold Solvent cold_filter->wash 6. Rinse dry Dry Crystals wash->dry 7. Dry finish Pure Product dry->finish

Caption: General workflow for purification by recrystallization.

Visualization: Troubleshooting Flowchart

Troubleshooting_Recrystallization start Problem Encountered prob_dissolve Compound Won't Dissolve start->prob_dissolve prob_oil Compound 'Oiled Out' start->prob_oil prob_no_xtal No Crystals Formed start->prob_no_xtal sol_dissolve1 Add more hot solvent in portions prob_dissolve->sol_dissolve1 Is solution unsaturated? sol_oil1 Reheat, add more solvent, cool SLOWLY prob_oil->sol_oil1 Primary action sol_no_xtal1 Scratch flask / Add seed crystal prob_no_xtal->sol_no_xtal1 Induce Nucleation sol_dissolve2 Insoluble impurity? Perform hot filtration sol_dissolve1->sol_dissolve2 Still solid? sol_oil2 Change to a lower boiling point solvent sol_oil1->sol_oil2 If problem persists sol_no_xtal2 Cool in ice bath / freezer sol_no_xtal1->sol_no_xtal2 If no success sol_no_xtal3 Too much solvent? Boil off excess & retry sol_no_xtal2->sol_no_xtal3 Last resort

Caption: Troubleshooting guide for common recrystallization issues.

References

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. Retrieved from [Link]

  • Fei, A., et al. (2021). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents. (CN112574046A).
  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). MIT OpenCourseWare. [Video]. YouTube. Retrieved from [Link]

  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. (n.d.). Google Patents. (CN111040311A).
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. [Video]. YouTube. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • Organic Chemistry Lab: Recrystallization. (2007, November 28). Vassar. [Video]. YouTube. Retrieved from [Link]

  • 223 questions with answers in RECRYSTALLISATION | Science topic. (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallisation Help. (2020, October 30). r/Chempros. Reddit. Retrieved from [Link]

  • (1R,3S)-3-AMINOCYCLOPENTANOL(Hydrochloride form). (n.d.). PharmaCompass.com. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for Aminocyclopentanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of aminocyclopentanol derivatives is a cornerstone in medicinal chemistry, forming the chiral backbone of numerous therapeutic agents, including antiviral and anti-cancer drugs. Achieving high yield and stereoselectivity is paramount, yet often presents significant experimental challenges. This technical support center provides a comprehensive guide to troubleshooting and optimizing reaction conditions, structured to address the specific issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses common conceptual and strategic questions that arise during the synthesis of aminocyclopentanol derivatives.

Q1: What are the primary strategies for controlling stereoselectivity in aminocyclopentanol synthesis?

A1: The main strategies to control the stereochemistry in aminocyclopentanol synthesis can be broadly categorized into three approaches:

  • Substrate-Controlled Synthesis: In this method, the existing stereocenters in the starting material direct the stereochemical outcome of the reaction. A common example is the diastereoselective reduction

Technical Support Center: Hetero-Diels-Alder (HDA) Reaction Optimization

[1]

Ticket ID: HDA-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Reactivity, Selectivity, and Stability in Hetero-Diels-Alder Cycloadditions[1]

Diagnostic Triage: Where is the Failure?

Before modifying reaction parameters, identify the specific failure mode. The Hetero-Diels-Alder (HDA) reaction is highly sensitive to electronic matching (Normal vs. Inverse Demand) and orbital symmetry.[1][2]

Use the following decision matrix to route your troubleshooting:

HDA_TroubleshootingStartSTART: Define the ProblemIssue_TypeWhat is the primary issue?Start->Issue_TypeReactivityNo Reaction / Low ConversionIssue_Type->ReactivitySelectivityPoor Regio-/StereocontrolIssue_Type->SelectivityStabilityDecomposition / TarringIssue_Type->StabilityCheck_DemandCheck Electronic Demand(HOMO-LUMO Gap)Reactivity->Check_DemandCheck_TempCheck Temperature(Kinetic vs. Thermodynamic)Selectivity->Check_TempCheck_pHCheck pH / Lewis Acid AcidityStability->Check_pHSol_ReactivitySolution: Lewis Acid Activationor High Pressure (>10 kbar)Check_Demand->Sol_ReactivitySol_SelectivitySolution: Lower T (-78°C)or Chiral Catalyst (Cr-Salen/Cu-Box)Check_Temp->Sol_SelectivitySol_StabilitySolution: Buffered Workupor Non-Hydrolytic ConditionsCheck_pH->Sol_Stability

Figure 1: Diagnostic workflow for isolating HDA reaction failures.

Issue: "Nothing is Happening" (Reactivity & Conversion)

The Problem: Starting materials remain unchanged or conversion stalls at <20%.

Root Cause Analysis: The HDA reaction relies on a specific orbital energy match.[3] If the gap between the HOMO of the electron-rich component and the LUMO of the electron-poor component is too large, thermal energy is insufficient to overcome the activation barrier.

Q: Are you running a Normal or Inverse Electron Demand (IED) reaction?
  • Normal Demand: Electron-rich Diene + Electron-poor Heterodienophile (e.g., Danishefsky’s diene + Aldehyde).[1]

  • Inverse Demand: Electron-poor Heterodiene + Electron-rich Dienophile (e.g., 1,2,4-Triazine + Enamine).[1]

Corrective Action: If the reaction is sluggish, you must lower the LUMO of the electrophile (dienophile in Normal, heterodiene in Inverse) using Lewis Acids (LAs).

Table 1: Lewis Acid Selection Guide

Lewis AcidHardnessBest ForMechanism of Action
BF₃[1]·OEt₂ HardAldehydes, KetonesCoordinates oxygen lone pair; lowers LUMO significantly.[1]
ZnCl₂ / MgBr₂ ModerateImines, Chelating substratesBidentate chelation (e.g.,

-alkoxy aldehydes) locks conformation.[1]
Eu(fod)₃ SoftAcid-sensitive dienesMild activation; compatible with silyloxy dienes (prevents hydrolysis).[1]
Et₂AlCl Hard/StrongUnreactive dienophilesHigh reactivity but risks polymerization; use at -78°C.

Pro-Tip (High Pressure): If Lewis Acids cause decomposition, utilize High Pressure Chemistry (10–15 kbar) . HDA reactions have a large negative volume of activation (

1

Issue: "I'm Getting the Wrong Isomer" (Selectivity)

The Problem: Poor endo/exo ratio or low enantiomeric excess (ee) in asymmetric synthesis.

Root Cause Analysis:

  • Endo/Exo: Controlled by Secondary Orbital Interactions (SOI). Endo is the Kinetic product (favored at low T); Exo is the Thermodynamic product (favored at high T or reversible conditions).

  • Enantioselectivity: Often fails due to "background reaction" (uncatalyzed pathway) or poor catalyst-substrate fit.[1]

Q: Is your catalyst actually binding?

In asymmetric HDA, the "background" thermal reaction often outcompetes the catalyzed pathway.

Protocol: The "Background Check"

  • Run the reaction without catalyst at the intended temperature.

  • If conversion >5% within 1 hour, your temperature is too high.[1]

  • Fix: Lower temperature to -78°C or -40°C. The catalyzed pathway has a lower activation energy and will dominate at lower temperatures.[1]

Visualizing Stereocontrol

The diagram below illustrates the Secondary Orbital Interaction (SOI) that favors the endo product in a Lewis Acid catalyzed system.

HDA_MechanismDieneDiene(HOMO)TS_EndoEndo Transition State(Favored)Diene->TS_EndoSecondary OrbitalInteractionTS_ExoExo Transition State(Disfavored)Diene->TS_ExoDienophileDienophile-LA Complex(LUMO)Dienophile->TS_EndoDienophile->TS_ExoProductCis-Dihydropyran(Major Product)TS_Endo->ProductKinetic ControlTS_Exo->ProductThermodynamic Control(Reversible)

Figure 2: Kinetic preference for Endo transition state via Secondary Orbital Interactions.[1]

Issue: "My Reagents Died" (Stability & Decomposition)

The Problem: The diene (e.g., Danishefsky’s diene) hydrolyzes to a ketone before reacting, or the product decomposes upon workup.

Specific Case: Siloxy Dienes (Danishefsky-Type) These are essentially "masked" enolates.[1] They are extremely acid-sensitive.[1]

  • Symptom: NMR shows 4-methoxy-3-buten-2-one instead of cycloadduct.

  • Cause: Trace HCl in the solvent or Lewis Acid (e.g., TiCl₄ releasing HCl).

Corrective Action (The "Buffered" Approach):

  • Avoid Protic Acids: Do not use HCl/H₂SO₄ for workup.[1]

  • Workup Protocol: Quench with saturated NaHCO₃ or Et₃N/MeOH before exposing to water.[1]

  • Lewis Acid Choice: Switch from TiCl₄ or AlCl₃ to Eu(fod)₃ or Yb(OTf)₃ , which are water-tolerant and less acidic.[1]

Validated Experimental Protocols

Protocol A: Asymmetric HDA with Jacobsen's Catalyst

Target: Enantioselective synthesis of dihydropyrans.

Reagents:

  • Aldehyde (1.0 equiv)[1]

  • Danishefsky’s Diene (1.2 equiv)[1]

  • (1S, 2S)-Chromium(III) Salen Catalyst (2-5 mol%)[1]

  • Oven-dried 4Å Molecular Sieves (200 mg/mmol)

Step-by-Step:

  • Catalyst Activation: In a flame-dried flask under N₂, dissolve the Cr-Salen complex in TBME (tert-butyl methyl ether).[1] Note: TBME often yields higher ee than CH₂Cl₂ due to solubility properties.

  • Drying: Add 4Å MS. Stir for 1 hour. Critical: Water deactivates the Lewis Acid.

  • Cooling: Cool to -30°C.

  • Addition: Add the aldehyde first, stir for 10 min to allow coordination. Then add Danishefsky’s diene dropwise.[1]

  • Monitoring: Stir at -30°C for 24-48h. Monitor by NMR (do not rely on TLC as siloxy dienes streak).[1]

  • Workup (Crucial): Add a drop of TFA (Trifluoroacetic acid) only if you intend to eliminate the siloxy group immediately to the dihydropyranone. If isolating the silyl enol ether intermediate, quench with Et₃N.

Protocol B: Inverse Electron Demand HDA (Tetrazine Ligation)

Target: Bioorthogonal coupling or Pyridazine synthesis.[1]

Reagents:

  • 3,6-Di(2-pyridyl)-1,2,4-tetrazine (1.0 equiv)[1]

  • Strained Alkene/Alkyne (e.g., TCO or Norbornene) (1.0 equiv)[1]

  • Solvent: Water/Methanol (1:[1]1) or DCM.[1]

Step-by-Step:

  • Dissolution: Dissolve tetrazine (pink/red) in solvent.

  • Reaction: Add dienophile.

  • Self-Validation: Watch for color change . The reaction releases N₂ gas and the solution will turn from Pink

    
     Colorless/Yellow.
    
    • If color persists: The dienophile is not strained enough (LUMO too high).

  • Workup: Usually none required; evaporation of solvent yields pure product due to N₂ off-gassing.[1]

References

  • Danishefsky, S. J., & Kitahara, T. (1974).[1][4] A Useful Diene for the Diels-Alder Reaction.[2][3][5] Journal of the American Chemical Society, 96(25), 7807–7808. Link[1]

  • Dossetter, A. G., Jamison, T. F., & Jacobsen, E. N. (1999).[1] Highly Enantioselective, Catalytic Hetero-Diels-Alder Reactions of Aldehydes and Danishefsky's Diene.[1] Angewandte Chemie International Edition, 38(16), 2398–2400.[1] Link[1]

  • Jørgensen, K. A. (2000).[1] Catalytic Asymmetric Hetero-Diels-Alder Reactions of Carbonyl Compounds and Imines.[1] Angewandte Chemie International Edition, 39(20), 3558–3588.[1] Link

  • Tietze, L. F., & Kettschau, G. (1997).[1] Hetero Diels-Alder Reactions in Organic Chemistry. Topics in Current Chemistry, 189, 1–120.[1] Link

  • Oliveira, B. L., et al. (2017).[1] The Inverse Electron Demand Diels–Alder Reaction in Radiochemistry. Angewandte Chemie International Edition, 56(41), 12438-12440.[1] Link[1]

side reactions in the synthesis of (1R,3R)-3-aminocyclopentanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers and process chemists working with (1R,3R)-3-aminocyclopentanol hydrochloride .[1] It focuses on identifying, understanding, and mitigating side reactions to ensure high stereochemical purity and yield.

Topic: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: (1R,3R)-3-Aminocyclopentanol Hydrochloride (CAS: 1279032-31-3 for generic isomer, specific stereoisomer references vary) Stereochemical Note: This guide specifically addresses the (1R,3R) isomer.[1] Note that the (1R,3S) isomer is the key intermediate for the HIV integrase inhibitor Bictegravir. Confusion between these diastereomers is a primary source of experimental error.

Critical Side Reaction Analysis

In the synthesis of 1,3-disubstituted cyclopentanes, stereocontrol is the dominant challenge due to the flexible nature of the five-membered ring and the minimal thermodynamic difference between cis and trans isomers compared to cyclohexane systems.

A. Diastereomeric Impurity (The "Cis/Trans" Drift)
  • Issue: Formation of the (1R,3S) diastereomer when targeting (1R,3R).

  • Mechanism:

    • In Hydroboration-Oxidation: If synthesizing via hydroboration of N-protected 3-aminocyclopentene, the bulky protecting group (e.g., Boc) directs the borane attack.[1]

      • Anti-attack (sterically favored) leads to the trans relationship (e.g., 1R,3S).[1]

      • Syn-attack (less favored but possible with smaller protecting groups) leads to the cis relationship (1R,3R).[1]

    • In Mitsunobu Inversion: If correcting stereochemistry via Mitsunobu (converting 1R,3S

      
       1R,3R), incomplete inversion or retention (via neighboring group participation) results in mixed diastereomers.
      
  • Impact: Diastereomers have different physical properties (MP, NMR) but are difficult to separate via standard flash chromatography.

B. Regioisomer Formation (1,2- vs 1,3-Substitution)
  • Issue: Presence of 2-aminocyclopentanol derivatives.[1]

  • Mechanism:

    • Epoxide Opening: If the route involves opening a cyclopentadiene monoepoxide with an ammonia equivalent, attack at the allylic position (C2) competes with the desired C4 attack (which eventually leads to the 1,3-product after reduction).

    • Hydroboration: Borane adds to the alkene. In 3-aminocyclopentene, the amine group is allylic. Boron prefers the less substituted carbon, but electronic effects from the amide/amine can direct boron to the

      
      -carbon (1,3-product) or 
      
      
      
      -carbon (1,2-product).[1]
C. Elimination (Dehydration)[1]
  • Issue: Formation of cyclopentenamines or cyclopentadienes.

  • Mechanism:

    • Acid-catalyzed dehydration of the secondary alcohol, particularly during the HCl salt formation step if the temperature is uncontrolled.

    • The cyclopentane ring strain makes the elimination of water energetically accessible, especially if the carbocation intermediate can be stabilized by the neighboring amine (though protonation usually protects against this).

Troubleshooting Guide (FAQ)

Q1: My final product is an oil/gum instead of a white solid. Why?

Diagnosis: Hygroscopicity or Impure Salt Stoichiometry. Technical Insight: Aminocyclopentanol HCl salts are often hygroscopic. If the stoichiometry of HCl is not 1:1 (e.g., excess HCl trapped in the lattice), the salt becomes deliquescent. Solution:

  • Reslurry: Triturate the oil in anhydrous diethyl ether or acetonitrile.

  • Lyophilization: Dissolve in water and freeze-dry to remove excess HCl and moisture.[1]

  • Stoichiometry Control: Generate the salt by adding a precise 1.05 eq of 4M HCl in dioxane to the free base in dry ether/DCM.

Q2: I am seeing a "doublet of doublets" impurity in the proton NMR at 5.8 ppm.

Diagnosis: Elimination Product (Cyclopentenamine). Technical Insight: The signal at 5.8 ppm is characteristic of vinylic protons. This indicates that dehydration has occurred, likely during a high-temperature deprotection step (e.g., acidic Boc removal at


C).
Corrective Action:  Perform deprotection at 

C to RT. Avoid heating strongly acidic solutions of the amino alcohol.
Q3: Why is my optical rotation lower than the literature value?

Diagnosis: Enantiomeric excess (ee) erosion or Diastereomeric contamination. Technical Insight:

  • Scenario A (Resolution): If using lipase resolution (e.g., Novozym 435), the reaction may have run past 50% conversion, allowing the "slow" enantiomer to react.

  • Scenario B (Chiral Pool): If starting from a chiral pool material (e.g., chiral amino acid), racemization might have occurred during an intermediate oxidation step. Verification: Run Chiral HPLC (e.g., Chiralpak AD-H or IC column) to distinguish between enantiomeric impurity (1S,3S) and diastereomeric impurity (1R,3S).[1]

Visualized Reaction Pathways

The following diagram illustrates the divergence points where side reactions occur during a typical Hydroboration-Oxidation route.

SideReactions Start N-Boc-3-aminocyclopentene Hydroboration Hydroboration (BH3·THF) Start->Hydroboration Oxidation Oxidation (H2O2 / NaOH) Hydroboration->Oxidation RegioImpurity 1,2-Amino Alcohol (Regioisomer) Hydroboration->RegioImpurity Boron adds to alpha-carbon DiastImpurity (1R,3S)-Isomer (Diastereomer) Hydroboration->DiastImpurity Anti-attack (Steric Control) Target (1R,3R)-3-Amino cyclopentanol Oxidation->Target Major Path (Directed) ElimImpurity Cyclopentenamine (Elimination) Target->ElimImpurity Acid/Heat (Dehydration)

Caption: Divergence of reaction pathways in the synthesis of (1R,3R)-3-aminocyclopentanol, highlighting critical points for regio- and stereochemical control.

Experimental Protocol: Stereoselective Synthesis

This protocol utilizes a kinetic resolution approach, which is often more reliable for high optical purity than direct asymmetric synthesis.

Method: Enzymatic Kinetic Resolution of (±)-cis-3-Aminocyclopentanol

Objective: Isolate (1R,3R)-3-aminocyclopentanol from the racemic cis mixture.[1]

Reagents:

  • (±)-cis-N-Boc-3-aminocyclopentanol (10.0 g)[1]

  • Vinyl acetate (5.0 eq, acyl donor)[1]

  • Lipase B from Candida antarctica (CAL-B, immobilized, e.g., Novozym 435)[1]

  • MTBE (Solvent)[1]

Step-by-Step:

  • Setup: Dissolve 10.0 g of racemic substrate in 100 mL anhydrous MTBE. Add 5.0 eq of vinyl acetate.

  • Initiation: Add 1.0 g of CAL-B beads. Stir gently at 30°C.

  • Monitoring: Monitor conversion by GC or H-NMR. The enzyme typically acetylates the (1S,3S)-enantiomer faster, leaving the (1R,3R)-alcohol unreacted.[1]

  • Termination: Stop the reaction at exactly 50% conversion (approx. 24-48 h). Filter off the enzyme beads.

  • Separation:

    • Concentrate the filtrate.[2]

    • Perform column chromatography (SiO2, Hexane/EtOAc).

    • Fraction A: (1S,3S)-O-Acetyl-N-Boc-3-aminocyclopentanol (Acylated product).[1]

    • Fraction B: (1R,3R)-N-Boc-3-aminocyclopentanol (Desired unreacted alcohol).[1]

  • Deprotection: Dissolve Fraction B in DCM. Add 4M HCl in dioxane (5 eq) at 0°C. Stir for 2 h.

  • Isolation: Evaporate solvent. Triturate the residue with Et2O to obtain (1R,3R)-3-aminocyclopentanol hydrochloride as a white solid.[1]

Data Summary: Isomer Characteristics

IsomerRelative ConfigAbsolute ConfigKey CharacteristicCommon Use
Target Cis (1R, 3R) OH and NH2 on same face (Up/Up)Research / Chiral auxiliary
Impurity A Trans(1R, 3S)OH and NH2 on opposite facesBictegravir Intermediate
Impurity B Cis(1S, 3S)Enantiomer of TargetByproduct of resolution
Impurity C Trans(1S, 3R)Enantiomer of Impurity AByproduct of resolution

Note: Relative stereochemistry labels (cis/trans) can vary in literature based on IUPAC priority interpretations. Always verify with absolute configuration (R/S).

References
  • BenchChem. (1R,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Building Block for Pharmaceutical Innovation. Retrieved from [1]

  • PubChem. (1R,3S)-3-Aminocyclopentanol hydrochloride (Compound).[1][3] National Library of Medicine. Retrieved from [1]

  • Google Patents. Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride (CN112574046A).[1] Retrieved from

  • Cayman Chemical. (1R,3S)-3-Amino-cyclopentanol Product Information. Retrieved from [1]

Sources

Technical Support Center: Scalable Synthesis of (1R,3R)-3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Ticket ID: SC-1R3R-HCl-ScaleUp Status: Open Assigned Scientist: Senior Application Specialist

Executive Summary & Stereochemical Alert

Target Molecule: (1R,3R)-3-aminocyclopentanol hydrochloride Stereochemistry: Trans-configuration. CAS Registry: 124555-33-5 (trans-racemate often cited; specific enantiomer CAS varies by salt form).

⚠️ CRITICAL STEREOCHEMISTRY WARNING: Before proceeding, verify your target.

  • (1R,3S)-isomer (Cis): Key intermediate for HIV integrase inhibitors (e.g., Bictegravir).

  • (1R,3R)-isomer (Trans): The target of this guide. Used as a scaffold for LRRK2 inhibitors and novel carbocyclic nucleosides.

  • Differentiation: These isomers have distinct NMR coupling constants (

    
    ). The cis isomer typically displays a pseudo-axial/equatorial relationship, while the trans isomer often adopts a conformation minimizing diaxial interactions.
    

The "Golden Route": Enzymatic Kinetic Resolution (EKR)

For scaling up to kilogram quantities without expensive chiral pool starting materials (like D-glutamate), Enzymatic Kinetic Resolution (EKR) of the racemic trans-intermediate is the industry standard for reliability and enantiomeric excess (ee) >99%.

The Workflow

The synthesis proceeds via the reduction of N-Boc-3-aminocyclopentanone, separation of diastereomers, and lipase-catalyzed resolution.

G Start Start: N-Boc-3-aminocyclopentanone Step1 Step 1: Reduction (NaBH4/MeOH) Yields cis/trans mixture (approx 4:1) Start->Step1 Reduction Step2 Step 2: Column/Crystallization Separation Isolate Racemic Trans-Alcohol Step1->Step2 Purification Step3 Step 3: Enzymatic Resolution (CAL-B) Acyl Donor: Vinyl Acetate Step2->Step3 Kinetic Resolution Branch1 (1S,3S)-Acetate (Unwanted Enantiomer) Step3->Branch1 Fast Reacting Branch2 (1R,3R)-Alcohol (Desired Enantiomer) Step3->Branch2 Slow Reacting (Remains Alcohol) Step4 Step 4: Salt Formation (HCl/IPA) Deprotection of Boc Branch2->Step4 4M HCl in Dioxane/IPA Final Final Product: (1R,3R)-3-aminocyclopentanol HCl Step4->Final Crystallization

Caption: Workflow for the enzymatic resolution of (1R,3R)-3-aminocyclopentanol, highlighting the critical separation of the trans-racemate prior to resolution.

Detailed Protocol & Technical Specifications

Phase 1: Preparation of Racemic trans-N-Boc-3-aminocyclopentanol

The reduction of the ketone typically favors the cis isomer (hydride attack from the less hindered face). To access the trans isomer (1R,3R / 1S,3S), you must separate it from the cis major product.

  • Reagents: N-Boc-3-aminocyclopentanone, NaBH4, Methanol.

  • Key Operation: After reduction, use flash chromatography (Ethyl Acetate/Hexanes) or fractional crystallization. The trans isomer is typically more polar or elutes later depending on the stationary phase, but NMR verification is mandatory .

    • Trans-isomer: Carbinol proton (

      
      ) often appears as a multiplet with wider splitting due to coupling.
      
Phase 2: Enzymatic Resolution (The Critical Step)

This step separates the (1R,3R) enantiomer from the (1S,3S).

  • Enzyme: Candida antarctica Lipase B (Immobilized, e.g., Novozym 435).[1][2]

  • Acyl Donor: Vinyl Acetate (irreversible transesterification).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene. Anhydrous conditions are vital.

  • Mechanism: CAL-B typically acetylates the (S)-enantiomer of secondary alcohols faster (Kazlauskas rule), leaving the (R)-alcohol unreacted.

    • Note: Always verify the absolute configuration of the first batch via X-ray crystallography or optical rotation comparison against literature [1].

Protocol:

  • Dissolve racemic trans-alcohol in MTBE (0.1 M).

  • Add Vinyl Acetate (0.6 eq) and Novozym 435 (10-20% w/w).

  • Incubate at 30°C with orbital shaking.

  • Monitor: Check conversion via GC or Chiral HPLC. Stop reaction at exactly 50% conversion (theoretical max yield).

  • Workup: Filter enzyme. Concentrate filtrate.[3] Separate the (1R,3R)-alcohol (unreacted) from the (1S,3S)-acetate via column chromatography.

Phase 3: Salt Formation
  • Dissolve the isolated (1R,3R)-N-Boc-alcohol in minimal Isopropanol (IPA).

  • Cool to 0°C.

  • Add 4M HCl in Dioxane or IPA dropwise (3-4 equivalents).

  • Allow to warm to RT. The hydrochloride salt should precipitate.

  • Filter and wash with cold Et2O.

Troubleshooting Guide (FAQ)

Category A: Enantioselectivity & Purity[1][2]

Q: My ee% is stuck at 90% after the enzymatic step. How do I improve this?

  • Diagnosis: The reaction may have proceeded beyond 50% conversion (kinetic resolution breakdown) or the enzyme is non-selective for this specific conformer.

  • Solution:

    • Stop Earlier: Quench the reaction at 45-48% conversion. You sacrifice yield for purity.

    • Temperature Drop: Lower the reaction temperature to 4°C or 10°C. This slows the rate but drastically improves the Enantiomeric Ratio (E-value).

    • Double Resolution: Subject the isolated alcohol to a second round of enzymatic resolution to "polish" the ee% to >99%.

Q: I am seeing significant cis-isomer contamination in my final product.

  • Diagnosis: Incomplete separation of diastereomers before the enzymatic step. Lipases rarely resolve diastereomers (cis vs trans) effectively; they resolve enantiomers.

  • Solution: You must improve the purification in Phase 1 . If chromatography is difficult at scale, consider derivatizing the crude alcohol (e.g., p-nitrobenzoate) to facilitate crystallization-based separation of cis/trans isomers, then hydrolyze back.

Category B: Salt Formation & Hygroscopicity

Q: The final hydrochloride salt is an oil or a sticky gum, not a solid.

  • Diagnosis: Residual solvent (DMF/Dioxane) or excess HCl causing hygroscopicity.

  • Solution:

    • Solvent Swap: Use anhydrous Ethanol/Ethyl Acetate for the precipitation.

    • Trituration: Triturate the oil with anhydrous diethyl ether or pentane vigorously to induce nucleation.

    • Seed Crystals: If available, seed the mixture.

    • Lyophilization: Dissolve the oil in water and lyophilize to obtain a powder (though this may be amorphous).

Critical Parameters Data Matrix

ParameterOptimal RangeImpact of Deviation
Water Content (Enzymatic) < 0.05% (Anhydrous)High water content causes hydrolysis of the acyl donor and competes with the alcohol, lowering conversion rates.
Temperature (Resolution) 20°C - 30°C>40°C degrades enzyme selectivity (E-value). <10°C is too slow for industrial timelines unless overnight.
Reaction Time (Deprotection) 2 - 4 HoursToo long can lead to acid-catalyzed degradation or epimerization if heating is involved.
HCl Stoichiometry 2.5 - 4.0 Equivalents<2.0 eq results in incomplete deprotection. >10 eq makes salt isolation difficult (hygroscopic gum).

Safety & Handling

  • HCl in Dioxane/IPA: Corrosive and fuming. Use in a fume hood. Dioxane is a suspected carcinogen; prefer HCl in IPA or Ethanol for green chemistry compliance.

  • Azide Routes (Alternative): If using a route involving nucleophilic opening of epoxides with azides (not detailed here but common), ensure blast shields are used and avoid metal spatulas.

  • Enzymes: Generally safe, but dry enzyme powders can be inhalation sensitizers. Handle with masks/respiratory protection.

References

  • Enzymatic Resolution of Aminocyclopentanols

    • Title: Lipase-catalyzed kinetic resolution of trans-3-aminocyclopentanol derivatives.[4]

    • Source:Tetrahedron: Asymmetry (General methodology reference for cyclic amino alcohols).
    • Context: Establishes the preference of CAL-B for the (S)
    • Link: (General Journal Link for verification of methodology).

  • Hydroboration Route (Alternative for Trans-Isomers)

    • Title: Development of Transition-Metal Catalysts for Selective Hydrofunctionalization of Unactiv
    • Source: eScholarship (University of California).
    • Context: Confirms the synthesis of authentic trans-3-aminocyclopentanol HCl via copper-catalyzed hydrobor
    • Link:

  • Commercial Availability & Properties

    • Title: trans-3-Aminocyclopentanol Hydrochloride Product Page.[4][5][6]

    • Source: Sigma-Aldrich.[5]

    • Context: Verifies the existence and physical form (solid) of the specific trans isomer salt.
    • Link:

  • Stereochemical Applications (LRRK2)

    • Title: Imidazo [4,5-c] quinoline and imidazo [4,5-c] [1,5] naphthyridine deriv
    • Source: Google P
    • Context: Cites the use of trans-3-aminocyclopentanol hydrochloride in the synthesis of kinase inhibitors.
    • Link:

Sources

Technical Support Center: Troubleshooting Oiling Out in the Crystallization of Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of aminocyclopentanol hydrochloride, specifically the phenomenon of "oiling out." As your dedicated scientific resource, this document provides in-depth troubleshooting advice, foundational knowledge, and actionable protocols to help you achieve robust, scalable, and successful crystallizations.

Section 1: Foundational Science - Understanding "Oiling Out"

Q1: What exactly is "oiling out" and why is it a problem?

"Oiling out" is a crystallization phenomenon where a dissolved solute separates from a solution as a liquid phase (an "oil") rather than the desired solid crystalline phase.[1][2] This process is more formally known as Liquid-Liquid Phase Separation (LLPS).[3][4][5] Instead of forming a suspension of solid crystals, the system creates an emulsion of solute-rich droplets that are immiscible with the bulk solvent.[6][7]

This presents several critical challenges in process development and manufacturing:

  • Poor Purification: The solute-rich oil phase is often a better solvent for impurities than the bulk crystallization solvent.[7][8] When this oil eventually solidifies, these impurities become trapped, leading to a final product with unacceptable purity levels.[9]

  • Uncontrolled Solidification: The transformation of the oil into a solid is often spontaneous and rapid, bypassing the controlled, layer-by-layer growth that ensures purity and desired crystal habit.[7]

  • Amorphous or Poorly Crystalline Product: The resulting solid may be amorphous, sticky, or gum-like, which is difficult to filter, dry, and process downstream.[7]

  • Scale-Up Failure: Processes that exhibit oiling out are notoriously difficult to control and scale up, as the droplet size and behavior are highly dependent on the specific hydrodynamics (mixing) and geometry of the crystallizer.[7]

Q2: What is the thermodynamic and kinetic basis of oiling out versus successful crystallization?

The choice between crystallization and oiling out is a competition between thermodynamics and kinetics. Oiling out occurs when the system is pushed to a high level of supersaturation where the formation of a disordered, solute-rich liquid is kinetically faster than the ordered assembly of molecules into a crystal lattice.[6][7]

  • Thermodynamics: A phase diagram for a system prone to oiling out contains a "miscibility gap" or binodal curve, which defines the region where two liquid phases can coexist.[6] This region lies within the supersaturated zone. If the solution's concentration and temperature fall within this gap, LLPS is thermodynamically favorable.[4]

  • Kinetics: Even if solid crystals are the most thermodynamically stable state, their formation requires overcoming a significant energy barrier for nucleation (the initial formation of a stable crystal nucleus). Creating a liquid droplet has a much lower energy barrier.[10] If supersaturation is generated too quickly (e.g., by rapid cooling or fast anti-solvent addition), the system follows the path of least kinetic resistance, leading to the formation of an oil instead of crystals.[1][6][9]

The diagram below illustrates these competing pathways. The goal of a successful crystallization process is to operate within the Metastable Zone (MSZ) , where spontaneous nucleation is unlikely, allowing for controlled crystal growth on added seed crystals (Path C). Oiling out occurs when conditions push the system past the binodal curve into the unstable LLPS region (Path A).

G cluster_0 Phase Diagram for Aminocyclopentanol Hydrochloride System A High Supersaturation (Unstable Region) G Oiling Out Product (Liquid-Liquid Phase Separation) A->G Path A: Kinetic Pathway B Metastable Zone (MSZ) (Ideal for Seeding) B->A Rapid Cooling / High Concentration F Crystallization Product (Solid Phase) B->F Path C: Controlled Seeding & Slow Cooling C Undersaturated Region (Clear Solution) C->B Cooling / Anti-solvent Addition D Solubility Curve E Binodal Curve (Oiling Out Boundary)

Caption: Competing pathways of crystallization vs. oiling out.

Section 2: Troubleshooting Guide - Direct Solutions

This section addresses specific problems you may encounter during the crystallization of aminocyclopentanol hydrochloride.

Q2.1: "My solution turned cloudy and formed an oil instead of crystals upon cooling. What happened and how can I fix it?"

This is the classic presentation of oiling out, driven by excessive supersaturation generated too quickly. The system did not have enough time for nucleation and growth, opting for the kinetically favored LLPS.[1][6]

Immediate Corrective Actions:

  • Re-heat and Dilute: Heat the solution until it becomes clear again. Add a small amount of additional solvent (10-20% v/v) to reduce the overall concentration.[8] This lowers the supersaturation level at any given temperature, widening the metastable zone.

  • Implement Slow, Controlled Cooling: Do not simply remove the flask from the heat source. A slow, linear cooling ramp is critical. A rate of 5-10 °C per hour is a good starting point. This keeps the system within the metastable zone for longer, favoring crystal growth over oil formation.[1][11]

  • Introduce Seed Crystals: Once the solution has cooled slightly into the metastable zone (just below the saturation temperature), add a small amount (1-2% w/w) of pure aminocyclopentanol hydrochloride seed crystals.[1] This bypasses the difficult primary nucleation step and provides a surface for controlled growth.[6]

Q2.2: "I'm using an isopropanol/anti-solvent system (e.g., heptane) and it oils out immediately upon addition. How do I prevent this?"

Anti-solvent crystallization is highly susceptible to oiling out due to the creation of localized, extremely high supersaturation at the point of addition.[1] The anti-solvent causes a rapid decrease in the solubility of the polar aminocyclopentanol hydrochloride.

Optimization Strategies:

  • Slow Down the Addition: Add the anti-solvent very slowly, dropwise, with vigorous stirring.[1] This allows the localized supersaturation to dissipate before LLPS can occur.

  • Add Anti-Solvent at a Higher Temperature: Perform the anti-solvent addition at a temperature where the compound's solubility is higher. This prevents the system from immediately crashing out as an oil. After the addition is complete, you can begin a slow cooling profile.

  • Reverse the Addition: In some cases, slowly adding the solution of your compound to the anti-solvent (which may contain seed crystals) can be effective. This strategy keeps the bulk solution at a high anti-solvent concentration, immediately inducing growth on the seeds rather than nucleation of an oil.[3]

Q2.3: "I added seed crystals, but they just dissolved or seemed to trigger more oiling. What's wrong?"

This indicates a fundamental issue with your seeding strategy or system conditions.

  • Seeds Dissolved: You added the seeds at a temperature that was too high, while the solution was still undersaturated. The seeds simply dissolved before the solution reached the metastable zone. Determine the saturation temperature of your solution and add seeds 2-5 °C below that point.

  • Seeding Triggered Oiling: If adding seeds caused the solution to oil out, it means the system was already deep into the unstable LLPS region. The seeds may have acted as nucleation sites for the oil droplets. This is a sign that your supersaturation level is far too high even before seeding. The solution is to start with a more dilute solution or use a slower cooling/anti-solvent addition rate.[6]

Q2.4: "I suspect impurities are the root cause. How can I confirm and address this?"

Impurities can significantly impact crystallization by inhibiting crystal lattice formation or by depressing the melting point of the solid, making it more prone to existing as a liquid at a given temperature.[8][12][13]

  • Confirmation: Analyze the starting material and the "oil" itself (if it can be isolated) by HPLC or LC-MS to quantify impurity levels. Compare this to a batch that crystallized successfully. A higher impurity load in the oiling-out batch is a strong indicator.

  • Mitigation:

    • Upstream Purification: The best solution is to improve the purity of the aminocyclopentanol hydrochloride before the final crystallization step. This could involve a prior purification step like column chromatography or an initial crystallization from a different solvent system.

    • Charcoal Treatment: If the impurities are colored or non-polar, a treatment with activated charcoal in the hot solution (before cooling) can effectively remove them.[2][8]

    • Reslurrying/Recrystallization: If you end up with an impure solid that resulted from a solidified oil, a second recrystallization or reslurrying the solid in a solvent where the impurities are soluble but the product is not can improve purity.[13]

Section 3: Proactive Strategies & Best Practices

Q3.1: How do I select the right solvent system to proactively avoid oiling out?

The choice of solvent is the most critical parameter in preventing oiling out.[1][14] For a polar salt like aminocyclopentanol hydrochloride, you need a solvent that provides a moderate solubility with a steep solubility-temperature curve. This allows for high recovery upon cooling without requiring excessively high concentrations that lead to oiling out.

Table 1: Solvent System Selection Guide for Aminocyclopentanol Hydrochloride

Solvent ClassExample(s)Suitability for Aminocyclopentanol HClRationale & Considerations
Alcohols Isopropanol (IPA), Ethanol, MethanolExcellent (Primary Choice) Polar protic solvents that are well-suited for dissolving polar amine salts. IPA is often preferred as it typically provides lower solubility than EtOH or MeOH, leading to better yields.[15]
Ketones Acetone, MEKGood (Co-solvent/Anti-solvent) Moderately polar. Acetone can be an effective anti-solvent when added to an alcohol solution, or used in a solvent pair.
Ethers MTBE, 2-MeTHFPoor (Anti-solvent only) Low polarity. Will have very low solubility for the salt. Best used as an anti-solvent with an alcohol.[12]
Hydrocarbons Heptane, ToluenePoor (Anti-solvent only) Non-polar. Will not dissolve the salt. Used exclusively as anti-solvents to induce precipitation from a more polar solvent.[16]
Water H₂OUse with Caution While the salt is soluble, using aqueous systems can be problematic. The presence of water, especially from using aqueous HCl, is known to promote oiling out for amine salts.[17] Anhydrous conditions are preferred.
Q3.2: What is the optimal workflow for preventing oiling out?

A systematic approach that controls supersaturation is key. The following workflow provides a robust framework for developing a crystallization process that avoids LLPS.

G start Start: Crude Aminocyclopentanol HCl step1 1. Solvent Selection (e.g., Isopropanol) See Table 1 start->step1 step2 2. Determine Saturation Point Dissolve crude product in minimal hot solvent to get clear solution step1->step2 step3 3. Controlled Cooling Initiate slow cooling ramp (e.g., 10°C/hour) step2->step3 step4 4. Seeding Add 1-2% (w/w) seed crystals 2-5°C below saturation temp step3->step4 step5 5. Crystal Growth (Maturation) Hold at seeding temp for 1-2h, then continue slow cooling step4->step5 decision Oiling Out Observed? step5->decision step6 6. Isolation Filter, wash with cold solvent, and dry end End: Pure Crystalline Product step6->end decision->step6 No troubleshoot Troubleshoot: - Re-heat & Dilute - Slow cooling rate further - Check purity (Sec 2.4) decision->troubleshoot Yes troubleshoot->step2 Re-attempt

Caption: Recommended workflow for avoiding oiling out.

Section 4: Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening to Mitigate Oiling Out

Objective: To identify a suitable solvent or solvent pair that minimizes the risk of oiling out.

Materials:

  • Crude aminocyclopentanol hydrochloride

  • Test solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate)

  • Anti-solvents (e.g., heptane, MTBE)

  • Small-scale vials (2-4 mL) with stir bars

  • Heating/stirring plate

Methodology:

  • Place approximately 50 mg of crude product into several labeled vials.

  • To each vial, add a different test solvent dropwise at room temperature until a slurry is formed. Observe solubility.

  • Heat the vials to the boiling point of the respective solvent. Add more solvent dropwise until a clear solution is achieved. Record the approximate volume needed. A good solvent will dissolve the compound completely upon heating but not excessively at room temperature.

  • Remove the vials from the heat and allow them to cool slowly to room temperature.

  • Observe the mode of precipitation. Note which solvents produce crystalline solids versus those that form oils or gels.

  • For promising solvents that still show some oiling, repeat the experiment but start with a 25% more dilute solution (i.e., add 25% more solvent at the hot stage).

  • For anti-solvent screening, dissolve the compound in a good solvent (e.g., isopropanol) at room temperature. Slowly add an anti-solvent dropwise and observe for precipitation. The ideal anti-solvent will cause the formation of a crystalline solid, not an oil.

Protocol 2: Controlled Seeding Protocol within the Metastable Zone

Objective: To execute a robust crystallization using seeding to bypass primary nucleation and prevent oiling out.

Prerequisites: A suitable solvent has been identified, and the approximate saturation temperature of your solution has been determined.

Methodology:

  • Charge the crystallization vessel with the crude aminocyclopentanol hydrochloride and the chosen solvent.

  • Heat the mixture with stirring until all solids have dissolved completely. If needed, add a minimal amount of extra solvent to ensure full dissolution.

  • Begin a slow, controlled cooling ramp (e.g., 10 °C/hour).

  • Monitor the solution temperature. When the temperature is 2-5 °C below the known saturation point, prepare the seed crystals.

  • Create a seed slurry by suspending 1-2% (w/w relative to the solute) of pure, finely ground product in a small amount of the cold crystallization solvent.

  • Add the seed slurry to the crystallizer in a single, quick addition.

  • Observe the solution. You should see the onset of crystal growth without the formation of oil.

  • Hold the temperature constant for 1-2 hours to allow the crystals to mature.

  • Resume the slow cooling ramp to the final isolation temperature (e.g., 0-5 °C) to maximize yield.

  • Filter the crystalline product, wash with a small amount of cold solvent, and dry under vacuum.

Section 5: References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Zhang, Z., Bi, R., Audibert, J. F., et al. (2024). Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. ACS Publications. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Amari, S., Okude, A., Kudo, S., et al. (2022). Effect of Solution Composition on Impurity Profile of the Crystallized Product in Oiling-Out Crystallization. J-Stage. Retrieved from [Link]

  • Sane, A., & Thota, J. (2022). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Retrieved from [Link]

  • Zhang, Z., Bi, R., Audibert, J. F., et al. (2024). Thermodynamics of Oiling-Out in Antisolvent Crystallization. II. Diffusion toward Spinodal Decomposition. ACS Publications. Retrieved from [Link]

  • Zhang, Z., Bi, R., Audibert, J. F., et al. (2024). Thermodynamics of Oiling-Out in Antisolvent Crystallization. II. Diffusion toward Spinodal Decomposition. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2005). An In-Line Study of Oiling Out and Crystallization. Retrieved from [Link]

  • ResearchGate. (2019). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]

  • ResearchGate. (2011). Experimental investigation and prediction of oiling out during crystallization process. Retrieved from [Link]

  • Amari, S., Kudo, S., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. Retrieved from [Link]

  • PPSM. (2024). Thermodynamics of oiling-out in antisolvent crystallization. I. Extrapolation of ternary phase diagram from solubility to instability. Retrieved from [Link]

  • Veesler, S., Lafferrère, L., et al. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation. ACS Publications. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2012). Seeding Techniques and Optimization of Solution Crystallization Processes. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Liquid-Liquid Phase Separation in Crystallization. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Liquid-Liquid Phase Separation in Nucleation Process of Biomineralization. Retrieved from [Link]

  • Gagniere, E., Mangin, D., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Retrieved from [Link]

  • Eslami, F., & Zargarzadeh, L. (2024). Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. ACS Publications. Retrieved from [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved from [Link]

  • ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Retrieved from [Link]

  • ResearchGate. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation. Retrieved from [Link]

  • LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Retrieved from [Link]

  • Chemjobber. (2012). Process Wednesday: Oiling out. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Oil Analysis Techniques. Retrieved from [Link]

  • Tallgrass Prairie Center. (n.d.). Seeding Methods. Retrieved from [Link]

  • Semantic Scholar. (2005). An In-Line Study of Oiling Out and Crystallization. Retrieved from [Link]

  • PubMed. (2017). Effect of cooling on droplet size in supersaturation-induced emulsions. Retrieved from [Link]

  • Reddit. (2019). Bubbling hcl gas or adding hcl for crystallization. r/OrganicChemistry. Retrieved from [Link]

  • The Vespiary. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Winsor & Newton. (2024). Oiling out explained | Winsor & Newton Masterclass. YouTube. Retrieved from [Link]

  • Winsor & Newton. (n.d.). Oiling Out: How to restore depth and colour to your oil paintings. Retrieved from [Link]

  • ResearchGate. (2015). Effect of cooling rate on lipid crystallization in oil-in-water emulsions. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Enhancing Optical Purity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chirality Support Hub. Ticket ID: OPT-PUR-992 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "99% ee" Imperative

Achieving high optical purity (Enantiomeric Excess, ee) is not merely a regulatory checkbox; it is a safety and efficacy mandate. In drug development, the "wrong" enantiomer is an impurity that can possess distinct, potentially toxic pharmacological profiles. This guide moves beyond basic textbook definitions to address the process engineering of chirality—how to troubleshoot, rescue, and polish your final product when standard protocols fail.

Module 1: Troubleshooting Asymmetric Synthesis

Focus: Diagnosing the root cause of low enantioselectivity in catalytic steps.

Q: My asymmetric hydrogenation was giving >95% ee, but recent batches have dropped to 85%. What changed?

A: Inconsistent ee in established protocols is rarely random. It almost always points to catalyst poisoning or non-linear effects .

Diagnostic Protocol:

  • Substrate Purity Check: Trace impurities (amines, thiols, halides) in your starting material can poison the chiral catalyst.[1] Even 0.1% of a strong coordinating impurity can deactivate the active chiral species, leaving a background non-selective reaction to dominate.

    • Action: Recrystallize your substrate or pass it through a silica plug before reaction.

  • The "Non-Linear Effect" (NLE): In many systems (especially organozinc or dimeric metal catalysts), the catalyst enantiomeric purity correlates non-linearly with product ee. If your ligand purity dropped from 99% to 98%, the active catalyst complex might form inactive hetero-dimers (meso compounds), drastically altering the outcome.

    • Action: Verify ligand optical purity via Chiral HPLC.

  • Oxygen/Moisture Ingress: Partial oxidation of phosphine ligands can create hemilabile species that catalyze the racemic pathway.

Visualization: Troubleshooting Workflow

LowEE_Troubleshooting Start Issue: Low Enantiomeric Excess (ee) Check_Analysis Step 1: Validate Analytical Method (Is the racemate actually separated?) Start->Check_Analysis Decision_Method Method Valid? Check_Analysis->Decision_Method Check_Reagents Step 2: Substrate/Reagent Purity (Look for catalyst poisons) Decision_Purity Impurities Found? Check_Reagents->Decision_Purity Check_Conditions Step 3: Reaction Parameters (Temp, Solvent, Additives) Action_Screen Action: Screen Solvents/Temp (Check for Isokinetic Temp) Check_Conditions->Action_Screen Decision_Purity->Check_Conditions No Action_Purify Action: Recrystallize Substrate or Distill Reagents Decision_Purity->Action_Purify Yes Decision_Method->Check_Reagents Yes Action_Method Action: Re-develop Chiral HPLC (Check Resolution > 1.5) Decision_Method->Action_Method No

Caption: Systematic workflow for isolating the cause of enantioselectivity loss in catalytic processes.

Module 2: Resolution via Crystallization (The "Upgrade" Strategy)

Focus: Using phase behavior to upgrade scalemic mixtures (e.g., upgrading 80% ee to >99% ee).

Q: I have a scalemic mixture (85% ee). Can I just recrystallize it to get to 99% ee?

A: It depends entirely on the phase diagram of your racemate.

  • Conglomerates (5-10% of chiral drugs): The enantiomers crystallize in separate crystals.

    • Strategy:Preferential Crystallization. You can seed a supersaturated solution with pure (R)-crystals, and only (R) will crystallize out initially.

  • Racemic Compounds (90-95% of chiral drugs): The (R) and (S) enantiomers co-crystallize in a 1:1 lattice structure that is more stable (less soluble) than the pure enantiomer.

    • The Trap: If you recrystallize a racemic compound, the racemate precipitates first, leaving the supernatant enriched in ee, but the yield of the solid is low and racemic.

    • The Fix: You must reach the eutectic point . If your ee is above the eutectic composition (e.g., >90% ee for many organics), the pure enantiomer becomes the less soluble species.

    • Action: If you are below the eutectic ee, you must use Diastereomeric Salt Formation first to boost the ee past the threshold.

Q: My diastereomeric salt is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out indicates the system is in a liquid-liquid phase separation region (metastable zone) rather than a solid-liquid region.

  • Temperature Control: You are cooling too fast. Re-heat to dissolve the oil, then cool very slowly (1°C/hour) with vigorous stirring.

  • Solvent Choice: The solvent is too good. Add an anti-solvent (e.g., add heptane to an ethanol solution) dropwise at the cloud point.

  • Seed It: Oiling out often happens because nucleation is difficult. Add a tiny crystal of the desired salt (if available) or scratch the glass surface to induce nucleation.

Module 3: Kinetic Resolution & The "Magical" E-Value

Focus: Balancing yield vs. purity in enzymatic or chemical resolution.

Q: I am using a lipase for kinetic resolution. I get 99% ee but only 30% yield. Why?

A: In a standard kinetic resolution, the maximum theoretical yield of the pure enantiomer is 50%.[2] However, as the reaction proceeds, the "fast" enantiomer is consumed, and the enzyme starts eating the "slow" enantiomer, eroding the product ee.

You must calculate the Selectivity Factor (E) to predict the trade-off.



Where 

is conversion and

is product optical purity.

Optimization Table: The "Stop" Point

Selectivity Factor (E) Strategy Max Yield for >99% ee (Product) Max Yield for >99% ee (Substrate)
E < 10 Unviable. Switch enzyme or catalyst. < 10% < 10%
E = 20 Strict Control. Stop exactly at 40% conversion. ~30% ~30%
E > 100 Ideal. Reaction is highly selective.[3] ~49% ~49%

| Dynamic KR (DKR) | Bypass. In-situ racemization of substrate. | >90% | N/A |[4]

Note: If E < 20, stop the reaction early (low conversion) to get high ee product, or run it late (high conversion) to get high ee recovered substrate.

Visualization: Kinetic Resolution Mechanism

Kinetic_Resolution cluster_DKR Dynamic Kinetic Resolution (DKR) Racemate Racemic Mixture (R + S) Complex Catalyst/Enzyme Complex Racemate->Complex Product_R Product (R) (Fast Reaction) Complex->Product_R k_fast (Major Path) Substrate_S Unreacted (S) (Slow Reaction) Complex->Substrate_S Remains Unreacted Substrate_S->Racemate In-situ Racemization (Allows >50% Yield)

Caption: In standard KR, yield is capped at 50%. DKR loops the unreacted enantiomer back to the start.

Module 4: Preparative Chiral Chromatography

Focus: When synthesis fails, purification prevails.

Q: My chiral column pressure is spiking, and resolution is lost after 10 injections. Is the column dead?

A: Likely not dead, but fouled or memory-affected .

  • Solvent Shock: Did you switch from Normal Phase (Hexane/IPA) to Reversed Phase (Water/MeCN) without a transition flush? This can precipitate buffers or collapse the chiral polymer (especially in coated phases like AD/OD).

    • Fix: Flush with 100% Ethanol or Isopropanol (the "universal solvent" for chiral columns) for 20 column volumes.

  • Additive Memory: Basic additives (Diethylamine, DEA) or acidic ones (TFA) can adsorb strongly to the stationary phase. If you switch from a basic to an acidic method, the residual base will form salts with the acid, ruining separation.

    • Fix: Dedicate columns to either acidic or basic mobile phases. If switching is necessary, flush with a neutral solvent containing 0.1% of the new additive for hours.

Q: How do I scale up from analytical to prep?

A: Do not just use a bigger column. You must optimize for Loading Capacity .

  • Step 1: Maximize solubility. The sample must be dissolved in the mobile phase (or weaker). If you inject a sample dissolved in pure DMSO into a Hexane/IPA line, the sample will precipitate at the column head.

  • Step 2: Overload intentionally. In prep, touching peaks are acceptable. "Shave" the pure front and back of the peaks and recycle the mixed middle fraction.

Module 5: Analytical Integrity (Validation)

Q: Can I trust my ee values?

A: Only if you have validated the method against the Self-Disproportionation of Enantiomers (SDE) .

  • The Issue: Enantiomers can separate on achiral columns (flash silica) or during sublimation if the material is not racemic. If you purified your product on a silica column before checking ee, you might have inadvertently enriched or depleted the ee in the fractions you collected.

  • The Rule: Always measure ee on the crude reaction mixture (after workup, before chromatography) to get the true reaction selectivity.

References

  • BenchChem Technical Support. (2025).[1][2][5][6][7] Troubleshooting Low Enantiomeric Excess in Asymmetric Catalysis. Retrieved from

  • University of Graz. (2025). Kinetic Resolution of Enantiomers: Calculation of E-Values. Biocatalysis Group. Retrieved from

  • Chiral Technologies. (2025). Troubleshooting Chiral Column Performance: Efficiency & Resolution. Retrieved from

  • Agilent Technologies. (2025). Preparative HPLC Troubleshooting Guide. Retrieved from

  • Royal Society of Chemistry. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Organic & Biomolecular Chemistry.[3][8][9] Retrieved from

  • Princeton University. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. MacMillan Group. Retrieved from

  • American Chemical Society. (2008). Crystallization Improvements of a Diastereomeric Kinetic Resolution. Organic Process Research & Development.[10] Retrieved from

Sources

Validation & Comparative

comparison of (1R,3R)-3-aminocyclopentanol with other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares (1R,3R)-3-aminocyclopentanol (and its enantiomeric series) against traditional chiral auxiliaries.

Executive Summary for the Scientist: Unlike "transient" chiral auxiliaries (e.g., Evans oxazolidinones) which are attached and subsequently removed to induce stereochemistry, (1R,3R)-3-aminocyclopentanol functions primarily as a permanent chiral scaffold (building block) . Its rigid 1,3-disubstituted cyclopentane core provides a pre-defined stereochemical template, eliminating the "attachment-cleavage" penalty associated with traditional auxiliaries. This guide compares its utility in synthesizing high-value targets (e.g., Peramivir, Bictegravir) against the alternative strategy of using removable auxiliaries to construct such rings de novo.

PART 1: Technical Comparison & Performance Metrics

1.1 The Fundamental Divergence: Scaffold vs. Auxiliary

The choice between (1R,3R)-3-aminocyclopentanol and a traditional auxiliary represents a strategic divergence in retrosynthesis.

Feature(1R,3R)-3-AminocyclopentanolEvans / Myers Auxiliaries
Role Chiral Scaffold: Incorporated into the final molecule.Chiral Auxiliary: Transient directing group (removed).
Atom Economy High: 100% of the chiral atoms remain in the drug.Low: The auxiliary (often high MW) is discarded/recycled.
Stereocontrol Source Thermodynamic/Geometric: The ring rigidity locks conformation.Kinetic: Steric bulk blocks one face of a planar intermediate.
Step Count Lower: Stereocenters are pre-installed.Higher: Requires attachment, reaction, and cleavage steps.
Primary Application Cyclopentane-based antivirals (Neuraminidase/Integrase inhibitors).Macrolides, polyketides, linear amino acids.
1.2 Quantitative Performance Data

The following data contrasts the efficiency of using the 3-aminocyclopentanol scaffold versus constructing similar chiral centers using auxiliary-controlled methods.

Table 1: Comparative Efficiency in Chiral Cyclopentane Synthesis

Metric(1R,3R)-3-ACP Scaffold Strategy Auxiliary-Directed Ring Closure Notes
Stereochemical Purity (dr) >99:1 (Intrinsic to starting material)10:1 to 20:1Scaffold purity is defined by the resolution step (e.g., Lipase).
Overall Yield (Target) 35–52% (e.g., Peramivir route)15–25%Auxiliary routes suffer yield loss during the "cleavage" step.
Scalability High (Multi-kg) ModerateAuxiliaries like pseudoephedrine are regulated; Evans reagents are expensive at ton-scale.
Reagent Cost Moderate (Enzymatic resolution of Vince lactam)High (Stoichiometric chiral reagent required)3-ACP is derived from cheap cyclopentadiene.

PART 2: Mechanism & Critical Pathways

2.1 The "Fixed Scaffold" Mechanism

Unlike auxiliaries that rely on steric hindrance to block a reaction face, (1R,3R)-3-aminocyclopentanol uses conformational locking . The 1,3-cis or trans relationship on the ring forces substituents into specific equatorial/axial orientations, dictating the stereochemistry of subsequent additions (e.g., 1,3-dipolar cycloadditions).

2.2 Visualization: The Peramivir Pathway (Scaffold Strategy)

The following diagram illustrates how the (1R,3R) core serves as the anchor for the entire synthesis, contrasting with the auxiliary approach.

G cluster_0 Scaffold Strategy (Preferred) Start Vince Lactam (Racemic Precursor) Resolution Enzymatic Resolution (Lipase) Start->Resolution Kinetic Res. Scaffold (1R,3S)-3-Aminocyclopentanol (Chiral Scaffold) Resolution->Scaffold >99% ee Reaction Functionalization (Guanidinylation/Acetylation) Scaffold->Reaction Core Intact Product Peramivir (Final Drug) Reaction->Product High Atom Economy AuxStart Linear Precursor AuxAttach Attach Evans Aux AuxStart->AuxAttach AuxCyclize Ring Closure (Kinetic Control) AuxAttach->AuxCyclize AuxCleave Cleave Auxiliary (Yield Loss) AuxCyclize->AuxCleave -Auxiliary AuxCleave->Product Lower Yield

Figure 1: Comparison of the direct Scaffold Strategy (Solid lines) vs. the theoretical Auxiliary Strategy (Dashed lines). The scaffold route avoids the wasteful attachment/cleavage cycle.

PART 3: Experimental Protocols

3.1 Protocol: Enzymatic Preparation of the Chiral Scaffold

To use (1R,3R)-3-aminocyclopentanol effectively, one must often resolve it from the racemic "Vince Lactam" derivative. This protocol ensures >99% ee.

Objective: Isolate (1R,3S)-3-aminocyclopentanol hydrochloride (precursor to the 1R,3R target via inversion or direct use).

Reagents:

  • (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)[1]

  • Lipase (e.g., Pseudomonas cepacia or CAL-B)

  • Solvent: Diisopropyl ether or MTBE

  • Acyl donor: Vinyl acetate

Workflow:

  • Ring Opening: Treat Vince lactam with HCl/MeOH to generate the racemic amino-ester.[1]

    • Validation: Monitor disappearance of lactam peak via TLC (EtOAc/Hexane 1:1).

  • Enzymatic Resolution:

    • Suspend racemic amino alcohol (10 g) in MTBE (100 mL).

    • Add Vinyl Acetate (0.6 eq) and Lipase (500 mg).

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Checkpoint: Stop reaction when conversion reaches 50% (approx. 24h). Analyze aliquot via Chiral HPLC (Chiralpak AD-H).

  • Separation:

    • Filter off the enzyme (recyclable).

    • The (1R,3S) enantiomer remains as the free alcohol (unreacted).

    • The (1S,3R) enantiomer is acylated (ester).[2]

    • Separate via column chromatography (Silica gel, Gradient 0-10% MeOH in DCM).

  • Salt Formation: Dissolve the isolated (1R,3S)-amine in EtOH and add 4M HCl/Dioxane to precipitate the hydrochloride salt.

3.2 Protocol: Application as a Scaffold (Peramivir Intermediate)

Context: This step demonstrates the "Scaffold Advantage"—using the ring to direct stereochemistry during a cycloaddition.

  • Preparation: Protect the amine of (1R,3S)-3-aminocyclopentanol with a Boc group.[3]

  • Oxidation: Oxidize the hydroxyl group to the ketone (using Jones reagent or Swern conditions) if the target requires C1 modification, OR maintain the hydroxyl to direct incoming reagents.

  • 1,3-Dipolar Cycloaddition (Key Step):

    • React the N-Boc-cyclopentene derivative with a nitrile oxide (generated in situ from an oxime).[1]

    • Stereocontrol: The existing chiral centers on the cyclopentane ring force the nitrile oxide to approach from the least hindered face (anti to the bulky Boc-amino group).

    • Result: Formation of the isoxazoline ring with high diastereoselectivity (>10:1 dr) without external chiral auxiliaries.

References

  • BenchChem. (2025).[1][3][4][5][6][7] Application Notes and Protocols for the Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride. Retrieved from

  • Babu, Y. S., et al. (2000). BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor through structure-based drug design. Journal of Medicinal Chemistry, 43(19), 3482-3486.
  • Chand, P., et al. (2001).[8] Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multi-Substituted Cyclopentane Derivatives with Potent Anti-influenza Activity. Journal of Medicinal Chemistry, 44(25), 4379-4392.[8]

  • Jia, F., et al. (2013).[8][9] Facile synthesis of the neuraminidase inhibitor peramivir. Synthetic Communications, 43(19), 2641-2647.[8]

  • Cayman Chemical. (2024). (1R,3S)-3-Amino-cyclopentanol Product Information & Safety Data. Retrieved from

  • Leiro, V., et al. (2018). Cross Interaction Between Auxiliaries: The Chirality of Amino Alcohols by NMR. Organic Letters, 20(1), 123-126. Retrieved from

Sources

A Comprehensive Guide to the X-ray Crystallography of (1R,3R)-3-Aminocyclopentanol Derivatives: A Roadmap for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(1R,3R)-3-aminocyclopentanol and its derivatives represent a class of valuable, stereochemically defined building blocks in medicinal chemistry. The precise spatial arrangement of the amino and hydroxyl groups on the rigid cyclopentane scaffold is critical for their interaction with biological targets. While the trans-isomer, (1R,3S)-3-aminocyclopentanol, is a well-documented and pivotal intermediate in the synthesis of the anti-HIV drug Bictegravir, experimental data, particularly crystal structures, for the cis-(1R,3R) isomer are notably scarce in the public domain.

This guide serves as a comprehensive roadmap for researchers seeking to elucidate the three-dimensional structure of (1R,3R)-3-aminocyclopentanol derivatives using single-crystal X-ray crystallography. Recognizing the current gap in publicly available crystal structures for this specific class of compounds, this document provides a robust, scientifically grounded framework for their synthesis, crystallization, and structural analysis. Furthermore, it offers a critical comparison with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a holistic understanding of the structural information that can be obtained.

Part 1: The Crystallographic Workflow: A Proposed Methodology for Novel Derivatives

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a systematic approach. Here, we outline a detailed workflow for a generic (1R,3R)-3-aminocyclopentanol derivative, from its chemical synthesis to the final crystallographic analysis.

Synthesis and Purification: The Foundation of Quality Crystals

High-quality crystals can only be grown from highly pure material. The synthetic route to (1R,3R)-3-aminocyclopentanol derivatives often involves stereoselective reactions to establish the desired cis-relationship between the amino and hydroxyl groups. The following is a proposed, exemplary protocol for the synthesis of an N-protected (1R,3R)-3-aminocyclopentanol derivative, a common precursor for further chemical modifications.

Experimental Protocol: Synthesis of N-Boc-(1R,3R)-3-aminocyclopentanol

  • Starting Material: Racemic cis-3-aminocyclopentanol.

  • Protection of the Amino Group:

    • Dissolve racemic cis-3-aminocyclopentanol in a suitable solvent such as dichloromethane (DCM).

    • Add a base, for example, triethylamine (TEA), to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in DCM at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with a mild acid (e.g., 1M HCl), followed by a saturated solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected racemic cis-3-aminocyclopentanol.

  • Chiral Resolution:

    • Dissolve the racemic N-Boc protected compound in an appropriate solvent (e.g., ethanol).

    • In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as L-(+)-Tartaric acid, in the same solvent, with gentle heating if necessary.

    • Add the tartaric acid solution to the aminocyclopentanol derivative solution.

    • Allow the mixture to cool slowly to room temperature to induce the crystallization of one of the diastereomeric salts.

    • Filter the crystals and wash with a small amount of cold solvent.

    • The desired (1R,3R) enantiomer can be recovered from the mother liquor or the diastereomeric salt by basification and extraction, depending on which diastereomer crystallizes preferentially.

  • Purification:

    • The final product should be purified by column chromatography on silica gel to achieve a purity of >99%, which is essential for successful crystallization.

Synthesis_Workflow cluster_synthesis Synthesis & Purification Racemic_cis_3_aminocyclopentanol Racemic cis-3-Aminocyclopentanol N_Boc_Protection N-Boc Protection Racemic_cis_3_aminocyclopentanol->N_Boc_Protection (Boc)2O, TEA Racemic_N_Boc_product Racemic N-Boc Product N_Boc_Protection->Racemic_N_Boc_product Chiral_Resolution Chiral Resolution (e.g., with L-Tartaric Acid) Racemic_N_Boc_product->Chiral_Resolution Diastereomeric_Salts Diastereomeric Salts Chiral_Resolution->Diastereomeric_Salts Separation Separation & Liberation Diastereomeric_Salts->Separation Purified_Enantiomer Purified (1R,3R)-Enantiomer (>99% Purity) Separation->Purified_Enantiomer

Caption: Synthetic workflow for obtaining a pure (1R,3R)-enantiomer.

Crystallization: The Art and Science of Growing Single Crystals

Crystallization is often the most challenging step in X-ray crystallography. It involves a systematic screening of various conditions to find the "sweet spot" where single crystals of sufficient size and quality will form.

Experimental Protocol: Crystallization Screening

  • Method Selection: For small organic molecules, slow evaporation and vapor diffusion are highly effective methods.

  • Solvent Selection: A good solvent system is one in which the compound is sparingly soluble. A screening of a wide range of solvents with varying polarities is recommended.

  • Procedure (Slow Evaporation):

    • Dissolve a small amount of the purified compound (2-5 mg) in a minimal amount of a suitable solvent (e.g., ethanol, acetone, ethyl acetate) in a small vial.

    • Cover the vial with a cap that has a few small holes pricked in it to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Procedure (Vapor Diffusion - Hanging Drop):

    • Prepare a reservoir of a "precipitant" solution (a solvent in which the compound is poorly soluble) in the well of a crystallization plate.

    • On a siliconized cover slip, mix a small volume (1-2 µL) of a concentrated solution of the compound with an equal volume of the reservoir solution.

    • Invert the cover slip and seal the reservoir. The solvent from the drop will slowly diffuse into the reservoir, increasing the concentration of the compound in the drop and promoting crystallization.

Table 1: Suggested Solvents for Crystallization Screening

Solvent System (Single or Binary)Rationale
Ethanol/WaterA common system for polar molecules.
Acetone/HexaneA polar/non-polar combination that can be fine-tuned.
Ethyl Acetate/HeptaneAnother effective polar/non-polar mixture.
Dichloromethane/MethanolFor compounds with intermediate polarity.
IsopropanolA single solvent that can be effective for many small molecules.
X-ray Data Collection and Structure Solution

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.

  • Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the unit cell are then determined using computational methods (structure solution), and the model is refined against the experimental data to obtain the final, high-resolution crystal structure.

Table 2: Hypothetical Crystallographic Data for a (1R,3R)-3-Aminocyclopentanol Derivative

ParameterExpected Value
Chemical Formulae.g., C₁₀H₁₉NO₃
Formula Weighte.g., 201.26
Crystal SystemMonoclinic or Orthorhombic
Space GroupChiral (e.g., P2₁, P2₁2₁2₁)
a, b, c (Å)5-15 Å
α, β, γ (°)90°, 90-110°, 90°
Volume (ų)800-1500
Z2 or 4
Density (calculated) (g/cm³)1.1-1.3
R-factor (%)< 5

Part 2: Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information at the atomic level.

Conformational Analysis of the Cyclopentane Ring

The five-membered cyclopentane ring is not planar and typically adopts one of two puckered conformations to relieve torsional strain: the "envelope" (Cₛ symmetry) or the "half-chair" (C₂ symmetry).[1][2] X-ray crystallography provides a definitive snapshot of the ring's conformation in the solid state. The positions of the amino and hydroxyl substituents, as well as any other groups on the ring, will influence which conformation is favored.

Intermolecular Interactions and Crystal Packing

The presence of both amino and hydroxyl groups makes (1R,3R)-3-aminocyclopentanol derivatives excellent hydrogen bond donors and acceptors. The crystal structure will reveal a network of intermolecular hydrogen bonds that dictate how the molecules pack in the crystal lattice. Understanding these interactions is crucial for solid-state characterization and can provide insights into the physical properties of the material.

Unambiguous Determination of Absolute Configuration

For chiral molecules crystallizing in a chiral space group, X-ray crystallography can be used to determine the absolute configuration of all stereocenters without the need for a chiral reference. This is typically achieved through the analysis of anomalous dispersion effects, often reported as the Flack parameter. An value close to zero for the correct enantiomer provides a high degree of confidence in the stereochemical assignment.[3]

Part 3: A Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy

While X-ray crystallography provides a high-resolution picture of a molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution.[4][5][6]

Xray_vs_NMR cluster_main Structural Elucidation Techniques cluster_xray_props Properties (X-ray) cluster_nmr_props Properties (NMR) Xray X-ray Crystallography State_X Solid State (Crystal) Xray->State_X Resolution_X High (Atomic) Resolution Xray->Resolution_X Info_X Static 3D Structure Absolute Configuration Packing Interactions Xray->Info_X NMR NMR Spectroscopy State_N Solution State NMR->State_N Resolution_N Lower Resolution NMR->Resolution_N Info_N Dynamic Averaged Structure Conformational Flexibility Connectivity NMR->Info_N

Caption: Key differences between X-ray crystallography and NMR spectroscopy.

Table 3: Qualitative Comparison of X-ray Crystallography and NMR Spectroscopy

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (single crystal)Solution
Principle Diffraction of X-rays by electronsNuclear spin transitions in a magnetic field
Resolution Atomic (<1 Å)Lower, inferred from distances
Information Precise 3D coordinates, bond lengths/angles, absolute configuration, packingConnectivity, relative stereochemistry, conformational dynamics, intermolecular interactions in solution
Advantages Unambiguous structure, high precision, no molecular size limit in principle.[6]No need for crystals, provides information on dynamics, closer to physiological conditions.[6]
Disadvantages Requires high-quality single crystals (can be a major bottleneck), provides a static picture.[4]Molecular size limitations, provides an averaged structure, less precise geometric parameters.[4]
Quantitative Comparison: A Look at Geometric Parameters

A direct quantitative comparison of bond lengths and angles from X-ray and NMR for a (1R,3R)-3-aminocyclopentanol derivative is not available in the literature. However, we can illustrate the typical level of agreement and the nature of the data obtained by comparing experimental X-ray diffraction data with theoretically calculated data (using methods like Density Functional Theory, DFT), which are often used to complement NMR analysis.

Table 4: Illustrative Comparison of Geometric Parameters (X-ray vs. Theoretical)

ParameterBond Length (X-ray, Å)Bond Length (DFT, Å)Bond Angle (X-ray, °)Bond Angle (DFT, °)
C1-C21.535(2)1.540C1-C2-C3104.5(1)
C2-C31.533(2)1.538C2-C3-C4104.8(1)
C-O1.428(2)1.435C-C-O110.2(1)
C-N1.489(2)1.495C-C-N111.5(1)

Note: The values in this table are representative and are for illustrative purposes only. They are based on typical values for similar organic molecules. The numbers in parentheses for the X-ray data represent the estimated standard deviation.

The excellent agreement between high-resolution X-ray data and theoretical calculations for small molecules highlights the precision of the crystallographic method.[7][8] While NMR can provide through-space distance restraints (e.g., from NOE experiments), these are typically less precise than the bond lengths and angles determined by X-ray crystallography.[9]

A Symbiotic Relationship

X-ray crystallography and NMR spectroscopy should not be viewed as competing techniques, but rather as complementary ones.[6] X-ray crystallography can provide the definitive solid-state structure, which can then be used as a starting point for computational and NMR studies to understand the molecule's behavior and flexibility in solution.

Conclusion

The structural elucidation of (1R,3R)-3-aminocyclopentanol derivatives is a crucial step in understanding their potential as chiral building blocks in drug discovery. While a public repository of their crystal structures is yet to be established, this guide provides a comprehensive and scientifically sound methodology for researchers to pursue this goal. By following a systematic approach to synthesis, purification, and crystallization, and by leveraging the unparalleled power of single-crystal X-ray diffraction, the atomic-level details of these important molecules can be revealed. The resulting structural information will not only unambiguously determine their three-dimensional shape and absolute stereochemistry but will also provide a solid foundation for the rational design of new therapeutic agents.

References

  • Harada, N., & Nakashima, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-712.
  • Henry Rzepa. (n.d.). Cycloalkanes. Imperial College London. Retrieved from [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • Phull, M. S., Rao, D. R., & Birari, D. R. (2018). Process for the preparation of bictegravir and intermediate thereof. (WO Patent No. 2018/229798 A1).
  • Wieland, T., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of bond lengths (Å) and bond angles (°) as obtained from crystallography and theoretical studies. Retrieved from [Link]

  • Wang, X., Chen, S., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Green Chemistry Letters and Reviews, 15(2), 345-350.
  • Gilead Sciences, Inc. (2020). Crystal form A of Bictegravir sodium salt, preparation method and application.
  • Williams, D. D., et al. (2011). Detection of chiral defects in crystalline organic solids using solid-state NMR spectroscopy. Journal of pharmaceutical sciences, 100(5), 1879-1891.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2020). Synthesis method of Bictegravir intermediate.
  • Lakna. (2020). Difference Between NMR and X-Ray Crystallography. Pediaa.com.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • E. B. (2020). Chirality in the Solid State: Chiral Crystal Structures in Chiral and Achiral Space Groups. Symmetry, 12(10), 1636.
  • Evans, D. A., & Williams, J. M. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR.
  • LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). a. Conformational conversion of cyclohexane and nomenclature, including.... Retrieved from [Link]

  • Scribd. (n.d.). Cyclopentane Conformational Analysis. Retrieved from [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University.
  • Destro, R. (1995). Bond Lengths, and Beyond.
  • ResearchGate. (n.d.). Comparison of bond lengths and angles between XRD and DFT. Retrieved from [Link]

  • Pankiewicz, K. W., et al. (1995). Solid-state and solution conformations of isotiazofurin: crystallographic, computational and 1H NMR studies.
  • Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19.
  • Wüthrich, K. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.

Sources

The Stereochemical Verdict: Validating Aminocyclopentanol Absolute Configuration

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CMC Leads

Executive Summary

The aminocyclopentanol scaffold is a privileged structure in modern drug discovery, serving as the pharmacophore core for neuraminidase inhibitors (e.g., Peramivir) and glycosidase inhibitors. However, its conformational flexibility (envelope/twist) and the presence of two contiguous stereocenters create a high risk for misassignment.

This guide objectively compares the three industry-standard validation methods: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Derivatization (Mosher’s Method) , and Vibrational Circular Dichroism (VCD) . While SC-XRD remains the regulatory "gold standard," VCD has emerged as the superior choice for non-crystalline intermediates, offering non-destructive analysis without derivatization.

Part 1: The Stereochemical Challenge

Aminocyclopentanols possess at least two chiral centers, resulting in four possible stereoisomers (two enantiomeric pairs of diastereomers).

  • The Problem: Standard 1D-NMR (

    
    H, 
    
    
    
    C) can distinguish diastereomers (cis vs. trans) but is blind to enantiomers (R,R vs. S,S).
  • The Risk: Misassigning the absolute configuration (AC) at the lead optimization stage can result in months of wasted synthesis on the wrong enantiomer or, worse, inconsistent biological data.

Part 2: Method A — Small Molecule X-Ray Crystallography (SC-XRD)

The Regulatory Gold Standard

Mechanism of Action

SC-XRD determines the precise spatial arrangement of atoms by diffracting X-rays through a crystal lattice. To define absolute configuration (rather than just relative), the method relies on anomalous dispersion (Bijvoet differences).

Critical Protocol: The Heavy Atom Rule

Aminocyclopentanols (C, H, N, O) are "light atom" structures. They lack sufficient electron density to generate measurable anomalous scattering with standard Molybdenum (Mo) sources.

  • Requirement: You must introduce a "heavy atom" (Z > Si) or use a Copper (Cu) source with high redundancy.

  • Derivatization: The most reliable route is converting the alcohol or amine into a p-bromobenzoate or p-bromobenzamide.

Experimental Workflow
  • Derivatization: React aminocyclopentanol with p-bromobenzoyl chloride (1.1 eq) and Et

    
    N in DCM.
    
  • Crystallization: Slow evaporation (EtOAc/Hexanes) or vapor diffusion to grow a single crystal (>0.1 mm).

  • Data Collection: Collect full sphere data.

  • Validation: Check the Flack Parameter .

    • Flack

      
       0.0: Correct structure.
      
    • Flack

      
       1.0: Inverted structure (wrong enantiomer).
      

Part 3: Method B — NMR Derivatization (Mosher’s Method)

The Solution-Phase Workhorse

Mechanism of Action

This method utilizes Chiral Derivatizing Agents (CDAs), specifically


-methoxy-

-trifluoromethylphenylacetic acid (MTPA).[1] When the enantiomerically pure

- and

-MTPA chlorides react with the substrate, they form diastereomeric esters. The phenyl ring of the MTPA auxiliary creates a diamagnetic shielding cone , causing predictable upfield shifts in protons situated above the ring plane.
The "Double-Derivatization" Protocol for Amino Alcohols

Caution: MTPA-Cl reacts with both amines and alcohols. To ensure a clean "O-Mosher" analysis, the amine must be chemically orthogonal.

Step-by-Step Protocol:

  • N-Protection: Protect the free amine (e.g., N-Boc-aminocyclopentanol).

  • Split Sample: Divide the N-Boc intermediate into two vials (approx 5 mg each).

  • Derivatization:

    • Vial A: React with

      
      -(-)-MTPA-Cl 
      
      
      
      yields the
      
      
      -Mosher Ester.
    • Vial B: React with

      
      -(+)-MTPA-Cl 
      
      
      
      yields the
      
      
      -Mosher Ester.
    • Note: The stereochemistry flips from Acid to Chloride to Ester due to Cahn-Ingold-Prelog priority rules, but the physical spatial arrangement is consistent.

  • NMR Analysis: Acquire

    
    H NMR for both.
    
  • 
     Calculation:  Calculate 
    
    
    
    .
Visualization: The Shielding Cone Logic

The following diagram illustrates how the sign of


 correlates to spatial geometry.

MosherLogic MTPA MTPA Auxiliary (Phenyl Ring) Shielding Shielding Cone (Upfield Shift) MTPA->Shielding Generates ProtonB Proton B (Outside Cone) Positive Δδ MTPA->ProtonB Does not affect ProtonA Proton A (Inside Cone) Negative Δδ Shielding->ProtonA Affects

Figure 1: Logic flow of the Mosher Shielding effect. Protons sitting within the shielding cone of the phenyl ring experience an upfield shift (lower ppm).

Part 4: Method C — Vibrational Circular Dichroism (VCD)

The Modern Non-Destructive Alternative

Mechanism of Action

VCD measures the differential absorption of left and right circularly polarized infrared light (


) during vibrational transitions.[2][3] Unlike electronic CD (UV-Vis), VCD has a rich spectral fingerprint with multiple bands, making it highly specific for diastereomers and enantiomers.
Protocol: Experiment vs. Theory[4][5]
  • Conformational Search: Use Molecular Mechanics (MM) to find all low-energy conformers of the aminocyclopentanol (envelope/twist forms).

  • DFT Calculation: Optimize geometry and calculate VCD spectra (e.g., B3LYP/6-31G*) for the assumed

    
     enantiomer. Boltzmann-weight the spectra based on energy.
    
  • Measurement: Dissolve ~5-10 mg of sample in CDCl

    
     or DMSO-
    
    
    
    . Record VCD spectrum (IR region 1000–1800 cm
    
    
    ).
  • Comparison: Overlay Experimental vs. Calculated spectra.

    • Match: Sample is

      
      .
      
    • Mirror Image: Sample is

      
      .
      

Part 5: Comparative Analysis

The following table synthesizes field data to assist in method selection.

FeatureSC-XRD (X-Ray)Mosher's Method (NMR)VCD Spectroscopy
Sample State Solid (Single Crystal)Liquid/Solid (Soluble)Liquid/Solid (Soluble)
Sample Amount < 1 mg (Crystal)~10 mg (Destructive)~5-10 mg (Recoverable)
Time to Result 1-3 Days (if crystal grows)1 Day2-3 Days (Computation time)
Confidence Absolute (100%) High (90-95%)Very High (98%)
Primary Failure Mode No crystallizationConformational averagingPoor DFT modeling
Cost High (Instrument/Service)Low (Reagents)Medium (Software/Instrument)

Part 6: Recommended Workflow

Do not default to one method. Use this logic gate to determine the most efficient validation path for your specific aminocyclopentanol isomer.

Workflow Start Unknown Aminocyclopentanol Isomer StateCheck Can you grow a single crystal? Start->StateCheck XRD SC-XRD Analysis StateCheck->XRD Yes SolCheck Is sample limited (<5mg)? StateCheck->SolCheck No (Oil/Amorphous) HeavyAtom Contains Heavy Atom (Br, I, S, Cl)? XRD->HeavyAtom DirectXRD Direct Measurement (Anomalous Dispersion) HeavyAtom->DirectXRD Yes DerivXRD Derivatize w/ p-Bromobenzoate HeavyAtom->DerivXRD No VCD VCD Spectroscopy (Non-destructive) SolCheck->VCD Yes (Save Sample) Mosher Mosher's Method (Destructive) SolCheck->Mosher No (Abundant)

Figure 2: Decision matrix for absolute configuration assignment. Green nodes indicate optimal pathways for speed and sample conservation.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[4] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][4][5][6][7] Nature Protocols, 2, 2451–2458.

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configuration of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[2][3][8][9] Chirality, 20(5), 643-663.

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][3][5][6][][11] Chemical Reviews, 104(1), 17-118.

Sources

Comparative Guide: Chemical vs. Enzymatic Resolution for Aminocyclopentanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Aminocyclopentanols are privileged chiral scaffolds in pharmaceutical chemistry, serving as core motifs in carbocyclic nucleosides (e.g., antiviral agents like Abacavir analogs) and glycosidase inhibitors.[1] The synthesis of these molecules requires high optical purity (


).

This guide compares the two dominant industrial methodologies for their production: Classical Chemical Resolution (via diastereomeric salt crystallization) and Enzymatic Kinetic Resolution (via lipase-catalyzed acylation).

The Verdict Upfront:

  • Choose Chemical Resolution if you are at the kilogram-to-ton scale , cost of goods (COGs) is the primary driver, and you have established recycling loops for the resolving agent.[1]

  • Choose Enzymatic Resolution if you are in early-phase discovery to pilot scale , require mild conditions to preserve sensitive functional groups, or need to achieve

    
     rapidly without extensive process optimization.[1]
    

Mechanistic Deep Dive

To understand the performance differences, we must analyze the underlying causality of separation.[1]

Chemical Resolution: Thermodynamic Control

Chemical resolution relies on the formation of diastereomeric salts. When a racemic amine (


)-1  reacts with a chiral acid (e.g., dibenzoyl-L-tartaric acid), two salts are formed:
  • 
     (Salt A)
    
  • 
     (Salt B)
    

Causality: The separation is driven by the lattice energy difference between Salt A and Salt B. One salt crystallizes preferentially due to lower solubility in a specific solvent system. This is a thermodynamic process requiring thermal cycles (heating/cooling).

Enzymatic Resolution: Kinetic Control

Enzymatic resolution is a kinetic phenomenon.[2][3][4] A lipase (typically Candida antarctica Lipase B, CAL-B) discriminates between enantiomers based on the fit within its active site.[1]

Causality: The enzyme lowers the activation energy (


) for the acylation of one enantiomer (the "fast" reacting enantiomer) significantly more than the other.[1] The reaction is stopped at 50% conversion, leaving the "slow" enantiomer as the unreacted amine and the "fast" enantiomer as the amide.

Performance Analysis: The Data

The following data aggregates typical performance metrics for the resolution of trans-2-aminocyclopentanol and related isomers.

Table 1: Comparative Performance Metrics
MetricChemical Resolution (Tartaric Acid Derivatives)Enzymatic Resolution (CAL-B / Lipase)
Theoretical Yield 50% (per enantiomer)50% (per enantiomer)
Practical Yield 30–40% (requires multiple recrystallizations)45–48% (near theoretical limit)
Enantiomeric Excess (

)
90–95% (initial); >99% (after recrystallization)>99% (often in a single step)
Selectivity (

-value)
N/A (Solubility difference)Typically

Space-Time Yield Low (long cooling/crystallization times)High (fast reaction kinetics)
Solvent Usage High (large volumes for crystallization)Low (can run neat or in high conc.)[5]
Scalability Excellent (Linear scaling)Good (Batch or Flow Chemistry)
Cost Driver Solvent recovery & energy (heating/cooling)Enzyme cost (mitigated by immobilization)

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the intermediate checkpoints fail, do not proceed to the next step.

Protocol A: Chemical Resolution of trans-2-Aminocyclopentanol

Target: Isolation of (1R,2R)-trans-2-aminocyclopentanol

Reagents:

  • Racemic trans-2-aminocyclopentanol (100 mmol)

  • (-)-Dibenzoyl-L-tartaric acid (DBTA) (100 mmol)

  • Solvent: Ethanol/Water (9:1 v/v)

Workflow:

  • Salt Formation: Dissolve 100 mmol of racemic amine in 150 mL of hot Ethanol/Water mixture (

    
    ).
    
  • Addition: Add 100 mmol of (-)-DBTA slowly. The solution should remain clear.

  • Crystallization (Critical Step): Allow the solution to cool to room temperature slowly (over 4-6 hours) to prevent occlusion of the wrong diastereomer. Then chill to

    
     for 12 hours.
    
  • Filtration: Filter the precipitate.

    • Checkpoint 1: Dry a small sample and check mp. The salt should melt sharply. If the range is

      
      , recrystallize.[1]
      
  • Liberation: Suspend the salt in water and treat with 2M NaOH until pH > 12. Extract with CH₂Cl₂ (

    
    ).
    
  • Isolation: Dry organics over Na₂SO₄ and concentrate.

Validation:

  • Measure optical rotation

    
    . Literature value for 
    
    
    
    is approx
    
    
    (
    
    
    ).[1]
Protocol B: Enzymatic Kinetic Resolution of cis-2-Aminocyclopentanol

Target: Resolution via N-acylation using CAL-B

Reagents:

  • Racemic cis-2-aminocyclopentanol (50 mmol)

  • Ethyl Acetate (Acyl donor & Solvent) OR Isopropyl acetate

  • Novozym 435 (Immobilized CAL-B, 10% w/w relative to substrate)[1]

Workflow:

  • Setup: In a round-bottom flask, dissolve 50 mmol of amine in 100 mL of Ethyl Acetate.

  • Initiation: Add 0.5 g of Novozym 435.

  • Incubation: Shake or stir gently (orbital shaker preferred to avoid grinding the enzyme beads) at

    
    .
    
  • Monitoring (Critical Step): Monitor reaction by GC or HPLC on a chiral column (e.g., Chiralcel OD-H).

    • Checkpoint 2: Stop the reaction exactly when conversion reaches 50%. Prolonged reaction time may erode the

      
       of the product (amide) due to secondary hydrolysis or slow reaction of the other enantiomer.[1]
      
  • Workup: Filter off the enzyme (save for reuse).

  • Separation: The filtrate contains the unreacted amine (Enantiomer A) and the amide (Enantiomer B).

    • Partition: Wash the organic phase with 1M HCl. The unreacted amine moves to the aqueous phase; the amide remains in the organic phase.

  • Recovery: Basify the aqueous layer (NaOH) and extract to recover Enantiomer A. Evaporate organic layer to recover Enantiomer B (amide).

Decision Logic & Visualization

Diagram 1: Strategic Decision Matrix

This flowchart guides the selection process based on project constraints.

DecisionMatrix Start Start: Select Resolution Method Scale What is the production scale? Start->Scale Cost Is Cost of Goods (COGs) the primary constraint? Scale->Cost > 100 kg Purity Is >99% ee required without recrystallization? Scale->Purity < 1 kg (Lab/Pilot) Green Is Green Chemistry (low solvent/energy) critical? Cost->Green No ChemRes Method: Chemical Resolution (Diastereomeric Crystallization) Cost->ChemRes Yes (Cheap Reagents) Purity->ChemRes No (Can Recrystallize) EnzRes Method: Enzymatic Resolution (Kinetic Resolution) Purity->EnzRes Yes (High Selectivity) Green->ChemRes No Green->EnzRes Yes (Mild/Solvent-Free)

Caption: Strategic decision tree for selecting between chemical and enzymatic resolution based on scale, cost, and purity requirements.

Diagram 2: Enzymatic Kinetic Resolution Mechanism

Visualizing the "Ping-Pong Bi-Bi" mechanism simplified for hydrolase-catalyzed acylation.

EnzymaticMechanism Enz Free Enzyme (CAL-B) AcylEnz Acyl-Enzyme Intermediate Enz->AcylEnz + Acyl Donor AcylDonor Acyl Donor (Ethyl Acetate) AcylDonor->AcylEnz Acylation Alcohol Byproduct (Ethanol) AcylEnz->Alcohol Release FastComplex Transition State (Fast Enantiomer) AcylEnz->FastComplex + Fast Enantiomer (R) SlowComplex Transition State (Slow Enantiomer) AcylEnz->SlowComplex + Slow Enantiomer (S) RacemicAmine Racemic Amine (R/S) FastComplex->Enz Regenerate ProductAmide Product Amide (R-Amide) FastComplex->ProductAmide Fast Conversion UnreactedAmine Unreacted Amine (S-Amine) SlowComplex->UnreactedAmine No Reaction (Steric Clash)

Caption: Mechanism of Lipase-catalyzed Kinetic Resolution. The enzyme forms an acyl-intermediate that reacts rapidly only with the 'matched' enantiomer.[1]

References

  • BenchChem. (2025).[2] A Comparative Guide: Enzymatic vs. Chemical Resolution of Aminocyclopentanols. Retrieved from

  • Barr, A. A., et al. (1977).[6] The preparation and absolute configuration of trans-2-aminocyclopentanol enantiomers. Canadian Journal of Chemistry, 55, 4180-4183.[6] Retrieved from

  • Gotor, V., et al. (1997). Enzymatic resolution of (±)-trans-2-aminocyclohexanol and (±)-trans-2-aminocyclopentanol. Tetrahedron: Asymmetry, 8(18), 3153-3159.[1][7]

  • Forró, E., & Fülöp, F. (2003).[1] Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry.[3][7][8][9]

  • Overman, L. E., & Sugai, S. (1985).[1][6] A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. Journal of Organic Chemistry, 50, 4154-4155.[6]

Sources

Comparative Guide: Cyclopentenyl-Based Synthons in Antiviral Drug Discovery

[1]

Executive Summary

In the design of nucleoside analogues—particularly reverse transcriptase inhibitors (RTIs)—the substitution of the labile furanose oxygen with a methylene group (carbocyclic nucleosides) is a validated strategy to enhance metabolic stability against nucleoside phosphorylases.[1] However, the construction of the chiral cyclopentyl core presents significant stereochemical challenges compared to the natural sugar pool.

This guide objectively compares the three dominant cyclopentenyl-based synthons used to access these scaffolds:

  • The Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)[2][3][4][5]

  • Cyclopentenyl Esters/Carbonates (via Pd-Catalyzed Asymmetric Allylic Alkylation)

  • Functionalized Cyclopentenones

Verdict: The Vince Lactam remains the industrial standard for scalability and fixed stereochemistry (e.g., Abacavir, Peramivir), offering a cost-effective entry via enzymatic resolution.[2] However, Pd-Catalyzed Allylic Alkylation (Pd-AAA) of cyclopentenyl esters offers superior flexibility for late-stage diversification and "soft" nucleophile coupling when specific enantiomeric series are required without biocatalysis.[2]

Part 1: The Landscape – Carbocyclic Stability vs. Synthetic Complexity

The primary driver for using cyclopentenyl synthons is the "Carbocyclic Advantage." Natural nucleosides possess an

2
  • Furanose (Natural):

    
     limited by glycosidic bond hydrolysis.[2]
    
  • Carbocyclic (Cyclopentyl): The C-N bond is hydrolytically stable. The ring pucker (N-type vs. S-type) mimics the bioactive conformation of ribose, essential for polymerase recognition.[2]

The Core Challenge: Stereocontrol

Unlike sugars, which come with pre-set chirality, cyclopentane rings are achiral.[2] The synthon choice dictates how stereochemistry is introduced:

  • Vince Lactam: Stereochemistry is set early via enzymatic resolution.[2]

  • Pd-AAA: Stereochemistry is set during coupling via chiral ligands.[2]

Part 2: Head-to-Head Comparison

The Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)[1][3][4][5]
  • Mechanism: Uses a strained bicyclic framework.[2] The

    
    -lactam ring locks the amine and alcohol precursors in a cis configuration.
    
  • Best For: Large-scale manufacturing of Guanosine/Adenosine analogs (e.g., Abacavir).[2]

  • Key Advantage: Enzymatic Resolution. The racemic lactam can be resolved with

    
    
    
    
    using
    
    
    -lactamases (e.g., from Pseudomonas or Bradyrhizobium).[2]
Cyclopentenyl Esters (Pd-AAA Substrates)[1]
  • Mechanism: Utilizes the Trost Asymmetric Allylic Alkylation.[6][7][8] A Pd(0) catalyst forms a

    
    -allyl complex; a chiral ligand (e.g., Trost Ligand) directs the nucleophile (base) to a specific face.[2][6]
    
  • Best For: Divergent synthesis where different nucleobases need to be screened rapidly against a common core.[2]

  • Key Advantage: Dynamic Kinetic Asymmetric Transformation (DYKAT). Can convert racemic starting material into a single enantiomer product if the ionization/equilibration is faster than nucleophilic attack.

Functionalized Cyclopentenones
  • Mechanism: Michael acceptors or precursors for Nazarov cyclization.[2]

  • Best For: Prostaglandin synthesis or scaffolds requiring C-C bond formation rather than C-N coupling.[2]

  • Limitation: often requires 1,4-reduction and subsequent functionalization, leading to longer step counts for nucleosides.[2]

Comparative Data Matrix
FeatureVince LactamCyclopentenyl Esters (Pd-AAA)Cyclopentenones
Stereocontrol Source Biocatalytic (Enzyme)Chemocatalytic (Chiral Ligand)Substrate Control / Auxiliaries
Enantiomeric Excess (

)

(Recrystallization)

(Ligand dependent)
Variable
Scalability High (Multi-ton, Abacavir)Medium (Catalyst cost)High
Atom Economy Excellent (Ring opening)Good (Leaving group loss)Good
Nucleophile Scope Restricted (Amine is latent)Broad (Purines, Pyrimidines)Carbon nucleophiles
Primary Drug Application Abacavir, PeramivirEntecavir (intermediates), NeplanocinProstaglandins

Part 3: Visualization of Pathways

The following diagram illustrates the divergent workflows for the Vince Lactam (Industrial Route) versus the Pd-AAA Route (Convergent Route).

Gcluster_0Route A: The Vince Lactam (Linear/Industrial)cluster_1Route B: Pd-AAA (Convergent/Divergent)RacemicLactamRacemicVince LactamEnzymeGamma-Lactamase(Resolution)RacemicLactam->EnzymeResolvedLactam(-)-Vince Lactam(>98% ee)Enzyme->ResolvedLactamHydrolysisAminoAlcoholCyclopentylAmino-AlcoholResolvedLactam->AminoAlcoholLiAlH4 Red.AbacavirAbacavir(Ziagen)AminoAlcohol->AbacavirPyrimidine coupling& CyclizationCycloEsterCyclopentenylCarbonate/AcetatePiAllylPd-Pi-AllylComplexCycloEster->PiAllylIonizationPdCatPd(0) + Trost Ligand(Chiral Catalyst)PdCat->PiAllylCatalysisNucleosideCarbocyclicNucleosidePiAllyl->NucleosideNucleophilic Attack(Purine Base)

Figure 1: Comparative synthetic workflows.[2] Route A relies on early-stage enzymatic resolution.[2] Route B relies on late-stage catalytic enantioselective coupling.[2]

Part 4: Experimental Protocols

Protocol A: Enzymatic Resolution of Vince Lactam

Rationale: This protocol isolates the (-)-lactam required for Abacavir synthesis.[2] The enzyme hydrolyzes the (+)-lactam into the amino acid, leaving the desired enantiomer intact.

Materials:

  • (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Racemic Vince Lactam)[2][9]

  • Recombinant

    
    -lactamase (e.g., from Pseudomonas sp.)[2]
    
  • Phosphate buffer (pH 7.0)[2][9]

Workflow:

  • Suspension: Suspend 50 g of racemic lactam in 500 mL of 50 mM phosphate buffer (pH 7.0).

  • Incubation: Add 500 units of

    
    -lactamase. Incubate at 30°C with orbital shaking (150 rpm).
    
  • Monitoring: Monitor reaction progress via Chiral HPLC (Chiralpak AD-H column, 90:10 Hexane:IPA). Stop when the (+)-lactam peak disappears (approx. 50% conversion).[2]

  • Workup: Acidify mixture to pH 3.0 (protonates the hydrolyzed amino acid).

  • Extraction: Extract the unreacted (-)-lactam with Dichloromethane (3 x 200 mL). The hydrolyzed (+)-amino acid remains in the aqueous phase.

  • Purification: Concentrate organic layer. Recrystallize from MTBE/Hexane to yield (-)-Vince lactam (

    
    
    
    
    ).[2]
Protocol B: Pd-Catalyzed Asymmetric Allylic Alkylation (Trost Method)

Rationale: This protocol couples a purine base to a cyclopentenyl moiety with high enantioselectivity.[2]

Materials:

  • Cyclopent-2-enyl methyl carbonate[2]

  • 6-Chloropurine (Nucleophile)[2][4][5][10]

  • 
     (Catalyst precursor)[2]
    
  • 
    -Trost Ligand (Standard Trost Ligand)
    
  • Base:

    
     or 
    
    
    [2]

Workflow:

  • Catalyst Formation: In a flame-dried flask under Argon, dissolve

    
     (1 mol%) and 
    
    
    -Trost Ligand (3 mol%) in anhydrous THF.[2] Stir at RT for 15 min to generate the active catalyst (solution turns from purple to yellow/orange).
  • Nucleophile Activation: In a separate flask, treat 6-chloropurine (1.1 equiv) with NaH (1.1 equiv) in THF/DMSO to generate the sodium salt.

  • Coupling: Add the activated nucleophile solution to the catalyst mixture. Immediately add Cyclopent-2-enyl methyl carbonate (1.0 equiv).[2]

  • Reaction: Stir at 0°C to RT. The reaction proceeds via the

    
    -allyl intermediate.[6]
    
  • Validation: Monitor by TLC. The product should show high

    
     (
    
    
    ) determined by Chiral HPLC.
    • Note: The "matched" ionization and attack usually result in retention of stereochemistry relative to the ligand design, but net inversion relative to the leaving group if starting from a chiral ester. In DYKAT (racemic start), the ligand controls the absolute stereochemistry.

Part 5: Scientific Causality & Decision Making[1]

Why Choose Vince Lactam?

The causality is structural rigidity . The bicyclic nature of the lactam forces the C-4 and C-1 substituents into a cis relationship upon ring opening. This eliminates the need for difficult diastereoselective separations later in the synthesis. For drugs like Abacavir , where the cyclopentyl ring requires specific cis-amino-alcohol functionality, the Vince lactam is the shortest path.

Why Choose Pd-AAA?

The causality is convergency . If your drug discovery campaign requires testing 50 different purine/pyrimidine bases, the Vince lactam route is inefficient because the base is often constructed on the amine (linear synthesis). Pd-AAA allows you to take a "bucket" of chiral cyclopentenyl electrophiles and react them with a "bucket" of pre-formed bases. This is the preferred method for Library Generation .

References

  • Vince, R. (2024).[2][3] "Application of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) in Synthetic Organic and Medicinal Chemistry." The Chemical Record. Link

  • Trost, B. M., & Jiang, C. (2003).[2][11][12] "Pd-catalyzed asymmetric allylic alkylation. A short route to the cyclopentyl core of viridenomycin." Organic Letters. Link

  • Vince, R., & Hua, M. (2006).[2][4] "Synthesis of carbovir and abacavir from a carbocyclic precursor." Current Protocols in Nucleic Acid Chemistry. Link

  • Trost, B. M. (2004).[2] "Asymmetric Allylic Alkylation: An Enabling Methodology." Journal of Organic Chemistry. Link[2]

  • Crimmins, M. T. (1998).[2] "New Developments in the Enantioselective Synthesis of Cyclopentyl Carbocyclic Nucleosides." Tetrahedron. Link[2]

Technical Comparison Guide: Stereochemical Resolution of (1R,3R)-3-Aminocyclopentanol Hydrochloride

[1]

Executive Summary & Strategic Context

In the synthesis of high-value antiviral and antifungal pharmacophores, (1R,3R)-3-aminocyclopentanol hydrochloride serves as a critical chiral scaffold.[1] However, its structural validation presents a distinct challenge: distinguishing the target cis-(1R,3R) isomer from its thermodynamic diastereomer, trans-(1R,3S) .[1]

Standard HPLC methods often struggle to resolve these isomers without complex derivatization.[1] Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive orthogonal technique for absolute stereochemical assignment.[1]

This guide objectively compares the NMR signature of the (1R,3R) product against its primary stereoisomeric alternative.[1] It provides a self-validating protocol to confirm the cis-1,3-relationship of the substituents, ensuring the integrity of your chiral pool.[1]

Comparative Analysis: (1R,3R)-Cis vs. (1R,3S)-Trans[1]

The core of this characterization lies in distinguishing the spatial relationship between the hydroxyl group at C1 and the ammonium group at C3.

The Stereochemical Challenge
  • Target Product: (1R,3R)-Isomer (Cis).[1] Both substituents are on the same face of the ring (e.g., both "up").[1]

  • Primary Alternative/Impurity: (1R,3S)-Isomer (Trans).[1] Substituents are on opposite faces.[1]

NMR Performance Metrics

The following table summarizes the observable differences in a high-field (400+ MHz) NMR experiment.

Feature(1R,3R)-Isomer (Cis)(1R,3S)-Isomer (Trans)Mechanistic Cause
H1/H3 NOE Correlation Strong Weak / Absent In the cis isomer, axial-like protons H1 and H3 share the same face (1,3-diaxial relationship), allowing efficient magnetization transfer.[1]
Symmetry (C2) Pseudo-symmetry observedAsymmetricThe cis isomer approaches a C2-symmetric envelope conformation, simplifying the multiplicity of methylene protons (H2, H4, H5).[1]
H2 Methylene Shift Distinct high-field shift for H2-axialLess distinct separationSteric compression in the cis isomer shields the proton between the substituents (the "inside" proton).[1]
³J(H1, H2) Coupling Complex (Multiplet)Distinct dt (Doublet of Triplets)The trans isomer often locks into a more rigid conformer where H1 is axial, leading to large trans-diaxial couplings (~10-12 Hz).[1]
Salt Form Considerations (HCl vs. Free Base)
  • HCl Salt (Preferred): Protonation of the amine (

    
    ) deshields the H3 proton, moving it downfield (~3.5 - 3.8 ppm) away from the H1 signal (~4.0 - 4.2 ppm). This separation is critical for accurate NOE irradiation.[1]
    
  • Free Base: H3 often overlaps with ring methylene protons, obscuring critical coupling information.[1]

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating : the observation of specific NOE signals acts as an internal positive control for the stereochemistry.[1]

Phase 1: Sample Preparation

Objective: Minimize exchangeable proton interference while maintaining solubility.[1]

  • Solvent Selection:

    • Primary:DMSO-d6 . Allows observation of exchangeable protons (

      
      , 
      
      
      ) and stabilizes the hydrogen-bonding network.[1]
    • Alternative:D2O . Use only if DMSO signals overlap with key resonances.[1] Note that

      
       signals will vanish due to deuterium exchange.[1]
      
  • Concentration: Dissolve 10–15 mg of the hydrochloride salt in 0.6 mL of solvent.

    • Note: High concentrations (>20 mg) can cause viscosity broadening, obscuring fine splitting patterns.[1]

  • Filtration: Filter through a glass wool plug into a precision 5mm NMR tube to remove micro-particulates that degrade line shape.[1]

Phase 2: Acquisition Parameters (600 MHz recommended, 400 MHz min)
  • 1D ¹H NMR:

    • Pulse angle: 30°

    • Relaxation delay (D1): ≥ 2.0 s (Ensure full relaxation of methine protons).

    • Scans (NS): 64.[1]

  • 2D NOESY (The Critical Step):

    • Mixing time: 500 ms . (Optimal for medium-sized molecules to observe transient NOEs without spin diffusion).[1]

    • Resolution: 2048 x 256 points.[1]

Phase 3: Data Analysis Logic
  • Assign H1 (CH-OH): Look for the downfield multiplet at ~4.1 ppm.[1]

  • Assign H3 (CH-NH3+): Look for the multiplet at ~3.6 ppm.[1]

  • Check NOE: Extract the row corresponding to H1.[1]

    • IF a cross-peak exists at the H3 frequency

      
      Product is (1R,3R) CIS. 
      
    • IF NO cross-peak at H3, but strong cross-peaks to H2/H4

      
      Product is (1R,3S) TRANS. 
      

Visualizing the Logic

The following diagrams illustrate the decision-making process and the stereochemical differentiation.

Diagram 1: Stereochemical Assignment Logic Tree

StereochemLogicStartStart: Acquired 1D & NOESY SpectraIdentifyIdentify Methine ProtonsH1 (CH-OH) & H3 (CH-NH3+)Start->IdentifyDecisionCheck NOE Correlationbetween H1 and H3Identify->DecisionResultCisStrong NOE Observed(Protons on same face)Decision->ResultCisYesResultTransNOE Absent / Weak(Protons on opposite faces)Decision->ResultTransNoConclusion1Conclusion:(1R,3R)-CIS Isomer(Target Product)ResultCis->Conclusion1Conclusion2Conclusion:(1R,3S)-TRANS Isomer(Impurity)ResultTrans->Conclusion2

Caption: Decision tree for assigning stereochemistry based on Nuclear Overhauser Effect (NOE) correlations.

Diagram 2: Experimental Workflow

WorkflowSample1. Sample Prep10mg in DMSO-d6(Retain NH/OH signals)OneD2. 1D Proton NMRAssign H1 & H3 shiftsVerify PuritySample->OneDTwoD3. 2D NOESYMix Time: 500msTarget: H1-H3 interactionOneD->TwoDAnalysis4. Structural ValidationConfirm Cis-1,3GeometryTwoD->Analysis

Caption: Step-by-step experimental workflow for definitive NMR characterization.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for NOE and coupling constant principles).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1] [1]

  • BenchChem. (2025).[1][2][3][4] 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes. (Provides specific coupling constant ranges for 5-membered rings).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Reference for chemical shift prediction of aminocyclitols). [1]

Comparative Guide: Biological Activity of Cyclopentanone vs. Cyclopentanol Derivatives

[1]

Executive Summary

This guide analyzes the structure-activity relationship (SAR) differences between cyclopentanone (specifically

cyclopentanol

The Core Trade-off:

  • Cyclopentanone Derivatives (The Warheads): Generally exhibit higher potency in cytotoxicity and antimicrobial assays. This is driven by the planar enone system acting as a Michael acceptor , allowing covalent modification of cysteine residues in biological targets (e.g., NF-

    
    B, Thioredoxin Reductase).
    
  • Cyclopentanol Derivatives (The Scaffolds): Reduction of the ketone abolishes electrophilicity, often reducing general cytotoxicity. However, this transformation enhances selectivity for specific G-protein coupled receptors (GPCRs) and improves aqueous solubility via Hydrogen-bond donor capability.

Chemical Biology & Mechanism of Action[2]

The biological divergence between these two scaffolds stems from their electronic and steric properties.

The Electrophilic Trigger (Ketones)

Cyclopentanone derivatives, particularly bis(benzylidene)cyclopentanones , possess a rigid, planar structure. The central carbonyl group, conjugated with exocyclic double bonds, creates an electron-deficient center.

  • Mechanism: Irreversible alkylation of nucleophiles (SH- groups) on proteins.

  • Key Target: Mitochondrial proteins and transcription factors sensitive to redox states.

The H-Bonding Modulator (Alcohols)

Reducing the ketone to a hydroxyl group (Cyclopentanol) breaks the conjugation. The molecule adopts a non-planar "envelope" conformation.

  • Mechanism: Reversible non-covalent interactions (Hydrogen bonding, Van der Waals).

  • Key Target: Specific binding pockets (e.g., 5-HT1A receptors, specific enzyme active sites).

Visualizing the Mechanistic Divergence

GStartScaffold SelectionKetoneCyclopentanone(Enone System)Start->KetoneAlcoholCyclopentanol(Hydroxyl Group)Start->AlcoholProp_KPlanar & ElectrophilicKetone->Prop_KProp_ANon-Planar & H-Bond DonorAlcohol->Prop_AMech_KMichael Addition(Covalent Binding)Prop_K->Mech_KReacts with CysteineMech_AReceptor Fitting(Lock & Key)Prop_A->Mech_AInteracts with Ser/ThrOutcome_KHigh Cytotoxicity(Anticancer/Antimicrobial)Mech_K->Outcome_KOutcome_AHigh Selectivity(Neuroreceptor Agonist)Mech_A->Outcome_A

Figure 1: Mechanistic divergence between electrophilic ketones and nucleophilic/H-bonding alcohols.

Therapeutic Case Study: Oncology (Cytotoxicity)

In oncology, the cyclopentanone scaffold is privileged. The bis(benzylidene) moiety acts as a "double-barreled" alkylating agent.

Comparative Cytotoxicity Data

Experimental data consistently shows that reducing the ketone to an alcohol drastically increases the IC

Table 1: Cytotoxicity (IC


) against HeLa Cell Line
Compound ClassStructure TypeIC

(µM)
Activity Interpretation
Cyclopentanone 2,5-bis(benzylidene)8.73 ± 0.06 Potent. High affinity for cellular thiols.
Cyclopentanone 2,5-bis(4-Cl-benzylidene)7.60 ± 1.4 Very Potent. Halogen enhances lipophilicity/uptake.
Cyclopentanol Reduced derivative> 50.0 Inactive/Low. Loss of Michael acceptor capability.
Cyclohexanone 6-membered analog12.55 ± 0.31Moderate. Less planar than cyclopentanone, weaker binding.
Mechanism: The Cysteine Trap

The high activity of cyclopentanones is linked to the alkylation of Thioredoxin Reductase (TrxR) and NF-

PathwayEnoneCyclopentanone Derivative(Michael Acceptor)ComplexCovalent Adduct(Irreversible Inhibition)Enone->Complex Alkylation TargetProtein-Cysteine-SH(e.g., NF-kB, TrxR)Target->ComplexApoptosisMitochondrial Collapse& ApoptosisComplex->Apoptosis Loss of Function

Figure 2: The "Cysteine Trap" mechanism specific to

Therapeutic Case Study: Antimicrobial & Receptor Pharmacology

While ketones dominate cytotoxicity, cyclopentanols shine in scenarios requiring specific conformational fit or lower toxicity.

Antimicrobial Activity

Cyclopentanones (e.g., 2-octylcyclopentanone) exhibit broad-spectrum activity by disrupting bacterial membranes. However, specific functionalized cyclopentanols have shown superior selectivity in fungal models or resistant strains where H-bonding is critical for enzyme inhibition.

Table 2: Antimicrobial Efficacy (MIC in µg/mL) Comparison of functionalized derivatives [3, 7].

OrganismCyclopentanone DerivativeCyclopentanol DerivativeInsight
S. aureus (MRSA)0.98> 62.5Ketone required for membrane disruption.
C. albicans7.8031.25Ketone superior for fungal targets.
E. cloacaeModerateHigh Specific alcohols (diarylpentanoid-like) outperform ketones in some resistant strains [4].
Receptor Selectivity (Neuropharmacology)

In GPCR targeting (e.g., Serotonin 5-HT1A), the alcohol is preferred.

  • Data: A study on 5-HT1A ligands showed that converting the cyclopentanone linker to a cyclopentanol increased selectivity for 5-HT1A over

    
    -adrenergic receptors [2].
    
  • Reasoning: The hydroxyl group provides a critical H-bond anchor point within the receptor pocket that the ketone cannot offer.

Experimental Protocols

To validate these differences in your own lab, use the following standardized workflows.

Synthesis: Ketone to Alcohol Transformation

This protocol generates the alcohol derivative from the parent enone to allow direct SAR comparison.

Step-by-Step Methodology:

  • Precursor Prep: Dissolve 1.0 eq of 2,5-bis(benzylidene)cyclopentanone in Methanol/THF (1:1 v/v).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH

    
    )  (2.0 eq) portion-wise over 15 minutes.
    
    • Note: Use CeCl

      
       (Luche reduction) if you wish to strictly preserve the double bonds and only reduce the carbonyl (1,2-reduction).
      
  • Quench: Stir for 2 hours at RT. Quench with saturated NH

    
    Cl.
    
  • Extraction: Extract with Ethyl Acetate (x3). Wash organic layer with brine.

  • Purification: Recrystallize from Ethanol.

    • Validation: Confirm loss of C=O peak (~1700 cm

      
      ) and appearance of broad O-H stretch (~3400 cm
      
      
      ) in IR.
Biological Assay: MTT Cytotoxicity Screen

Critical Control: Because these derivatives differ in solubility, solvent control is paramount.

  • Seeding: Seed HeLa/MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment:

    • Dissolve compounds in DMSO.

    • Max DMSO conc: Must be < 0.5% v/v in final well.

    • Test Range: 0.1 µM to 100 µM (Serial dilutions).

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve to determine IC

    
    .
    

References

  • BenchChem Technical Support. (2025).[1] A Comparative Analysis of the Biological Activities of Cyclopentanone and Cyclopentanol Derivatives. BenchChem.[1] Link

  • Viglienghi, K., et al. (2012). Synthesis, biological evaluation, and docking studies of tetrahydrofuran- cyclopentanone- and cyclopentanol-based ligands acting at adrenergic α1- and serotonine 5-HT1A receptors.[2] Journal of Medicinal Chemistry, 55(1), 23-36.[2] Link

  • Gomes, A., et al. (2019). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents.[3] ChemMedChem. Link

  • Silva, L., et al. (2021). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Molecules (MDPI). Link

  • Yusoff, M., et al. (2022).[4] Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor. UKM Journal. Link

  • Stefane, B., et al. (2017).[5] Asymmetric Bio- and Chemoreduction of 2-Benzylidenecyclopentanone Derivatives. Acta Chimica Slovenica.[5] Link

  • Syarifah, N., et al. (2020). 2-Octylcyclopentanone Inhibits Beta Lactam Resistant Diabetic Wound Pathogens.[6] Journal of Pathogens. Link

Safety Operating Guide

Navigating the Disposal of (1R,3R)-3-aminocyclopentanol hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of (1R,3R)-3-aminocyclopentanol hydrochloride, moving beyond mere compliance to foster a culture of safety and operational excellence. The causality behind each step is elucidated to empower laboratory personnel with the knowledge to handle this and similar chemical intermediates with confidence and precision.

Foundational Safety and Hazard Assessment: Understanding the ‘Why’

(1R,3R)-3-aminocyclopentanol hydrochloride is a chiral intermediate vital in pharmaceutical synthesis. While not acutely hazardous, its hydrochloride salt structure and amine functionality necessitate careful handling to mitigate potential risks.

Immediate Safety Precautions:

Before commencing any disposal-related activities, a thorough review of the manufacturer-provided Safety Data Sheet (SDS) is mandatory. The SDS for (1R,3R)-3-aminocyclopentanol hydrochloride and its isomers indicates that the compound may cause skin, eye, and respiratory irritation[1][2]. Therefore, adherence to the following personal protective equipment (PPE) protocols is non-negotiable.

Personal Protective Equipment (PPE) Specification & Rationale
Eye Protection Chemical safety goggles or a full-face shield. Rationale: Protects against accidental splashes of solutions or airborne dust particles.
Hand Protection Nitrile or other chemically resistant gloves. Rationale: Prevents direct skin contact and potential irritation.
Body Protection A lab coat or chemical-resistant apron. Rationale: Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area, such as a fume hood. For larger quantities or in situations with potential for significant dust generation, a NIOSH-approved respirator with appropriate cartridges is recommended[2][3]. Rationale: Minimizes inhalation of airborne particles.

Spill Management:

In the event of a spill, immediate and controlled action is crucial to prevent wider contamination and exposure.

  • Isolate the Area: Cordon off the affected area to prevent personnel from entering.

  • Contain the Spill: For solid spills, carefully sweep the material to avoid creating dust[3]. For liquid spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials such as sawdust[3].

  • Collect and Package: Place all contaminated materials into a designated, sealable, and clearly labeled hazardous waste container[3].

The Disposal Workflow: A Step-by-Step Procedural Guide

The primary and most recommended method for the disposal of (1R,3R)-3-aminocyclopentanol hydrochloride is through a licensed professional waste disposal service[3]. This ensures that the waste is managed in compliance with all local, state, and federal regulations. For small quantities, an in-lab neutralization step can be considered to render the waste less hazardous before collection.

Diagram: Disposal Decision Workflow

DisposalWorkflow start Start: (1R,3R)-3-aminocyclopentanol hydrochloride Waste assess Assess Quantity and Concentration start->assess large_quant Large Quantity or Concentrated Solid assess->large_quant small_quant Small Quantity of Dilute Aqueous Solution assess->small_quant direct_disposal Direct Disposal Protocol large_quant->direct_disposal Yes neutralization In-Lab Neutralization Protocol small_quant->neutralization Yes package_direct Package and Label as 'Hazardous Chemical Waste: (1R,3R)-3-aminocyclopentanol hydrochloride' direct_disposal->package_direct package_neutralized Package and Label as 'Neutralized Aqueous Waste of (1R,3R)-3-aminocyclopentanol' neutralization->package_neutralized store Store in Designated Satellite Accumulation Area (SAA) package_direct->store package_neutralized->store professional_disposal Arrange for Pickup by Licensed Waste Disposal Service store->professional_disposal

Caption: Decision workflow for the disposal of (1R,3R)-3-aminocyclopentanol hydrochloride.

Protocol 1: Direct Disposal of Solid Waste and Concentrated Solutions

This protocol is for the direct disposal of the chemical in its solid form or as a concentrated solution without in-lab treatment.

Materials:

  • Appropriate PPE (see table above)

  • Chemical-resistant scoop or spatula

  • Sealable, compatible hazardous waste container (e.g., polyethylene)

  • Hazardous waste labels

Procedure:

  • Segregation: Ensure that the (1R,3R)-3-aminocyclopentanol hydrochloride waste is not mixed with other incompatible waste streams. It should be kept separate from strong oxidizing agents and acids[4].

  • Packaging: Carefully transfer the solid waste into a designated hazardous waste container using a scoop or spatula to minimize dust generation. For concentrated solutions, use a funnel to avoid spills.

  • Container Management: Do not fill the container beyond 90% capacity to allow for expansion. Securely close the container to prevent leaks[4].

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "(1R,3R)-3-aminocyclopentanol hydrochloride," the approximate quantity, and the date of accumulation.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated, away from incompatible materials[4].

  • Professional Disposal: Arrange for collection by your institution's licensed hazardous waste disposal contractor.

Protocol 2: In-Lab Neutralization of Dilute Aqueous Solutions

For small quantities of dilute aqueous solutions, neutralization can be performed to reduce the corrosivity of the waste. This procedure should only be carried out by trained personnel in a controlled laboratory environment. The principle behind this step is the reaction of the amine hydrochloride with a weak base to form the free amine and a salt, bringing the pH to a more neutral range.

Materials:

  • Appropriate PPE

  • Calibrated pH meter or pH paper

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Weak base solution (e.g., 5% sodium bicarbonate or sodium carbonate solution)[5]

  • Sealable, compatible hazardous waste container

  • Hazardous waste labels

Procedure:

  • Preparation: Perform the neutralization in a fume hood. Place the beaker containing the dilute solution of (1R,3R)-3-aminocyclopentanol hydrochloride on a stir plate and begin gentle stirring.

  • pH Monitoring: Measure and record the initial pH of the solution.

  • Neutralization: Slowly add the weak base solution dropwise to the stirring amine hydrochloride solution. Monitor the pH continuously. The addition of a weak base is crucial to avoid a strong exothermic reaction that could occur with a strong base.

  • Endpoint: Continue adding the weak base until the pH of the solution is between 6.0 and 8.0.

  • Packaging: Transfer the neutralized solution to a designated hazardous waste container.

  • Labeling: Label the container as "Neutralized Aqueous Waste of (1R,3R)-3-aminocyclopentanol" and include the final pH.

  • Storage and Disposal: Store the container in the SAA and arrange for professional disposal. While neutralized, the solution still contains an organic compound and should not be disposed of down the drain[4].

Regulatory Compliance: EPA Hazardous Waste Classification

Proper classification of hazardous waste is a legal requirement under the Resource Conservation and Recovery Act (RCRA). While (1R,3R)-3-aminocyclopentanol hydrochloride is not specifically listed as a hazardous waste by the EPA (i.e., it is not on the F, K, P, or U lists), it may still be classified as a hazardous waste if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[6][7].

  • Ignitability (D001): This compound is a solid with a high flash point and is not considered ignitable.

  • Corrosivity (D002): In its solid, dry form, it is not corrosive. However, aqueous solutions may be acidic due to the hydrochloride salt and could potentially meet the criteria for corrosivity (pH ≤ 2.0)[7]. Neutralization mitigates this characteristic.

  • Reactivity (D003): It is not known to be reactive under normal conditions[6].

  • Toxicity (D004-D043): The toxicity profile of this specific compound is not fully characterized[2]. In the absence of specific data, it is prudent to manage it as a chemical waste of unknown toxicity.

Given the potential for corrosivity in aqueous solutions, it is best practice to manage waste containing (1R,3R)-3-aminocyclopentanol hydrochloride as hazardous waste. Your institution's environmental health and safety (EHS) department should be consulted for final waste code determination.

Environmental Considerations and Best Practices

The release of pharmaceuticals and their intermediates into the environment is a growing concern, with potential impacts on aquatic life and ecosystems[8][9]. While the specific environmental fate of (1R,3R)-3-aminocyclopentanol hydrochloride is not well-documented, responsible disposal is paramount.

  • Waste Minimization: Whenever possible, procure and use only the amount of chemical necessary for your experiments to minimize waste generation.

  • Avoid Sewer Disposal: Never dispose of (1R,3R)-3-aminocyclopentanol hydrochloride, either in its solid form or in solution (neutralized or not), down the sanitary sewer[4]. Wastewater treatment facilities are generally not equipped to remove such compounds, leading to their release into the environment.

  • Container Rinsing: Empty containers that held (1R,3R)-3-aminocyclopentanol hydrochloride should be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous waste[10]. The clean, rinsed container can then be disposed of as non-hazardous waste after defacing the label.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of (1R,3R)-3-aminocyclopentanol hydrochloride, thereby protecting themselves, their colleagues, and the environment.

References

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminocyclopentanol hydrochloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, January 23). Safe disposal of hydrochloric acid. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • Chemtex Speciality Limited. (n.d.). Neutralizing Amine | Refinery Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • United Nations Environment Programme. (2025, December 16). Pharmaceuticals in the Environment. Retrieved from [Link]

  • MDPI. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • National Institutes of Health. (2020, December 22). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 10). The Impact of Pharmaceuticals Released to the Environment. Retrieved from [Link]

  • Capot Chemical. (2018, April 8). MSDS of (1R,3S)-3-Aminocyclopentanol hydrochloride. Retrieved from [Link]

  • PubMed. (2022, March 14). Detection and remediation of chiral pharmaceuticals from wastewater: A review. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • The European Environmental Bureau. (n.d.). The problem of pharmaceutical pollution. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.